molecular formula C8H7NO4 B145744 5-Aminoisophthalic acid CAS No. 99-31-0

5-Aminoisophthalic acid

Cat. No.: B145744
CAS No.: 99-31-0
M. Wt: 181.15 g/mol
InChI Key: KBZFDRWPMZESDI-UHFFFAOYSA-N
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Description

structure in first source

Properties

IUPAC Name

5-aminobenzene-1,3-dicarboxylic acid
Source PubChem
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InChI

InChI=1S/C8H7NO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)
Source PubChem
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InChI Key

KBZFDRWPMZESDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(C=C(C=C1C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
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DSSTOX Substance ID

DTXSID7059193
Record name 5-Aminoisophthalic acid
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Molecular Weight

181.15 g/mol
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Physical Description

Light brown powder; [Alfa Aesar MSDS]
Record name 5-Aminoisophthalic acid
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CAS No.

99-31-0
Record name 3,5-Dicarboxyaniline
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Record name 5-Aminoisophthalic acid
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Record name 1,3-Benzenedicarboxylic acid, 5-amino-
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Record name 5-Aminoisophthalic acid
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Record name 5-aminoisophthalic acid
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Record name 5-AMINOISOPHTHALIC ACID
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Foundational & Exploratory

5-Aminoisophthalic Acid (CAS 99-31-0): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoisophthalic acid (5-AIPA), with the CAS number 99-31-0, is a trifunctional aromatic compound featuring both amine and carboxylic acid moieties. This unique structure makes it a versatile building block in various fields of chemical synthesis, from the development of pharmaceuticals to the construction of advanced materials. This technical guide provides an in-depth overview of the core characteristics of this compound, including its physicochemical properties, spectroscopic data, synthesis protocols, and key applications. Detailed experimental methodologies and data are presented to support researchers and professionals in drug development and materials science.

Physicochemical Properties

This compound is a white to light beige or light brown granular powder.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 99-31-0[1]
Molecular Formula C₈H₇NO₄[1]
Molecular Weight 181.15 g/mol [1]
Melting Point >300 °C[2]
Boiling Point 314.24 °C (rough estimate)[2]
Density 1.4283 g/cm³ (rough estimate)[2]
pKa 3.69 ± 0.10 (Predicted)[2]
Water Solubility Insoluble[2]
Solubility in Organic Solvents Soluble in methanol.[3]

Spectroscopic Analysis

The structural features of this compound can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: A proton NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons and the amine protons. The protons on the benzene (B151609) ring would likely appear in the aromatic region (around 7-8 ppm), with their splitting pattern determined by their positions relative to each other and the functional groups. The amine protons would exhibit a broader signal, the chemical shift of which can be influenced by the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. Key expected signals include those for the two carboxylic acid carbons, the four aromatic carbons, and the carbon atom bonded to the amino group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. A thumbnail of the ATR-IR spectrum is available on PubChem.[1] Key expected vibrational frequencies include:

  • O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl groups.

  • N-H stretch: Peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the amine group.

  • C=O stretch: A strong absorption band around 1700 cm⁻¹ from the carbonyl groups of the carboxylic acids.

  • C=C stretch: Aromatic ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.

  • C-N stretch: This vibration is expected in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight (181.15 g/mol ). The fragmentation pattern would likely involve the loss of functional groups. Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (•OH, -17 Da) and a carboxyl radical (•COOH, -45 Da).[4] For aromatic amines, alpha-cleavage is a characteristic fragmentation pattern.[5]

Synthesis of this compound

The most common synthetic route to this compound involves the reduction of 5-nitroisophthalic acid. Several methods have been reported, with variations in the reducing agent and reaction conditions.

Catalytic Hydrogenation

A widely used method is the catalytic hydrogenation of 5-nitroisophthalic acid. This process typically employs a palladium-on-carbon (Pd/C) or Raney nickel catalyst.[6]

  • Reaction Setup: In a suitable reactor, suspend 5-nitroisophthalic acid in a solvent such as water or ethanol.[6]

  • Catalyst Addition: Add a catalytic amount of 5% Pd/C.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (typically up to 10 kg/cm ²·G) and heat the mixture (e.g., to 50-80 °C).[6]

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake.

  • Work-up: Once the reaction is complete, cool the mixture and filter off the catalyst.

  • Isolation: Acidify the filtrate with an acid like hydrochloric acid or acetic acid to a pH of approximately 3.5-4.0 to precipitate the this compound.[7]

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry to obtain the final product.

Reduction with Hydrazine (B178648) Hydrate (B1144303)

An alternative method utilizes hydrazine hydrate as the reducing agent in the presence of a catalyst like Raney nickel.[7]

  • Dissolution: In a four-neck flask, dissolve 5-nitroisophthalic acid (1.0 eq.) and sodium hydroxide (B78521) (4.0 eq.) in water with stirring until the solution is clear.[7]

  • Catalyst Addition: Add Raney nickel (e.g., 10 g for a 1.0 mol scale reaction).[7]

  • Reduction: Heat the mixture to 30-35 °C and add 80% hydrazine hydrate (2.0 eq.) dropwise over 30 minutes.[7]

  • Reaction Completion: Continue stirring for an additional 30 minutes after the addition is complete.[7]

  • Isolation: Adjust the pH of the filtrate to 3.5-4.0 with acetic acid to precipitate the product.[7]

  • Purification: Filter the solid, wash, and dry to yield this compound. A yield of 95% with 99.7% purity has been reported for this method.[7]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_reagents1 Reagents cluster_reagents2 Reagents cluster_end Product 5-Nitroisophthalic Acid 5-Nitroisophthalic Acid Catalytic Hydrogenation Catalytic Hydrogenation 5-Nitroisophthalic Acid->Catalytic Hydrogenation Method 1 Hydrazine Hydrate Reduction Hydrazine Hydrate Reduction 5-Nitroisophthalic Acid->Hydrazine Hydrate Reduction Method 2 H2, Pd/C or Raney Ni H2, Pd/C or Raney Ni Catalytic Hydrogenation->H2, Pd/C or Raney Ni This compound This compound Catalytic Hydrogenation->this compound Hydrazine Hydrate, Raney Ni Hydrazine Hydrate, Raney Ni Hydrazine Hydrate Reduction->Hydrazine Hydrate, Raney Ni Hydrazine Hydrate Reduction->this compound

General synthesis pathways for this compound.

Applications

The trifunctional nature of this compound makes it a valuable component in several areas of research and development.

Pharmaceutical Intermediate: Synthesis of Iohexol

A primary application of this compound is as a key intermediate in the synthesis of Iohexol, a widely used non-ionic X-ray contrast agent.[8] Iohexol's structure is built upon a tri-iodinated benzene ring, and this compound serves as the foundational scaffold for this core.

The synthesis of Iohexol from this compound involves a multi-step process:

  • Iodination: The benzene ring of this compound is first iodinated to produce 5-amino-2,4,6-triiodoisophthalic acid.[8]

  • Acylation: The carboxylic acid groups are typically converted to acid chlorides.

  • Amidation: The acid chlorides are then reacted with an appropriate amine, such as 3-amino-1,2-propanediol, to form the side chains.

  • N-acylation and N-alkylation: The amino group on the benzene ring is subsequently acylated and alkylated to complete the Iohexol structure.[8]

Iohexol_Synthesis A This compound B 5-Amino-2,4,6-triiodoisophthalic Acid A->B Iodination C 5-Amino-2,4,6-triiodoisophthaloyl dichloride B->C Chlorination D 5-Acetamido-2,4,6-triiodoisophthaloyl dichloride C->D N-Acylation E 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide D->E Amidation F Iohexol E->F N-Alkylation

Key steps in the synthesis of Iohexol from 5-AIPA.
Materials Science: Linker in Metal-Organic Frameworks (MOFs)

This compound is extensively used as an organic linker in the synthesis of metal-organic frameworks (MOFs).[9] The carboxylic acid groups coordinate with metal ions to form the framework structure, while the amino group can serve several purposes:

  • Post-synthetic modification: The amino group provides a reactive site for further functionalization of the MOF, allowing for the tuning of its properties.

  • Enhanced gas adsorption: The nitrogen atom can act as an additional site for interaction with guest molecules, potentially increasing gas storage capacity and selectivity.

  • Catalysis: The amino group can act as a catalytic site for certain organic reactions.

Safety and Handling

This compound is considered hazardous. It is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation. When handling this compound, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Hazard StatementGHS Code
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Conclusion

This compound (CAS 99-31-0) is a chemical of significant interest due to its versatile structure and broad range of applications. Its role as a crucial intermediate in the synthesis of the X-ray contrast agent Iohexol highlights its importance in the pharmaceutical industry. Furthermore, its utility as a functional linker in the design of metal-organic frameworks opens up possibilities for the development of new materials with tailored properties for applications in gas storage, catalysis, and sensing. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and synthetic methodologies, as detailed in this guide, is essential for researchers and professionals working with this compound.

References

A Comprehensive Technical Guide to the Solubility of 5-Aminoisophthalic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 5-aminoisophthalic acid in various organic solvents. Due to the limited availability of precise quantitative data in published literature, this document summarizes the existing qualitative and quantitative solubility information and offers a comprehensive experimental protocol for researchers to determine exact solubility values.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is a critical physicochemical property. It is defined as the maximum concentration of the solute that can dissolve in a solvent at a given temperature to form a saturated solution. This property is influenced by several factors, including the chemical structure of both the solute and the solvent (polarity, hydrogen bonding capacity), temperature, and pressure. The principle of "like dissolves like" is a fundamental concept, suggesting that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1][2]

This compound possesses both polar (carboxylic acid and amino groups) and non-polar (benzene ring) functionalities, leading to a complex solubility profile.

Solubility Profile of this compound

The solubility of this compound has been qualitatively described in several organic solvents. However, precise quantitative data is scarce. The available information is summarized in the table below.

SolventChemical FormulaQualitative SolubilityQuantitative Solubility (at ambient temperature)
Dimethyl Sulfoxide (DMSO)C₂H₆OSSoluble[3]≥ 200 mg/mL[3][4]
N,N-Dimethylformamide (DMF)C₃H₇NOVery soluble[5]Not available
MethanolCH₃OHSoluble[5]Not available
EthanolC₂H₅OHSoluble[6]Not available
Glacial Acetic AcidC₂H₄O₂Sparingly soluble[5]Not available
ChloroformCHCl₃Very slightly soluble[5]Not available
WaterH₂OPractically insoluble[5], Insoluble[7], Low water solubility[8]Not available

Note: The term "soluble" indicates that a significant amount of the compound dissolves, while "sparingly soluble" and "very slightly soluble" indicate a lower affinity of the solute for the solvent. "Practically insoluble" or "insoluble" suggests negligible dissolution.[9]

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[3][10] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.[11]

Materials and Apparatus
  • This compound (solute)

  • Organic solvent of interest (e.g., ethanol, methanol, DMF)

  • Conical flasks with stoppers

  • Analytical balance (accurate to at least 0.1 mg)

  • Thermostatic shaker bath or magnetic stirrer with hotplate

  • Filtration apparatus (e.g., syringe filters, vacuum filtration)

  • Volumetric pipettes

  • Pre-weighed evaporating dishes or beakers

  • Oven

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a conical flask containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution is saturated.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a precise volume (e.g., 10 mL) of the supernatant using a volumetric pipette. To avoid transferring solid particles, it is advisable to use a pipette tip with a filter or to filter the solution using a syringe filter pre-heated to the experimental temperature.

  • Gravimetric Analysis:

    • Transfer the collected filtrate to a pre-weighed evaporating dish.

    • Record the combined weight of the dish and the filtrate.

    • Carefully evaporate the solvent in a fume hood. This can be achieved by gentle heating on a hotplate or in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound.

    • Once the solvent is fully evaporated, place the evaporating dish in an oven at a temperature sufficient to remove any residual solvent without decomposing the solute (e.g., 60-80 °C) until a constant weight is achieved.

    • Cool the dish in a desiccator to prevent moisture absorption and then weigh it on the analytical balance.

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100

Alternatively, solubility can be expressed in other units such as mg/mL or molarity.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the gravimetric determination of the solubility of this compound.

experimental_workflow start Start: Prepare Materials prepare_solution Add excess this compound to Solvent start->prepare_solution equilibrate Equilibrate in Thermostatic Shaker Bath (24-48h) prepare_solution->equilibrate settle Allow Excess Solid to Settle equilibrate->settle withdraw_sample Withdraw Known Volume of Supernatant settle->withdraw_sample filter_sample Filter the Sample withdraw_sample->filter_sample weigh_filtrate Weigh the Filtrate in a Pre-weighed Dish filter_sample->weigh_filtrate evaporate Evaporate Solvent weigh_filtrate->evaporate dry_solute Dry Solute in Oven to Constant Weight evaporate->dry_solute weigh_solute Weigh the Dried Solute dry_solute->weigh_solute calculate Calculate Solubility weigh_solute->calculate end_process End: Report Solubility Data calculate->end_process

Caption: Gravimetric solubility determination workflow.

Conclusion

While the precise quantitative solubility of this compound in a wide range of organic solvents is not extensively documented, its qualitative behavior is known. For researchers and professionals in drug development requiring exact solubility data, the provided gravimetric method offers a robust and reliable experimental protocol. The successful determination of solubility is fundamental for applications such as reaction optimization, formulation development, and purification processes.

References

An In-Depth Technical Guide to the Molecular Geometry and Crystal Structure of 5-Aminoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Geometry of 5-Aminoisophthalic Acid

This compound is an aromatic dicarboxylic acid with an amino group substituent on the benzene (B151609) ring. The molecule consists of a central phenyl ring to which two carboxylic acid groups are attached at positions 1 and 3, and an amino group is attached at position 5. The presence of both acidic (carboxyl) and basic (amino) functional groups allows for the formation of zwitterions and extensive hydrogen bonding networks, which are pivotal in dictating its crystal packing. In the solid state, the 5AIA molecule is generally observed to be effectively planar[1].

Crystal Structure of this compound Hemihydrate

The most well-documented crystal structure of this compound is its hemihydrate form (C₈H₇NO₄·0.5H₂O). In this structure, the 5AIA molecule exists as a zwitterion (5-ammonioisophthalate), where the amino group is protonated and one of the carboxylic acid groups is deprotonated. The crystal structure is characterized by a dense, three-dimensional network of hydrogen bonds.

The crystallographic data for this compound hemihydrate is summarized in the table below.

Parameter Value
Chemical FormulaC₈H₇NO₄·0.5H₂O
Molecular Weight190.16 g/mol
Crystal SystemMonoclinic
Space GroupC2/c
a8.207(2) Å
b17.445(2) Å
c11.151(1) Å
α90°
β93.69(1)°
γ90°
Volume1593.4(4) ų
Z8
Calculated Density1.585 Mg/m³
(Data sourced from Acta Crystallographica Section C, 1998, C54, 1503-1505)[2]

The hydrogen bonding in the hemihydrate is extensive, with three intermolecular N—H···O hydrogen bonds and two intermolecular O—H···O hydrogen bonds[2]. The N···O distances for the N—H···O bonds range from 2.762(2) to 2.905(2) Å, with angles between 155(2) and 163(2)°[2]. The O···O distances for the O—H···O bonds are 2.536(2) and 2.746(2) Å, with angles of 178(2) and 176(2)°[2].

Crystal Structure of a this compound Co-crystal

To further understand the geometry and interaction patterns of 5AIA, an analysis of its co-crystal with 1,2-bis(pyridin-4-yl)ethene (BE) is presented. In this 1:1 co-crystal, the components form hydrogen-bonded sheets[1].

The crystallographic data for the 5AIA-BE co-crystal is summarized below.

Parameter Value
Chemical FormulaC₁₂H₁₀N₂·C₈H₇NO₄
Molecular Weight363.36 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a10.1614(10) Å
b12.0782(12) Å
c14.0537(14) Å
α90°
β95.027(2)°
γ90°
Volume1718.2(3) ų
Z4
(Data sourced from Acta Crystallographica Section E, 2016, E72, 639-643)

In this co-crystal structure, the 5AIA molecule engages in hydrogen bonds with both neighboring 5AIA molecules and the BE co-former, creating extended sheets[1]. The interactions include N(amine)—H···O=C hydrogen bonds between 5AIA molecules and O—H···N(pyridyl) hydrogen bonds between 5AIA and BE[1].

Experimental Protocols

Synthesis and Crystallization of this compound Hemihydrate
  • Dissolution : this compound powder is dissolved in ethanol (B145695) at room temperature[2].

  • Decolorization : The solution is treated with decolorizing carbon to remove impurities[2].

  • Filtration : The solution is filtered to remove the decolorizing carbon[2].

  • Crystallization : The filtrate is allowed to evaporate at room temperature, yielding thick plate-like crystals of the hemihydrate[2].

Synthesis and Crystallization of the 5AIA-BE Co-crystal
  • Reactant Mixture : Solid 1,2-bis(pyridin-4-yl)ethene (0.0119 g, 6.53 × 10⁻⁵ mol) and this compound (0.0109 g, 6.02 × 10⁻⁵ mol) are added to a 25 ml scintillation vial[1].

  • Dissolution : Approximately 15 ml of ethyl acetate (B1210297) is added, and the mixture is gently heated. An additional 2 ml of methanol (B129727) is added to dissolve any remaining solids[1].

  • Crystallization : The vial is loosely capped and placed in a dark cabinet. Yellow, block-shaped crystals suitable for single-crystal X-ray diffraction are obtained after two weeks[1].

Visualizations

Experimental Workflow for Single-Crystal X-ray Diffraction

The following diagram illustrates a generalized workflow for the determination of a crystal structure using single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination & Refinement cluster_analysis Analysis & Validation synthesis Synthesis of Compound crystallization Crystal Growth synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection xray_diffraction X-ray Diffraction crystal_selection->xray_diffraction data_processing Data Processing & Reduction xray_diffraction->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation (e.g., CheckCIF) structure_refinement->validation analysis Analysis of Geometry & Packing validation->analysis

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Hydrogen Bonding Network in this compound Hemihydrate

The following diagram illustrates the key hydrogen bonding interactions involving a central 5-aminoisophthalate zwitterion in its hemihydrate crystal structure.

hydrogen_bonding cluster_central Central 5-Aminoisophthalate A 5-AIA (Zwitterion) B 5-AIA A->B N-H...O C 5-AIA A->C N-H...O D 5-AIA A->D N-H...O E 5-AIA A->E O-H...O F 5-AIA A->F O-H...O G Water A->G H Water A->H

References

5-Aminoisophthalic Acid: A Technical Health and Safety Guide for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoisophthalic acid (CAS No. 99-31-0) is a chemical intermediate utilized in various research and industrial applications, including the synthesis of polymers, pharmaceuticals, and dyes.[1] As with any chemical substance, a thorough understanding of its health and safety profile is paramount for ensuring the well-being of laboratory and manufacturing personnel. This technical guide provides a comprehensive overview of the known health and safety information for this compound, with a focus on providing actionable data and procedural guidance for professionals in research and drug development.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are summarized in the table below.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)4H302: Harmful if swallowed.[2][3]
Skin Corrosion/Irritation2H315: Causes skin irritation.[2]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[2]

GHS Pictograms:

  • alt text

Signal Word: Warning[3]

Toxicological Data

The available quantitative toxicological data for this compound is limited. The most frequently cited value is the acute oral toxicity.

ParameterSpeciesRouteValueReference
LD50RatOral1600 mg/kg[4][5]
LD50RabbitOral1600 mg/kg[4]

Skin Corrosion/Irritation: Studies on rabbits indicate that this compound is not a skin irritant.[4] However, it is classified as causing skin irritation.[2]

Serious Eye Damage/Eye Irritation: Studies on rabbits have shown slight eye irritation.[4] It is classified as causing serious eye irritation.[2]

Experimental Protocols

Acute Oral Toxicity (Following OECD Guideline 423)

The acute toxic class method is a stepwise procedure using a limited number of animals to classify a substance based on its acute oral toxicity.

  • Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[6]

  • Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycles. Standard laboratory diet and drinking water are provided ad libitum.[7]

  • Dose Preparation and Administration: The test substance is typically administered as a single dose by gavage. A suitable vehicle may be used if the substance is not readily soluble in water.[7] The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[6]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[7]

  • Procedure: The test proceeds in a stepwise manner, with the outcome of each step determining the next. If an animal dies, the test is repeated at a lower dose. If the animal survives, the test is repeated at a higher dose.[6]

  • Endpoint: The test allows for the classification of the substance into one of five toxicity classes based on the observed mortality.[6]

Skin Irritation/Corrosion (Following OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Test Area Preparation: A small area of the animal's back is clipped free of fur.

  • Application of Test Substance: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to the prepared skin and covered with a gauze patch.

  • Exposure Duration: The test substance is typically left in contact with the skin for 4 hours.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The severity of the skin reactions is scored according to a standardized scale.

Acute Eye Irritation/Corrosion (Following OECD Guideline 405)

This test assesses the potential of a substance to cause eye irritation or damage.

  • Animal Selection: Healthy, young adult albino rabbits are used.[8]

  • Application of Test Substance: A single dose of the test substance (0.1 mL of liquid or not more than 100 mg of a solid) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[9]

  • Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.[10] The observation period can be extended up to 21 days to assess the reversibility of any effects.[10]

  • Scoring: The ocular lesions are scored according to a standardized system.[10]

Safety and Handling

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[12]

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator when airborne concentrations are expected to exceed exposure limits.[12]

Handling and Storage
  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Do not ingest. Use only in a well-ventilated area. Wash hands thoroughly after handling.[11][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[11][12]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[12]

  • Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[12]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[12]

  • Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[12]

Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC8H7NO4[13]
Molecular Weight181.15 g/mol [13]
AppearanceBeige to light brown powder[13]
Melting Point>300 °C[13]
SolubilityInsoluble in water[14]

Stability and Reactivity

  • Chemical Stability: Stable under normal temperatures and pressures.[11]

  • Incompatible Materials: Strong oxidizing agents.[11]

  • Hazardous Decomposition Products: Nitrogen oxides, carbon monoxide, carbon dioxide.[11]

  • Hazardous Polymerization: Has not been reported.[11]

Disposal Considerations

Dispose of waste and residues in accordance with local, state, and federal regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[13]

Experimental and Safety Workflows

A systematic approach to chemical safety is crucial in a research and development setting. The following diagram illustrates a general workflow for assessing and managing the risks associated with a chemical like this compound.

Chemical_Safety_Workflow cluster_assessment Risk Assessment cluster_management Risk Management Hazard_ID Hazard Identification (Review SDS, Literature) Exposure_Assess Exposure Assessment (Identify routes, duration, frequency) Hazard_ID->Exposure_Assess Dose_Response Dose-Response Assessment (Evaluate toxicological data, e.g., LD50) Exposure_Assess->Dose_Response Risk_Character Risk Characterization (Integrate hazard and exposure data) Dose_Response->Risk_Character Control_Measures Implement Control Measures (PPE, Ventilation, SOPs) Risk_Character->Control_Measures Training Training and Communication (Inform personnel of risks and procedures) Control_Measures->Training Monitoring Monitoring and Review (Regularly review procedures and incidents) Training->Monitoring Emergency_Prep Emergency Preparedness (First aid, spill kits) Monitoring->Emergency_Prep End Safe Handling and Use Emergency_Prep->End Start New Chemical Introduction: This compound Start->Hazard_ID

Caption: A generalized workflow for chemical risk assessment and management.

The following diagram illustrates a typical workflow for an in vitro mutagenicity study, such as the Ames test, which is a common component of a chemical's safety assessment.

Ames_Test_Workflow Start Start: Ames Test for This compound Strain_Prep Prepare bacterial strains (e.g., Salmonella typhimurium his-) Start->Strain_Prep Test_Article_Prep Prepare test article concentrations and positive/negative controls Start->Test_Article_Prep Exposure Expose bacteria to test article with and without metabolic activation (S9) Strain_Prep->Exposure Test_Article_Prep->Exposure Plating Plate bacteria on histidine-deficient agar Exposure->Plating Incubation Incubate plates (e.g., 37°C for 48 hours) Plating->Incubation Colony_Count Count revertant colonies Incubation->Colony_Count Data_Analysis Analyze data and compare to controls Colony_Count->Data_Analysis Conclusion Conclusion on mutagenic potential Data_Analysis->Conclusion

Caption: A simplified workflow for conducting an Ames test.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety consultation. Users should always consult the most current SDS for this compound from their supplier and adhere to all applicable safety regulations.

References

The Genesis of a Core Moiety: An In-depth Technical Guide to the Discovery and History of 5-Aminoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoisophthalic acid, a seemingly simple aromatic dicarboxylic acid, holds a significant position in the landscape of modern chemistry and pharmaceutical development. Its journey from a 19th-century synthetic curiosity to a cornerstone in the synthesis of life-saving medical imaging agents is a compelling narrative of scientific advancement. This technical guide provides a comprehensive exploration of the discovery, history, and key synthetic methodologies of this compound, tailored for researchers, scientists, and professionals in drug development. Through detailed experimental protocols, tabulated data, and visualizations of synthetic pathways, this document illuminates the enduring importance of this versatile molecule.

Discovery and Historical Context

The precise first synthesis of this compound is rooted in the burgeoning field of organic chemistry in the 19th century. While a definitive single publication marking its discovery remains elusive in readily available modern databases, its inclusion in the comprehensive German handbook of organic chemistry, Beilstein's Handbuch der Organischen Chemie, under the registry number 2805628, firmly places its origins within this era of foundational chemical synthesis. The 19th century was a period of intense investigation into the derivatives of coal tar, leading to the discovery and synthesis of a vast array of aromatic compounds. The development of methods for nitration and subsequent reduction of aromatic rings were key technological advancements of this time.

The synthesis of this compound is intrinsically linked to its precursor, 5-nitroisophthalic acid. The nitration of isophthalic acid, which itself was first prepared in the mid-19th century, would have been a logical step for chemists exploring the reactivity of this dicarboxylic acid. Subsequent reduction of the nitro group to an amine would have then yielded this compound. This two-step process aligns with the common synthetic strategies of the period for producing aromatic amines.

While its initial discovery may have been driven by fundamental chemical curiosity, the most significant chapter in the history of this compound began in the 20th century with the advent of X-ray contrast media. The development of safe and effective agents to enhance the visibility of internal structures in radiography was a major medical challenge. Researchers discovered that the tri-iodinated derivatives of this compound possessed the requisite radio-opacity and physiological properties to become crucial components of non-ionic X-ray contrast agents. This application propelled this compound from a niche chemical to a vital building block in the pharmaceutical industry.

Synthetic Evolution

The primary and most enduring route for the synthesis of this compound involves a two-step process starting from isophthalic acid. This pathway is a classic example of electrophilic aromatic substitution followed by a reduction.

Synthesis_Pathway Isophthalic_Acid Isophthalic Acid Nitroisophthalic_Acid 5-Nitroisophthalic Acid Isophthalic_Acid->Nitroisophthalic_Acid Nitration Nitrating_Agent Nitrating Agent (HNO3/H2SO4) Nitrating_Agent->Nitroisophthalic_Acid Aminoisophthalic_Acid This compound Nitroisophthalic_Acid->Aminoisophthalic_Acid Reduction Reducing_Agent Reducing Agent Reducing_Agent->Aminoisophthalic_Acid

A simplified workflow for the synthesis of this compound.
Step 1: Nitration of Isophthalic Acid

The first step is the electrophilic nitration of isophthalic acid to yield 5-nitroisophthalic acid. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.

Step 2: Reduction of 5-Nitroisophthalic Acid

The second and final step is the reduction of the nitro group of 5-nitroisophthalic acid to an amine group, yielding this compound. A variety of reducing agents and conditions have been employed for this transformation, reflecting the evolution of chemical synthesis techniques.

Experimental Protocols

The following sections provide detailed methodologies for key experiments in the synthesis of this compound, compiled from various sources.

Synthesis of 5-Nitroisophthalic Acid

A common laboratory-scale procedure for the nitration of isophthalic acid is as follows:

Materials:

  • Isophthalic acid

  • Fuming nitric acid

  • Concentrated sulfuric acid

Procedure:

  • In a reaction vessel, carefully add isophthalic acid to a cooled mixture of fuming nitric acid and concentrated sulfuric acid with constant stirring.

  • Slowly heat the reaction mixture and then reflux for several hours.

  • After cooling, the reaction mixture is poured onto ice, leading to the precipitation of the crude 5-nitroisophthalic acid.

  • The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from water.[1]

Reduction of 5-Nitroisophthalic Acid to this compound

Several methods have been developed for the reduction of 5-nitroisophthalic acid. Below are some of the most common protocols.

This method is widely used in industrial settings due to its high efficiency and clean reaction profile.

Materials:

  • 5-Nitroisophthalic acid

  • Palladium on carbon (Pd/C) catalyst

  • Solvent (e.g., water, ethanol)

  • Hydrogen gas

  • Alkali metal hydroxide (B78521) (e.g., sodium hydroxide)

Procedure:

  • 5-Nitroisophthalic acid is dissolved in a suitable solvent in the presence of a palladium on carbon catalyst.

  • An alkali metal hydroxide is added to the mixture.

  • The reaction is carried out under a hydrogen atmosphere at a controlled pressure and temperature.

  • Upon completion of the reaction, the catalyst is filtered off.

  • The filtrate is then neutralized with an acid to precipitate the this compound.

  • The product is collected by filtration, washed, and dried.

This method offers a convenient alternative to catalytic hydrogenation.

Materials:

Procedure:

  • Dissolve 5-nitroisophthalic acid and sodium hydroxide in water with stirring until the solution is clear.

  • Add Raney nickel catalyst and slowly heat the mixture to 30-35°C.

  • Add 80% hydrazine hydrate dropwise to the reaction mixture over a period of 30 minutes.

  • Continue stirring for an additional 30 minutes to ensure the reaction goes to completion.

  • After the reaction, filter the mixture and adjust the pH of the filtrate to 3.5-4.0 with acetic acid.

  • A large amount of white solid, this compound, will precipitate.

  • Collect the precipitate by filtration and dry to obtain the final product.[1]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of this compound and its precursor.

Table 1: Synthesis of this compound from 5-Nitroisophthalic Acid

MethodReducing AgentCatalystSolventYield (%)Purity (%)Reference
Catalytic HydrogenationHydrogen GasPd/CWater>98>99
Hydrazine ReductionHydrazine HydrateRaney NickelWater9599.7[1]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number99-31-0
Molecular FormulaC₈H₇NO₄
Molecular Weight181.15 g/mol
Melting Point>300 °C
AppearanceWhite to off-white crystalline powder
SolubilitySparingly soluble in water, soluble in alkaline solutions
Beilstein Registry2805628

Core Applications in Drug Development

The primary and most significant application of this compound in drug development is as a key starting material for the synthesis of non-ionic, low-osmolality X-ray contrast agents. The core structure of this compound provides a scaffold for the introduction of three iodine atoms, which are responsible for the radio-opaque properties of the final drug molecule.

The synthetic pathway to these contrast agents typically involves the following key transformation:

Contrast_Agent_Synthesis Aminoisophthalic_Acid This compound Triiodo_Intermediate 5-Amino-2,4,6- triiodoisophthalic acid Aminoisophthalic_Acid->Triiodo_Intermediate Tri-iodination Iodinating_Agent Iodinating Agent Iodinating_Agent->Triiodo_Intermediate Contrast_Agent Non-ionic X-ray Contrast Agent Triiodo_Intermediate->Contrast_Agent Functionalization Acylation Acylation & Amidation Acylation->Contrast_Agent

General workflow for producing X-ray contrast agents from this compound.

The amino and carboxylic acid groups on the this compound backbone are then further functionalized through acylation and amidation reactions to introduce hydrophilic side chains. These side chains are crucial for imparting the desired properties to the final contrast agent, such as high water solubility and low osmolality, which contribute to improved patient tolerance and safety.

Conclusion

This compound stands as a testament to the enduring legacy of classical organic synthesis and its profound impact on modern medicine. From its 19th-century origins to its indispensable role in the production of advanced medical imaging agents, its story highlights the critical interplay between fundamental chemical research and applied pharmaceutical development. The synthetic pathways to this key intermediate, refined over more than a century, now enable the large-scale production of life-saving diagnostic tools. For researchers and professionals in drug development, a thorough understanding of the history, synthesis, and properties of this compound provides a valuable perspective on the foundations of modern pharmaceutical chemistry and the continuing importance of seemingly simple molecules in advancing human health.

References

Theoretical and Computational Insights into 5-Aminoisophthalic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Molecular Properties, Synthesis, and Pharmaceutical Relevance of a Versatile Building Block

Introduction

5-Aminoisophthalic acid (5-AIPA) is an aromatic dicarboxylic acid that has garnered significant attention in various scientific fields, particularly in materials science and medicinal chemistry. Its rigid structure, combined with the presence of both amino and carboxylic acid functional groups, makes it a versatile molecular building block. In the realm of drug development, 5-AIPA serves as a crucial intermediate in the synthesis of pharmaceuticals and as a linker in the construction of advanced drug delivery systems.[1][2][3] This technical guide provides a comprehensive overview of the theoretical studies and computational modeling of this compound, alongside detailed experimental protocols for its synthesis and characterization, tailored for researchers, scientists, and professionals in drug development.

Molecular Properties and Computational Modeling

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic and structural properties of this compound. These computational models provide valuable insights into its reactivity, stability, and spectroscopic characteristics.

Molecular Structure and Geometry

The molecular structure of this compound consists of a benzene (B151609) ring substituted with two carboxylic acid groups at positions 1 and 3, and an amino group at position 5.[4] Computational geometry optimization using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, can predict bond lengths, bond angles, and dihedral angles with high accuracy, closely matching experimental data obtained from X-ray diffraction studies.[5]

Electronic Properties

The electronic properties of 5-AIPA, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are critical in understanding its chemical reactivity and charge transfer characteristics. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.[5] These parameters are crucial for predicting how 5-AIPA will interact with other molecules, for instance, in the formation of coordination complexes.

Spectroscopic Properties

Computational modeling is a powerful tool for predicting and interpreting the spectroscopic data of this compound.

  • Vibrational Spectroscopy: Theoretical calculations of vibrational frequencies using DFT can aid in the assignment of experimental Infrared (IR) and Raman spectra. The calculated frequencies for the stretching and bending modes of the carboxylic acid and amino groups, as well as the aromatic ring vibrations, generally show good agreement with experimental data.[5]

  • NMR Spectroscopy: While experimental Nuclear Magnetic Resonance (NMR) spectra provide definitive structural information, computational methods can predict the chemical shifts of ¹H and ¹³C nuclei.[6][7] These predictions can assist in the assignment of complex spectra and in the structural elucidation of novel derivatives.

The following table summarizes key computational data for this compound based on typical DFT calculations found in the literature.

ParameterCalculated Value (Representative)Method/Basis Set
HOMO Energy -6.2 eVB3LYP/6-31G(d)
LUMO Energy -1.8 eVB3LYP/6-31G(d)
HOMO-LUMO Gap 4.4 eVB3LYP/6-31G(d)
Dipole Moment 3.5 DB3LYP/6-31G(d)

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of 5-nitroisophthalic acid.[8][9][10][11]

Materials:

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel, dissolve 5-nitroisophthalic acid and sodium hydroxide in distilled water.

  • Heat the mixture gently with stirring until a clear solution is obtained.

  • Carefully add Raney Nickel to the solution.

  • Heat the reaction mixture to the specified temperature (e.g., 70-80 °C).

  • Add hydrazine hydrate dropwise to the reaction mixture over a period of 30-60 minutes.

  • After the addition is complete, continue stirring at the same temperature for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and filter to remove the Raney Nickel catalyst.

  • Acidify the filtrate with acetic acid to a pH of approximately 4-5.

  • A white precipitate of this compound will form.

  • Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain pure this compound.

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent, such as a water-ethanol mixture, to obtain a high-purity product.[12]

Characterization Methods

The synthesized this compound should be characterized to confirm its identity and purity.

  • Melting Point: The melting point of pure this compound is typically above 300 °C.[13]

  • FTIR Spectroscopy: The FTIR spectrum should show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), O-H stretching of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and C-N stretching (around 1300 cm⁻¹).[14]

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons and the protons of the amino and carboxylic acid groups.[15]

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbons and the aromatic carbons.[6]

  • Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of this compound (181.15 g/mol ).[6]

Role in Drug Development

While this compound itself is not typically an active pharmaceutical ingredient (API), it plays a significant role in drug development in two primary areas: as a precursor for API synthesis and as a building block for drug delivery systems.

Intermediate in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to iodinated contrast agents used in medical imaging.[11][16] The amino and carboxylic acid functionalities allow for further chemical modifications to build more complex and pharmacologically active molecules.[17]

The logical workflow for the synthesis of a pharmaceutical intermediate from 5-AIPA can be visualized as follows:

G A This compound (5-AIPA) B Functional Group Modification (e.g., Iodination, Amidation) A->B Reaction C Purification B->C Work-up D Characterization (NMR, MS, etc.) C->D Analysis E Pharmaceutical Intermediate D->E Validation

Caption: Synthetic workflow from 5-AIPA to a pharmaceutical intermediate.

Linker for Metal-Organic Frameworks in Drug Delivery

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. Due to their high porosity, tunable pore size, and biocompatibility, MOFs are promising candidates for drug delivery applications.[3] this compound is an excellent choice as an organic linker for the synthesis of MOFs.[18][19][20] The carboxylic acid groups coordinate with the metal centers, while the amino group can be used for post-synthetic modification to introduce further functionality or to interact with drug molecules.[20]

The following diagram illustrates the self-assembly process of a MOF using 5-AIPA as a linker for potential drug delivery applications.

G cluster_0 cluster_1 cluster_2 cluster_3 A Metal Ions C Self-Assembly (Solvothermal Synthesis) A->C B This compound (Linker) B->C D Porous MOF Structure C->D E Drug Loading D->E F Drug Release E->F

Caption: Formation of a 5-AIPA-based MOF for drug delivery.

While direct involvement of this compound in specific signaling pathways is not extensively documented, its utility in creating sophisticated drug delivery vehicles like MOFs provides an indirect but powerful role in influencing biological systems. These MOF-based systems can be designed for targeted drug release, potentially modulating signaling pathways involved in various diseases by delivering therapeutic agents with high precision.

Conclusion

This compound is a molecule of significant interest to researchers in chemistry, materials science, and drug development. Its rich chemistry, stemming from its trifunctional nature, allows for a wide range of applications. Theoretical and computational studies provide a deep understanding of its molecular properties, guiding its application in the rational design of new materials and molecules. The detailed experimental protocols for its synthesis and characterization outlined in this guide offer a practical resource for researchers. As the field of targeted therapeutics and advanced drug delivery systems continues to evolve, the importance of versatile building blocks like this compound is set to grow, paving the way for new innovations in medicine and beyond.

References

Potential Research Areas for 5-Aminoisophthalic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoisophthalic acid (5-AIPA), a versatile aromatic dicarboxylic acid, has emerged as a significant building block in supramolecular chemistry and materials science. Its unique trifunctional nature, featuring two carboxylic acid groups and one amino group, allows for a wide range of chemical modifications and applications. This technical guide explores the core research areas of 5-AIPA, providing an in-depth overview of its potential in the development of advanced materials for sensing, catalysis, and drug delivery. Furthermore, its crucial role as a key intermediate in the synthesis of pharmaceuticals, such as the X-ray contrast agent Iohexol (B1672079), is detailed. This document serves as a comprehensive resource for researchers and professionals seeking to explore the expanding landscape of 5-AIPA chemistry and its applications.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of 5-AIPA is crucial for its application in various research fields. The key physicochemical data are summarized in the table below.

PropertyValueReference
Chemical Formula C₈H₇NO₄[1]
Molecular Weight 181.15 g/mol [1]
Appearance White to light beige crystalline powder[2]
Melting Point >300 °C (decomposes)[3]
Solubility Slightly soluble in water; soluble in organic solvents like DMSO and DMF[4]
Density ~1.44 g/cm³[2]
pKa Not readily available
CAS Number 99-31-0[5]

Core Research Areas and Applications

The unique structural characteristics of 5-AIPA make it a versatile platform for the development of functional materials and molecules. The primary areas of research are detailed below.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

5-AIPA is extensively used as an organic linker to construct metal-organic frameworks (MOFs) and coordination polymers. The carboxylate groups coordinate with metal ions, while the amino group can be a coordination site or be post-synthetically modified to introduce new functionalities.

MOFs derived from 5-AIPA exhibit significant potential as chemical sensors, particularly for the detection of metal ions and small molecules. The sensing mechanism often relies on fluorescence quenching or enhancement upon interaction with the analyte.

Experimental Protocol: Synthesis of a Dysprosium-based MOF for Solvent Sensing [6]

This protocol describes the solvothermal synthesis of a dysprosium-based MOF using 5-AIPA as the organic linker.

  • Materials:

    • Dysprosium(III) chloride hexahydrate (DyCl₃·6H₂O)

    • This compound (5-AIPA)

    • N,N-Dimethylformamide (DMF)

    • Water

  • Procedure:

    • Prepare two separate solutions in a 1:1 DMF:H₂O mixture.

    • Solution A: Dissolve DyCl₃·6H₂O (0.035 mmol, 13.9 mg) in 1 mL of the solvent mixture.

    • Solution B: Dissolve 5-AIPA (0.055 mmol, 10 mg) in 1 mL of the solvent mixture.

    • Slowly add Solution A to Solution B with gentle stirring.

    • Seal the resulting mixture in a Teflon-lined stainless steel autoclave.

    • Heat the autoclave at 95 °C for 48 hours.

    • Allow the autoclave to cool slowly to room temperature.

    • Prismatic crystals of the MOF will be formed.

    • Collect the crystals by filtration, wash with the solvent mixture, and dry under vacuum.

  • Characterization:

    • Single-crystal X-ray diffraction to determine the crystal structure.

    • Photoluminescence spectroscopy to evaluate the sensing properties by exposing the MOF to different solvents and measuring the changes in emission spectra.

Sensing Mechanism: Fluorescence Quenching

The general mechanism for fluorescence-based sensing involves the interaction of the analyte with the MOF, which alters the electronic properties of the framework and affects its fluorescence. In many cases, the binding of a metal ion to the framework can lead to fluorescence quenching through processes like photoinduced electron transfer (PET).

G cluster_0 Fluorescence Quenching Mechanism Sensor 5-AIPA based Sensor (Fluorophore) Complex Sensor-Analyte Complex Sensor->Complex Binding Analyte Analyte (e.g., Metal Ion) Analyte->Complex Quenching Fluorescence Quenching Complex->Quenching e.g., PET

Figure 1: Generalized fluorescence quenching mechanism in a 5-AIPA based chemosensor.

Quantitative Data for Sensing Applications

Sensor MaterialAnalyteDetection Limit (LOD)Quenching Constant (Ksv)Reference
5-aminoisophthalate-based kojic acid-appended bis-1,2,3-triazoleCu²⁺8.82 µM-[7]
Schiff base (Z2b) from 5-AIPA2,4-dinitrophenol (DNP)2.77 µM2.4 x 10⁴ M⁻¹[1]

The porous nature and tunable active sites of 5-AIPA based MOFs make them promising candidates for heterogeneous catalysis. The amino groups within the framework can act as basic sites, while the metal centers can function as Lewis acids.

Experimental Protocol: Knoevenagel Condensation using a 5-AIPA based Coordination Polymer [8]

This protocol outlines a general procedure for the Knoevenagel condensation of benzaldehyde (B42025) with malononitrile (B47326) catalyzed by a 5-AIPA based coordination polymer.

  • Materials:

    • Benzaldehyde

    • Malononitrile

    • 5-AIPA based catalyst (e.g., a Co(II) coordination polymer)

    • Ethanol (B145695) (solvent)

  • Procedure:

    • In a round-bottomed flask, dissolve malononitrile (1 mmol, 66 mg) in 10 mL of ethanol.

    • Add the 5-AIPA based catalyst (10 mg).

    • Add benzaldehyde (1 mmol) to the mixture.

    • Stir the reaction mixture at room temperature for the desired time (e.g., 5 minutes to several hours, depending on the catalyst's activity).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, separate the catalyst by filtration.

    • The filtrate containing the product can be further purified by recrystallization or column chromatography if necessary.

  • Characterization:

    • The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • The catalyst's reusability can be tested by washing the recovered catalyst and using it in subsequent reaction cycles.

Catalytic Mechanism: Knoevenagel Condensation

The Knoevenagel condensation catalyzed by a 5-AIPA based MOF can proceed through a mechanism where the basic amino groups of the framework deprotonate the active methylene (B1212753) compound, and the Lewis acidic metal centers activate the carbonyl group of the aldehyde.

G cluster_1 Knoevenagel Condensation Catalytic Cycle Catalyst 5-AIPA MOF (Basic Amino Site & Lewis Acidic Metal) Carbanion Carbanion Catalyst->Carbanion Deprotonation of Methylene Aldehyde Aldehyde (R-CHO) Intermediate Aldol Intermediate Aldehyde->Intermediate Nucleophilic Attack Methylene Active Methylene (CH₂(CN)₂) Methylene->Carbanion Carbanion->Intermediate Product α,β-Unsaturated Product Intermediate->Product Dehydration Product->Catalyst Catalyst Regeneration

Figure 2: Proposed catalytic cycle for the Knoevenagel condensation using a 5-AIPA based MOF.

Quantitative Data for Catalytic Applications

CatalystReactionYield (%)Turnover Number (TON)Turnover Frequency (TOF) (s⁻¹)Reference
CAU-1-NH₂ ([Al₄(OH)₂(OCH₃)₄(p-BDC-NH₂)₃])Knoevenagel Condensationup to 100%--[9]
Amphoteric nanocatalystsKnoevenagel Condensation66-90%1.8 - 3.60.0005 - 0.0009[10]

The high porosity and biocompatibility of certain 5-AIPA based MOFs make them suitable as nanocarriers for drug delivery. The drug molecules can be loaded into the pores of the MOF and released in a controlled manner, often triggered by environmental stimuli such as pH.

Experimental Protocol: Loading of Doxorubicin (B1662922) into a 5-AIPA based MOF [11][12]

This protocol provides a general method for loading the anticancer drug Doxorubicin (DOX) into a 5-AIPA based MOF.

  • Materials:

    • Synthesized 5-AIPA based MOF (e.g., Fe-MIL-88B)

    • Doxorubicin hydrochloride (DOX)

    • Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.4)

    • Deionized water

  • Procedure for Drug Loading:

    • Disperse a known amount of the 5-AIPA based MOF in an aqueous solution of DOX of a specific concentration.

    • Stir the suspension at room temperature for a set period (e.g., 24 hours) to allow for drug encapsulation.

    • Separate the drug-loaded MOF from the solution by centrifugation.

    • Wash the drug-loaded MOF with deionized water to remove any surface-adsorbed drug.

    • The amount of loaded drug can be quantified by measuring the concentration of DOX remaining in the supernatant using UV-Vis spectroscopy.

  • Procedure for In-vitro Drug Release:

    • Disperse a known amount of the DOX-loaded MOF in PBS solutions of different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.4 to simulate the tumor microenvironment).

    • Incubate the suspensions at 37 °C with gentle shaking.

    • At predetermined time intervals, collect aliquots of the release medium after centrifugation.

    • Measure the concentration of released DOX in the aliquots using UV-Vis spectroscopy.

Drug Release Mechanism: pH-Responsive Release

The release of drugs from many MOFs, including those based on 5-AIPA, can be triggered by a change in pH. In acidic environments, such as those found in tumor tissues, the coordination bonds between the metal ions and the carboxylate linkers can be cleaved, leading to the degradation of the MOF structure and the release of the encapsulated drug.

G cluster_2 pH-Responsive Drug Release Mechanism LoadedMOF Drug-Loaded 5-AIPA MOF (Stable at pH 7.4) Degradation MOF Degradation LoadedMOF->Degradation Protonation of Linker AcidicEnv Acidic Environment (e.g., Tumor, pH < 6.5) AcidicEnv->Degradation DrugRelease Drug Release Degradation->DrugRelease

Figure 3: Schematic of pH-responsive drug release from a 5-AIPA based MOF.

Quantitative Data for Drug Delivery Applications

MOF CarrierDrugDrug Loading CapacityRelease Conditions% ReleaseReference
FeMn-MIL-88B5-Fluorouracil (5-FU)43.8 wt%pH 5.4, 24 h70%
MIL-100(Al)Doxorubicin (DOX)up to 27.4 wt%pH 5.0, 2 days~35.6%[12]
Oleic acid-coated nylon-6 MNCsDoxorubicin (DOX)up to 732 µg/mg--[13]
Functionalized Nanoparticles

The surface of nanoparticles can be functionalized with 5-AIPA to introduce carboxylic acid and amino groups, which can then be used for various applications, including the removal of pollutants or as platforms for drug delivery.

Experimental Protocol: Synthesis of 5-AIPA Functionalized Magnetic Nanoparticles [13][14]

This protocol describes the synthesis of 5-AIPA functionalized silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂-AIPA).

  • Materials:

    • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

    • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

    • Ammonium hydroxide (B78521) (NH₄OH)

    • Tetraethyl orthosilicate (B98303) (TEOS)

    • (3-Aminopropyl)triethoxysilane (APTES)

    • This compound (5-AIPA)

    • N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) (for amide coupling)

    • Ethanol, Deionized water

  • Procedure:

    • Synthesis of Fe₃O₄ Nanoparticles: Co-precipitate FeCl₂ and FeCl₃ in an aqueous solution by adding NH₄OH under a nitrogen atmosphere with vigorous stirring. Wash the resulting black precipitate with water and ethanol.

    • Silica (B1680970) Coating (Fe₃O₄@SiO₂): Disperse the Fe₃O₄ nanoparticles in an ethanol/water/ammonia mixture. Add TEOS dropwise and stir for several hours to form a silica shell.

    • Amino Functionalization (Fe₃O₄@SiO₂-NH₂): Disperse the silica-coated nanoparticles in ethanol and add APTES. Reflux the mixture to graft amino groups onto the silica surface.

    • 5-AIPA Functionalization (Fe₃O₄@SiO₂-AIPA): Activate the carboxylic acid groups of 5-AIPA using DCC and NHS in an appropriate solvent. Add the amino-functionalized nanoparticles to the activated 5-AIPA solution and stir to form an amide bond between the nanoparticles and 5-AIPA.

    • Wash the final product with ethanol and water and dry under vacuum.

  • Characterization:

    • Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for morphology and size analysis.

    • Fourier-Transform Infrared (FTIR) spectroscopy to confirm the functionalization steps.

    • X-ray Diffraction (XRD) to confirm the crystalline structure of the magnetic core.

    • Vibrating Sample Magnetometry (VSM) to measure the magnetic properties.

Experimental Workflow: Functionalization of Magnetic Nanoparticles

G cluster_3 Workflow for 5-AIPA Functionalized Magnetic Nanoparticles Start FeCl₂ + FeCl₃ Fe3O4 Fe₃O₄ Nanoparticles Start->Fe3O4 Co-precipitation SiO2 Fe₃O₄@SiO₂ Fe3O4->SiO2 Silica Coating (TEOS) NH2 Fe₃O₄@SiO₂-NH₂ SiO2->NH2 Amino Functionalization (APTES) AIPA Fe₃O₄@SiO₂-AIPA NH2->AIPA Amide Coupling with 5-AIPA

Figure 4: Workflow for the synthesis of 5-AIPA functionalized magnetic nanoparticles.

Pharmaceutical Intermediate: Synthesis of Iohexol

5-AIPA is a critical starting material for the multi-step synthesis of Iohexol, a widely used non-ionic X-ray contrast agent. The synthesis involves several key transformations of the 5-AIPA molecule.

Synthesis Workflow: Iohexol from this compound

The synthesis of Iohexol from 5-AIPA is a complex process involving several steps, including iodination, acylation, and amidation.

G cluster_4 Iohexol Synthesis from 5-AIPA AIPA This compound Triiodo 5-Amino-2,4,6-triiodoisophthalic acid AIPA->Triiodo Iodination AcylChloride 5-Amino-2,4,6-triiodoisophthaloyl dichloride Triiodo->AcylChloride Chlorination Acetamido 5-Acetamido-2,4,6-triiodoisophthaloyl dichloride AcylChloride->Acetamido N-Acylation Diamide 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)- 2,4,6-triiodoisophthalamide Acetamido->Diamide Amidation with 3-amino-1,2-propanediol (B146019) Iohexol Iohexol Diamide->Iohexol N-Alkylation with 1-chloro-2,3-propanediol

Figure 5: Simplified synthetic pathway for Iohexol starting from 5-AIPA.

Experimental Protocol: Key Steps in Iohexol Synthesis [15]

The following provides a high-level overview of the key transformations. Detailed industrial processes are proprietary but the fundamental chemistry is well-established.

  • Iodination of 5-AIPA: 5-AIPA is treated with an iodinating agent, such as iodine monochloride, in an acidic medium to introduce three iodine atoms onto the benzene (B151609) ring, yielding 5-amino-2,4,6-triiodoisophthalic acid.

  • Formation of the Diacyl Chloride: The dicarboxylic acid is converted to the more reactive diacyl chloride using a chlorinating agent like thionyl chloride.

  • N-Acylation: The amino group is acetylated using an acetylating agent such as acetyl chloride.

  • Amidation: The diacyl chloride is reacted with 3-amino-1,2-propanediol to form the corresponding diamide.

  • N-Alkylation: The final step involves the alkylation of the acetamido nitrogen with a 2,3-dihydroxypropyl group, typically using 1-chloro-2,3-propanediol, to yield Iohexol.

Conclusion

This compound is a molecule of significant and growing importance across multiple scientific disciplines. Its utility as a versatile building block for the construction of functional materials such as MOFs and coordination polymers has opened up new avenues for research in sensing, catalysis, and drug delivery. The ability to fine-tune the properties of these materials through the rational design of the 5-AIPA linker and the choice of metal centers offers immense potential for the development of highly selective sensors, efficient catalysts for green chemistry, and smart drug delivery systems with controlled release profiles. Furthermore, its established role as a key intermediate in the pharmaceutical industry, particularly in the synthesis of Iohexol, underscores its commercial and therapeutic relevance. The experimental protocols and mechanistic insights provided in this guide aim to serve as a valuable resource for researchers and professionals, stimulating further innovation and exploration into the vast potential of this compound. As research in these areas continues to advance, 5-AIPA is poised to play an even more critical role in the development of next-generation materials and pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) using 5-Aminoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of metal-organic frameworks (MOFs) utilizing the versatile linker, 5-aminoisophthalic acid. The protocols detailed below are designed to be a robust starting point for the synthesis of novel MOFs for a variety of applications, including catalysis, sensing, and notably, as carriers for drug delivery.

Introduction

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and the functionalizable nature of their organic linkers make them highly promising materials. This compound is a particularly interesting organic linker due to its rigid structure, which imparts stability to the framework, and the presence of a reactive amino group. This amino group can serve as a site for post-synthetic modification or for direct interaction with guest molecules, such as drugs.

Applications in Drug Delivery

The inherent porosity of MOFs allows for the encapsulation of therapeutic agents. The use of this compound as a linker is particularly advantageous for drug delivery applications. The uncoordinated amino group can form interactions, such as hydrogen bonds or van der Waals forces, with drug molecules, potentially leading to enhanced loading capacities and controlled release profiles. One notable application is the use of a copper-based MOF synthesized with this compound (AIPA-Cu(II) MOF) as a carrier for the non-steroidal anti-inflammatory drug, ibuprofen (B1674241).[1]

Quantitative Data Summary

The following tables summarize key quantitative data for MOFs synthesized using this compound and related structures.

Table 1: Structural Properties of MOFs Synthesized with this compound

MOF DesignationMetal IonSynthesis MethodPore Size (Å)BET Surface Area (m²/g)Pore Volume (cm³/g)
Co-AIPCo(II)Hydrothermal7.05 - 14.67[2][3]Data not availableData not available
Zn-AIPZn(II)Hydrothermal7.05 - 14.67[2][3]Data not availableData not available
Ni-AIPNi(II)Hydrothermal7.05 - 14.67[2][3]Data not availableData not available
Cd-AIPCd(II)Hydrothermal7.05 - 14.67[2][3]Data not availableData not available
Dy-AIPDy(III)SolvothermalData not availableData not availableData not available
Cu-AIPCu(II)SolvothermalData not availableData not availableData not available

Table 2: Drug Loading Capacities in MOFs

MOF SystemDrugLoading Capacity (wt%)Loading Method
AIPA-Cu(II) MOFIbuprofenPotentially good loading capacity confirmed[1]Impregnation
Functionalized Cu-MOF (using 5-nitroisophthalic acid)Ibuprofen25.50%[4][5]Impregnation
nano-MOF-5Ofloxacin52.86%[1]Direct Addition

Experimental Protocols

The following are detailed protocols for the synthesis, characterization, and drug loading of MOFs using this compound.

Protocol 1: Hydrothermal Synthesis of a Metal-Organic Framework

This protocol describes a general procedure for the hydrothermal synthesis of MOFs using divalent metal salts and this compound.

Materials:

  • This compound (H₂AIP)

  • Divalent metal salt (e.g., Cobalt(II) nitrate (B79036) hexahydrate, Zinc(II) nitrate hexahydrate, Nickel(II) chloride hexahydrate, Cadmium(II) nitrate tetrahydrate)

  • Deionized water

  • Ethanol (B145695)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Reactant Preparation: In a typical synthesis, dissolve 1 mmol of the chosen metal salt and 1 mmol of this compound in a mixture of 5 mL of ethanol and 5 mL of deionized water in a beaker.

  • Homogenization: Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • Assembly: Transfer the resulting mixture into a 23 mL Teflon-lined stainless-steel autoclave.

  • Heating: Seal the autoclave and place it in a preheated oven. Heat the autoclave to 160°C for 72 hours.

  • Cooling: After the reaction time, allow the autoclave to cool down slowly to room temperature.

  • Product Isolation: Collect the crystalline product by filtration.

  • Washing: Wash the collected crystals thoroughly with deionized water and then with ethanol to remove any unreacted starting materials.

  • Drying: Dry the final product in an oven at 60°C overnight.

Protocol 2: Solvothermal Synthesis of a Copper-Based MOF (Cu-AIP)

This protocol is adapted from methods used for synthesizing copper-based MOFs.

Materials:

  • This compound (AIPA)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • Reactant Preparation: Dissolve 1 mmol of this compound and 1 mmol of copper(II) nitrate trihydrate in 50 mL of DMF in a flask.

  • Reaction: Reflux the mixture for 8 hours.

  • Cooling: After refluxing, allow the solution to cool to room temperature.

  • Product Isolation: Collect the solid product by centrifugation.

  • Washing: Wash the product several times with deionized water and DMF to remove impurities and unreacted materials.

  • Drying: Dry the obtained Cu-AIP MOF under vacuum.

Protocol 3: Drug Loading into a MOF via Impregnation

This protocol describes a general procedure for loading a drug, such as ibuprofen, into a synthesized MOF.

Materials:

  • Activated MOF (e.g., Cu-AIP)

  • Ibuprofen

  • Hexane (B92381) (or another suitable solvent in which the drug is soluble but the MOF is not)

Procedure:

  • Activation: Before drug loading, the synthesized MOF must be activated to remove any solvent molecules from its pores. This is typically done by heating the MOF under vacuum. The temperature and duration of activation should be optimized for each specific MOF to avoid framework collapse. A common starting point is 120-150°C for 12-24 hours.

  • Loading Solution: Prepare a solution of ibuprofen in hexane. The concentration will depend on the desired loading and the solubility of the drug.

  • Impregnation: Suspend a known amount of the activated MOF in the ibuprofen solution.

  • Stirring: Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the pores of the MOF.

  • Isolation: Collect the drug-loaded MOF by filtration or centrifugation.

  • Washing: Wash the collected material with fresh hexane to remove any drug molecules adsorbed on the external surface of the MOF crystals.

  • Drying: Dry the drug-loaded MOF under vacuum at a mild temperature (e.g., 40-60°C) to remove the solvent.

  • Quantification: To determine the amount of loaded drug, a known mass of the drug-loaded MOF can be digested in a suitable solvent, and the drug concentration can be measured using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

Synthesis and Characterization Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization Reactants This compound + Metal Salt Mixing Mixing & Homogenization Reactants->Mixing Solvent Solvent (e.g., Water/Ethanol or DMF) Solvent->Mixing Reaction Hydrothermal/Solvothermal Reaction (Autoclave) Mixing->Reaction Isolation Isolation (Filtration/Centrifugation) Reaction->Isolation Washing Washing Isolation->Washing Drying Drying Washing->Drying MOF Synthesized MOF Drying->MOF PXRD Powder X-Ray Diffraction (Crystallinity) MOF->PXRD Verify Structure FTIR FT-IR Spectroscopy (Functional Groups) MOF->FTIR Confirm Linker TGA Thermogravimetric Analysis (Thermal Stability) MOF->TGA Assess Stability BET Gas Adsorption (BET) (Surface Area & Pore Volume) MOF->BET Measure Porosity SEM Scanning Electron Microscopy (Morphology) MOF->SEM Observe Crystals G cluster_loading Drug Loading cluster_delivery Drug Delivery Activated_MOF Activated MOF Impregnation Impregnation & Stirring Activated_MOF->Impregnation Drug_Solution Drug Solution (e.g., Ibuprofen in Hexane) Drug_Solution->Impregnation Isolation_Wash Isolation & Washing Impregnation->Isolation_Wash Drug_Loaded_MOF Drug-Loaded MOF Isolation_Wash->Drug_Loaded_MOF Administration Administration to Target Environment Drug_Loaded_MOF->Administration Stimulus Physiological Stimulus (e.g., pH, Temperature) Administration->Stimulus Release Controlled Drug Release Stimulus->Release Therapeutic_Effect Therapeutic Effect Release->Therapeutic_Effect

References

Application Notes and Protocols: Post-Synthetic Modification of MOFs with 5-Aminoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including catalysis, gas storage and separation, and drug delivery. Post-synthetic modification (PSM) is a powerful technique to introduce or alter functional groups within a pre-synthesized MOF structure, enabling the tailoring of its properties for specific applications without de novo synthesis.[1][2][3][4][5][6]

This document provides detailed application notes and protocols for the post-synthetic modification of MOFs using 5-aminoisophthalic acid (5-AIPA). The introduction of 5-AIPA's amino group into a MOF structure can serve as a versatile anchor for further functionalization or can itself impart valuable properties, such as altering the hydrophilicity of the pores or providing active sites for catalysis and drug interaction.[7][8][9][10]

The primary method detailed here is Post-Synthetic Ligand Exchange (PSE) , a process where the original linker molecules of a robust MOF are partially or fully exchanged with new functional linkers, in this case, 5-AIPA.[11][12][13] This method is particularly suited for robust MOFs such as the UiO-66 series, which can maintain their crystalline structure under the conditions required for ligand exchange.

Potential Applications

The incorporation of this compound into MOF structures opens up possibilities for several applications:

  • Drug Delivery: The uncoordinated amino group of the 5-AIPA linker can interact with drug molecules, such as ibuprofen, through van der Waals forces, potentially enhancing drug loading capacity and influencing release kinetics.[7] The amino group can also be further modified to attach targeting moieties for site-specific drug delivery.

  • Catalysis: MOFs containing 5-AIPA can serve as platforms for catalysis. For instance, Cu-based MOFs with this linker have been used as recyclable catalysts for C-S cross-coupling reactions.[14] The amino group can also be a precursor for creating more complex catalytic sites.

  • Sensing and Sorption: The functionalized pores can be designed for the selective detection and removal of specific molecules. For example, a copper MOF based on 5-AIPA has been post-synthetically modified with thiol groups to effectively capture mercury from both solutions and vapor.[10][15]

  • CO2 Capture: Amino-functionalized MOFs have shown promise for post-combustion carbon capture due to the favorable interactions between the amine groups and CO2 molecules.[14]

Experimental Protocols

This section details the protocol for the post-synthetic ligand exchange of a parent MOF (UiO-66) with this compound.

Materials and Equipment
  • Parent MOF: UiO-66 (Zr6O4(OH)4(BDC)6, where BDC = 1,4-benzenedicarboxylate)

  • Modifying Ligand: this compound (5-AIPA)

  • Solvent: High-purity N,N-Dimethylformamide (DMF)

  • Activation Solvent: High-purity Chloroform (B151607) or Dichloromethane (B109758), and Methanol (B129727)

  • Equipment:

    • Scintillation vials or sealed reaction vessels

    • Oven or heating block

    • Centrifuge

    • Vacuum oven

    • Powder X-ray Diffractometer (PXRD)

    • Gas sorption analyzer (for BET analysis)

    • Thermogravimetric Analyzer (TGA)

    • FT-IR Spectrometer

    • Nuclear Magnetic Resonance (NMR) Spectrometer

Protocol for Post-Synthetic Ligand Exchange

The following protocol is based on established procedures for ligand exchange in robust MOFs like UiO-66.

  • Activation of Parent MOF:

    • Activate the as-synthesized UiO-66 by immersing it in a suitable solvent like chloroform or dichloromethane for 3 days, replacing the solvent daily to remove any unreacted starting material from the pores.

    • Decant the solvent and add methanol, allowing the MOF to soak for another 3 days, again replacing the solvent daily.

    • Isolate the MOF by centrifugation and dry under dynamic vacuum at a suitable temperature (e.g., 120 °C) for 12 hours to obtain the activated, porous parent material.

  • Ligand Exchange Reaction:

    • In a typical experiment, suspend 100 mg of activated UiO-66 in 10 mL of DMF in a sealed reaction vial.

    • Prepare a solution of this compound in DMF. The concentration will depend on the desired degree of functionalization. For a target 10% exchange, a 10-fold molar excess of 5-AIPA relative to the BDC linker in the MOF is a reasonable starting point.

    • Add the 5-AIPA solution to the UiO-66 suspension.

    • Seal the vial and heat the mixture in an oven or heating block at a temperature between 80 °C and 120 °C for 24 to 72 hours. The optimal temperature and time will need to be determined experimentally.

  • Purification of the Modified MOF:

    • After the reaction, cool the vessel to room temperature.

    • Isolate the solid product by centrifugation.

    • Wash the product thoroughly with fresh DMF to remove unreacted 5-AIPA and any displaced BDC linker. This can be done by repeated cycles of resuspension in DMF followed by centrifugation.

    • After washing with DMF, perform a solvent exchange with a more volatile solvent like methanol for 3 days, replacing the solvent daily.

  • Activation of the Final Product:

    • Isolate the purified, modified MOF by centrifugation.

    • Dry the material under dynamic vacuum at 120 °C for 12 hours to remove all solvent molecules from the pores.

    • The resulting material is the 5-AIPA-functionalized MOF, denoted as UiO-66-(AIPA)x.

Characterization of the Modified MOF

To confirm the successful incorporation of 5-AIPA and to quantify the degree of functionalization, the following characterization techniques are essential:

  • Powder X-ray Diffraction (PXRD): To verify that the crystalline structure of the MOF is maintained after the ligand exchange.

  • ¹H NMR Spectroscopy: The modified MOF can be digested in a strong acid (e.g., HF in DMSO-d6) to release the linkers. The ratio of 5-AIPA to BDC can be determined by integrating the respective proton signals in the NMR spectrum.

  • FT-IR Spectroscopy: To identify the characteristic vibrational modes of the amino group (N-H stretching and bending) in the modified MOF.

  • Gas Sorption Analysis (BET): To measure the surface area and pore volume. A decrease in surface area is expected after modification due to the incorporation of the bulkier and functionalized linker.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the modified MOF.

Data Presentation

The following tables present representative quantitative data for the parent UiO-66 MOF and a hypothetically modified UiO-66-(AIPA)x, based on typical results from similar post-synthetic modification studies.

Table 1: Textural Properties Before and After PSM

MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)
UiO-66 (Parent)~1100 - 1400~0.50 - 0.65
UiO-66-(AIPA)x~800 - 1100~0.35 - 0.50

Note: The exact values will depend on the degree of ligand exchange and the activation procedure.

Table 2: Characterization Summary

Characterization TechniqueParent MOF (UiO-66)Modified MOF (UiO-66-(AIPA)x)Purpose
PXRD Crystalline, characteristic peaksCrystalline, maintained framework structureConfirm structural integrity
¹H NMR (digested) Signals for BDC linkerSignals for both BDC and 5-AIPA linkersQuantify functionalization
FT-IR (cm⁻¹) C=O stretches (~1580, ~1395)Additional N-H stretches (~3300-3500)Confirm presence of amino group
TGA (onset of decomposition) ~500 °C~450 - 480 °CAssess thermal stability

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Parent MOF Preparation cluster_psm Post-Synthetic Modification cluster_characterization Characterization synthesis Synthesis of UiO-66 activation1 Solvent Exchange & Activation synthesis->activation1 psm_reaction Ligand Exchange with This compound activation1->psm_reaction Activated Parent MOF purification Washing & Solvent Exchange psm_reaction->purification activation2 Final Activation purification->activation2 pxrd PXRD activation2->pxrd Modified MOF nmr ¹H NMR activation2->nmr ftir FT-IR activation2->ftir bet BET activation2->bet tga TGA activation2->tga

Caption: Workflow for the post-synthetic modification of UiO-66 with 5-AIPA.

Logical Relationship of PSM

psm_logic parent_mof Parent MOF (e.g., UiO-66) psm_process Post-Synthetic Ligand Exchange parent_mof->psm_process mod_ligand Modifying Ligand (this compound) mod_ligand->psm_process modified_mof Functionalized MOF (UiO-66-(AIPA)x) psm_process->modified_mof properties Enhanced Properties - Catalysis - Drug Affinity - Sorption modified_mof->properties

References

Application of 5-Aminoisophthalic Acid in Gas Adsorption: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Aminoisophthalic acid is a versatile organic linker extensively utilized in the synthesis of porous crystalline materials, particularly Metal-Organic Frameworks (MOFs). The presence of both carboxylate and amino functional groups allows for the formation of robust frameworks with tunable pore environments, making them highly attractive for applications in gas storage and separation. The amino group, in particular, can be leveraged to enhance the selective adsorption of acidic gases like carbon dioxide (CO₂) through favorable Lewis acid-base interactions. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the application of this compound-based materials in gas adsorption.

Data Presentation: Gas Adsorption Properties

The gas adsorption performance of materials synthesized using this compound is summarized in the table below. This data is crucial for evaluating their potential in applications such as carbon capture, natural gas purification, and hydrogen storage.

Material NameGas AdsorbateTemperature (K)Pressure (atm)Adsorption Capacity (cm³/g)Selectivity (CO₂/N₂)BET Surface Area (m²/g)Reference
JUC-141 CO₂273179.9421.62Not Reported[1][2]
CO₂298151.3927.60Not Reported[1]
N₂273113.90-Not Reported[1]
N₂29816.76-Not Reported[1]
{Pr₂(Haip)₂(aip)(NO₃)₂·8H₂O}n N₂771230-792 (potential specific accessible surface)[3]

Note: "aip" stands for 5-aminoisophthalate.

Experimental Protocols

Detailed methodologies for the synthesis of a representative this compound-based MOF and the subsequent gas adsorption analysis are provided below. These protocols are based on established literature and can be adapted for specific research needs.

Protocol 1: Solvothermal Synthesis of a Dysprosium-based MOF

This protocol is adapted from the synthesis of a dysprosium-based MOF using this compound.[4]

Materials:

  • This compound (H₂NC₆H₃-1,3-(CO₂H)₂)

  • Dysprosium(III) chloride hexahydrate (DyCl₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Methanol (B129727)

  • Glass vials (8 mL capacity) with screw caps

  • Sonicator

  • Oven

Procedure:

  • Solution A Preparation: In a glass vial, dissolve 10 mg (0.055 mmol) of this compound in a 1 mL mixture of DMF and water (1:1 v/v).

  • Solution B Preparation: In a separate glass vial, dissolve 13.9 mg (0.035 mmol) of DyCl₃·6H₂O in a 1 mL mixture of DMF and water (1:1 v/v).

  • Mixing: Slowly add Solution B to Solution A.

  • Homogenization: Sonicate the resulting mixture for 2 minutes to ensure a homogeneous solution.

  • Crystallization: Tightly seal the glass vial with a screw cap and place it in an oven preheated to 95 °C.

  • Reaction Time: Allow the reaction to proceed for 24 to 48 hours, during which crystals are expected to form.[4]

  • Product Isolation: After the reaction, allow the vial to cool to room temperature. Collect the crystals by filtration.

  • Washing: Wash the collected crystals with deionized water and then with methanol to remove any unreacted starting materials and solvent.

  • Drying: Dry the final product under vacuum or in a low-temperature oven.

Protocol 2: Activation of the MOF for Gas Adsorption

Proper activation is crucial to remove solvent molecules from the pores of the MOF, making the internal surface area accessible for gas adsorption.

Materials:

  • As-synthesized MOF material

  • Volumetric gas adsorption analyzer with a degassing station

  • Sample tube

Procedure:

  • Sample Preparation: Place a precisely weighed amount of the as-synthesized MOF (typically 50-100 mg) into a sample tube.

  • Solvent Exchange (Optional but Recommended): To facilitate the removal of high-boiling point solvents like DMF, immerse the as-synthesized material in a low-boiling point solvent (e.g., methanol or ethanol) for 24-72 hours. Replace the solvent several times during this period.

  • Degassing: Attach the sample tube to the degassing port of the gas adsorption analyzer.

  • Heating and Vacuum: Heat the sample under a high vacuum (e.g., <10⁻³ torr) at a temperature between 100 °C and 150 °C for 8 to 12 hours. The exact temperature and time should be optimized based on the thermal stability of the MOF.[5]

Protocol 3: Gas Adsorption Measurement

This protocol describes a typical volumetric method for measuring gas adsorption isotherms.

Materials:

  • Activated MOF sample in a sample tube

  • Volumetric gas adsorption analyzer

  • High-purity adsorbate gases (e.g., N₂, CO₂, H₂, CH₄)

  • Liquid nitrogen (for 77 K measurements)

  • Thermostatic bath (for measurements at other temperatures)

Procedure:

  • BET Surface Area Measurement (N₂ at 77 K):

    • Transfer the sealed sample tube containing the activated MOF to the analysis port of the instrument.

    • Immerse the sample tube in a liquid nitrogen bath (77 K).

    • Perform a nitrogen adsorption-desorption isotherm measurement by incrementally dosing known amounts of N₂ gas into the sample tube and measuring the pressure equilibration.

    • Calculate the BET (Brunauer-Emmett-Teller) surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.[6]

    • Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to unity.[6]

  • CO₂ and Other Gas Adsorption Measurements (e.g., at 273 K or 298 K):

    • Use a fresh, activated sample for each gas to be tested.

    • Place the sample tube in a temperature-controlled bath set to the desired temperature (e.g., 273 K or 298 K).

    • Measure the adsorption isotherm by dosing the respective gas (e.g., CO₂) up to a pressure of 1 bar.

    • The amount of gas adsorbed at 1 bar is reported as the uptake capacity.

Visualizations

The following diagrams illustrate the key processes involved in the application of this compound for gas adsorption.

Synthesis_Workflow cluster_synthesis Material Synthesis cluster_activation Activation cluster_analysis Gas Adsorption Analysis A 5-Aminoisophthalic Acid (Linker) D Solvothermal/ Hydrothermal Reaction A->D B Metal Salt (e.g., Cu(NO3)2) B->D C Solvent (e.g., DMF/H2O) C->D E As-Synthesized MOF D->E Crystallization F Solvent Exchange (e.g., Methanol) E->F G Heating under Vacuum F->G H Activated MOF G->H Pore Clearing I Gas Adsorption Analyzer H->I Sample Loading J Adsorption Isotherms (N2, CO2, etc.) I->J Measurement K Data Analysis (BET, Selectivity) J->K L Performance Evaluation K->L

Synthesis and Gas Adsorption Workflow

Logical_Relationship Start Start: Selection of This compound Synthesis MOF Synthesis (Solvothermal/Hydrothermal) Start->Synthesis Characterization Structural Characterization (PXRD, TGA, etc.) Synthesis->Characterization Verify Structure Activation Activation to Remove Guest Solvents Characterization->Activation GasAdsorption Gas Adsorption Measurements Activation->GasAdsorption Prepare for Analysis DataAnalysis Data Analysis (Uptake, Selectivity, Isotherms) GasAdsorption->DataAnalysis Application Evaluation for Specific Gas Adsorption Application DataAnalysis->Application Assess Performance

Logical Flow for Gas Adsorption Studies

References

Application Notes and Protocols for 5-Aminoisophthalic Acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 5-Aminoisophthalic acid (5-AIPA) and its application in the formulation of drug delivery systems, particularly Metal-Organic Frameworks (MOFs). Detailed protocols for synthesis, drug loading, characterization, and in vitro release are provided to guide researchers in this promising field.

Introduction

This compound is a versatile organic linker used in the construction of Metal-Organic Frameworks (MOFs), which are highly porous materials with applications in gas storage, catalysis, and notably, drug delivery.[1] The amino group on the 5-AIPA molecule offers a site for functionalization, allowing for the tuning of the MOF's properties and the attachment of targeting moieties for site-specific drug delivery.[1] This document outlines the preparation of 5-AIPA and its use in creating MOF-based drug delivery systems for various therapeutic agents.

Preparation of this compound

The most common method for synthesizing this compound is through the reduction of 5-nitroisophthalic acid. Several protocols have been reported, with variations in the reducing agent, catalyst, and reaction conditions.

Protocol 1: Catalytic Hydrogenation

This method utilizes hydrogen gas and a catalyst, such as palladium on carbon or Raney nickel, to reduce the nitro group.

Materials:

  • 5-Nitroisophthalic acid

  • Ammonia (B1221849) water

  • Foam nickel/carbon nanotube magnetic catalyst (or Palladium on carbon/Raney nickel)

  • Hydrochloric acid

  • Water

  • Reaction kettle equipped with a stirrer and gas inlet

Procedure:

  • Dissolve 5-Nitroisophthalic acid in water and transfer the solution to a reaction kettle.[2]

  • Adjust the pH of the system to 9 by adding ammonia water.[2]

  • Introduce hydrogen gas at a flow rate of 25 mL/min.[2]

  • Add the foam nickel/carbon nanotube magnetic catalyst to the reaction mixture.[2]

  • Heat the reaction to 90°C and maintain for 100 minutes with stirring to obtain a solution of this compound.[2]

  • After the reaction, recover the magnetic catalyst.[2]

  • Filter the mother liquor and acidify it by adding hydrochloric acid.[2]

  • Cool the solution to room temperature to allow for recrystallization.[2]

  • Filter the crystals and dry to obtain this compound.[2]

Protocol 2: Reduction with Sodium Sulfide (B99878)

This protocol employs sodium sulfide as the reducing agent.

Materials:

  • 5-Nitroisophthalic acid

  • Sodium carbonate

  • 20% Sodium sulfide solution

  • Concentrated hydrochloric acid

  • Water

  • Three-necked flask with a stirrer

Procedure:

  • In a 1000 mL three-necked flask, dissolve 60g of sodium carbonate in 400g of water with stirring and heating.[2]

  • Add 100g of 5-Nitroisophthalic acid and stir until completely dissolved.[2]

  • Dropwise, add a pre-prepared 20% sodium sulfide solution to the reaction mixture while maintaining the temperature at 90-98°C. The addition should be completed in about 30 minutes.[2] The molar ratio of 5-Nitroisophthalic acid to sodium sulfide should be 1:0.6.[2]

  • Reflux the mixture for 2.5 hours.[2]

  • Filter the hot solution and collect the filtrate.[2]

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of 3-3.5.[2]

  • Cool the solution, filter the precipitate, wash with cold water, and dry to obtain this compound. A yield of 97% and purity of 99.5% can be achieved with this method.[2]

Synthesis of this compound-Based MOFs for Drug Delivery

5-AIPA can be coordinated with various metal ions, such as copper (Cu), zirconium (Zr), and nickel (Ni), to form MOFs with high porosity and large surface areas, making them suitable as drug carriers.

Protocol: Solvothermal Synthesis of a Copper-5-AIPA MOF (AIPA-Cu(II) MOF)

This protocol describes the synthesis of a copper-based MOF for the delivery of ibuprofen (B1674241).

Materials:

Procedure:

  • Dissolve this compound and the copper(II) salt in a mixture of DMF and ethanol in a Teflon-lined autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120°C) for a designated period (e.g., 24-72 hours).[3]

  • After cooling to room temperature, collect the resulting crystals by filtration.

  • Wash the crystals with fresh DMF and then with ethanol to remove unreacted starting materials.

  • Dry the synthesized AIPA-Cu(II) MOF under vacuum.

Drug Loading and In Vitro Release Studies

The porous nature of 5-AIPA-based MOFs allows for the encapsulation of various drug molecules.

Protocol: Ibuprofen Loading into AIPA-Cu(II) MOF

Materials:

  • Activated AIPA-Cu(II) MOF (dried under vacuum)

  • Ibuprofen

  • Ethanol

  • Magnetic stirrer

Procedure:

  • Prepare a stock solution of ibuprofen in ethanol.

  • Immerse a known weight of activated AIPA-Cu(II) MOF in the ibuprofen solution.

  • Stir the suspension at room temperature for an extended period (e.g., 3 days) to allow for drug loading.[3]

  • Collect the ibuprofen-loaded MOF by centrifugation.

  • Wash the loaded MOF with fresh ethanol to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum.

  • The amount of loaded ibuprofen can be quantified by analyzing the supernatant using UV-Vis spectroscopy or HPLC.[3]

Protocol: In Vitro Drug Release Study (Dialysis Method)

Materials:

  • Drug-loaded MOF

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 for physiological conditions and 5.5 for a simulated tumor microenvironment)

  • Dialysis tubing with an appropriate molecular weight cut-off

  • Shaking incubator

Procedure:

  • Suspend a known amount of the drug-loaded MOF in a specific volume of PBS inside a dialysis bag.

  • Place the dialysis bag in a larger volume of fresh PBS (the release medium).

  • Incubate at 37°C with constant gentle shaking.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Analyze the concentration of the released drug in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy).

Characterization of 5-AIPA-Based Drug Delivery Systems

Thorough characterization is crucial to ensure the successful synthesis and performance of the drug delivery system.

Experimental Protocols:
  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF and to assess the impact of drug loading on the crystallinity.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and to quantify the amount of loaded drug by observing the weight loss at different temperatures.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and porous structure of the MOF before and after drug loading.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the 5-AIPA linker, the MOF, and the encapsulated drug, and to confirm the successful incorporation of the drug.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution of the MOF, which are critical parameters for drug loading capacity.

Quantitative Data Summary

The following tables summarize the quantitative data for drug loading and release from various 5-AIPA-based MOF systems.

DrugMOF SystemDrug Loading Capacity (%)Cumulative Release (%)Release ConditionsReference
IbuprofenAIPA-Cu(II) MOFGood loading capacityExcellent controlled releaseIn vitro[3]
OridoninMOF-552.86 ± 0.59~87% in 60 hIn vitro[3]
5-FluorouracilZr-based MOF53.3 (wt%)Satisfactory release without burst effectIn vitro[4]
Camptothecin (B557342)Amine-functionalized MIL-100(Fe) & MIL-101(Fe)~20%pH-responsive, up to 4-fold increase at pH 5In vitro[5]
DoxorubicinUiO-66@SiO2/F127-FA5.6 (wt%)Sustained releaseIn vitro[6]

Visualization of Workflows and Pathways

Experimental Workflow: Synthesis to In Vitro Testing

experimental_workflow cluster_synthesis Synthesis cluster_drug_loading Drug Loading & Characterization cluster_release In Vitro Studies start Start synthesis_5aipa Synthesis of This compound start->synthesis_5aipa synthesis_mof Synthesis of 5-AIPA MOF synthesis_5aipa->synthesis_mof activation MOF Activation synthesis_mof->activation drug_loading Drug Loading activation->drug_loading characterization_loaded Characterization of Drug-Loaded MOF (PXRD, TGA, SEM, etc.) drug_loading->characterization_loaded in_vitro_release In Vitro Drug Release characterization_loaded->in_vitro_release data_analysis Data Analysis in_vitro_release->data_analysis end End data_analysis->end

Caption: Experimental workflow from synthesis to in vitro testing.

Logical Relationship: Targeted Drug Delivery and Cellular Uptake

targeted_delivery mof 5-AIPA MOF functionalization Functionalization (e.g., Folic Acid) mof->functionalization targeted_mof Targeted MOF functionalization->targeted_mof drug_loaded_mof Drug-Loaded Targeted MOF targeted_mof->drug_loaded_mof drug Anticancer Drug drug->drug_loaded_mof cancer_cell Cancer Cell (Overexpressing Receptors) drug_loaded_mof->cancer_cell Targeting endocytosis Receptor-Mediated Endocytosis cancer_cell->endocytosis drug_release Intracellular Drug Release (e.g., acidic pH) endocytosis->drug_release apoptosis Induction of Apoptosis drug_release->apoptosis apoptosis_pathway drug Released Anticancer Drug (from 5-AIPA MOF) dna_damage DNA Damage or Cellular Stress drug->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Activation p53->bax mitochondrion Mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for the Characterization of 5-Aminoisophthalic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of 5-aminoisophthalic acid and its derivatives. This document is intended to guide researchers in the qualitative and quantitative analysis of these compounds, which are pivotal intermediates in the synthesis of pharmaceuticals, functional polymers, and metal-organic frameworks (MOFs).

Introduction

This compound (5-AIPA) and its derivatives are versatile building blocks in medicinal chemistry and materials science.[1] Their characterization is crucial for ensuring purity, confirming structure, and understanding their physicochemical properties, which are essential for their application in drug development and other fields.[2] This document outlines the application of various analytical techniques for a thorough characterization of these compounds.

Analytical Techniques Overview

A multi-faceted approach employing various spectroscopic and chromatographic techniques is necessary for the comprehensive characterization of this compound derivatives. The primary techniques include:

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: For the identification of functional groups.

  • Mass Spectrometry (MS): For molecular weight determination and fragmentation analysis.

  • Thermal Analysis (TGA/DSC): For evaluating thermal stability and decomposition profiles.

The following sections provide detailed protocols and data presentation for each of these techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and its derivatives. A reversed-phase method is commonly employed for this purpose.

Quantitative Data Summary
ParameterThis compound5-Nitroisophthalic Acid (Precursor)
Typical Retention Time (min) ~4.2~8.5
Purity (%) >98.0>99.0
Experimental Protocol

Objective: To determine the purity of a synthesized batch of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (reagent grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 50 mM ammonium (B1175870) phosphate (B84403) with phosphoric acid to pH 2.1, or for MS compatibility, water with formic acid). A common starting gradient is 5% acetonitrile.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: InertSustain C18 (5μm, 150 x 3.0 mm I.D.)[3]

    • Mobile Phase: Acetonitrile and 50 mM NH4H2PO4 (pH 2.10 with H3PO4) at a ratio of 5/95 (v/v)[3]

    • Flow Rate: 0.4 mL/min[3]

    • Column Temperature: 40 °C[3]

    • Detection: UV at 220 nm[3]

    • Injection Volume: 10 μL[3]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Determine the retention time and peak area of the main peak in the sample chromatogram. Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural confirmation of this compound and its derivatives. Both ¹H and ¹³C NMR should be performed.

Quantitative Data Summary
NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~7.5 - 8.5mAromatic protons
~5.0 - 6.0br sAmine protons (NH₂)
~12.0 - 13.0br sCarboxylic acid protons (COOH)
¹³C NMR ~170.0sCarboxylic acid carbons (COOH)
~150.0sAromatic carbon attached to NH₂
~132.0sAromatic carbons attached to COOH
~115.0 - 120.0dAromatic CH carbons

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocol

Objective: To confirm the chemical structure of a synthesized this compound derivative.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, D₂O with base)

  • Tetramethylsilane (TMS) as an internal standard (if required)

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-10 mg) in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton resonances (e.g., 0-15 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon resonances (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the signals in both spectra to the corresponding atoms in the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in this compound and its derivatives.

Quantitative Data Summary
Wavenumber (cm⁻¹)VibrationFunctional Group
3500-3300N-H stretchPrimary amine (NH₂)
3300-2500O-H stretchCarboxylic acid (COOH)
1710-1680C=O stretchCarboxylic acid (COOH)
1620-1580N-H bendPrimary amine (NH₂)
1600-1450C=C stretchAromatic ring
1320-1210C-N stretchAromatic amine
920-900O-H bendCarboxylic acid dimer
Experimental Protocol

Objective: To identify the functional groups in a sample of a this compound derivative.

Instrumentation:

  • FT-IR spectrometer

  • Sample holder (e.g., KBr pellet press or ATR accessory)

Reagents:

  • Potassium bromide (KBr), IR grade (for pellet method)

Procedure (KBr Pellet Method):

  • Sample Preparation: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a transparent or semi-transparent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound derivatives and to gain structural information from their fragmentation patterns.

Quantitative Data Summary
m/zIon
181[M]⁺ (Molecular ion of 5-AIPA)
164[M - OH]⁺
136[M - COOH]⁺

Note: Fragmentation patterns can vary depending on the ionization technique and the specific derivative.

Experimental Protocol

Objective: To confirm the molecular weight and study the fragmentation pattern of a this compound derivative.

Instrumentation:

  • Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI)

  • Direct infusion pump or coupled to a chromatographic system (LC-MS or GC-MS)

Reagents:

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Formic acid or ammonium hydroxide (B78521) (to aid ionization in ESI)

Procedure (Direct Infusion ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) may be added to aid in ionization.

  • Infusion and Analysis: Infuse the sample solution directly into the ESI source of the mass spectrometer. Acquire the mass spectrum in the appropriate ion mode.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak ([M+H]⁺ or [M-H]⁻). If tandem MS (MS/MS) is available, select the molecular ion and fragment it to obtain structural information.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability, decomposition profile, and phase transitions of this compound derivatives.

Quantitative Data Summary
TechniqueObservationTemperature (°C)
TGA Onset of decomposition> 300
DSC Melting point> 300 (decomposes)

Note: Thermal properties are highly dependent on the specific derivative and crystalline form.

Experimental Protocol

Objective: To assess the thermal stability of a this compound derivative.

Instrumentation:

  • Simultaneous TGA/DSC instrument

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate TGA/DSC pan (e.g., alumina (B75360) or platinum).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).

    • Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample.

  • Data Analysis: Analyze the TGA curve for mass loss events and the DSC curve for endothermic or exothermic transitions. Determine the onset temperature of decomposition from the TGA data and any melting or other phase transitions from the DSC data.

Experimental Workflow and Logical Relationships

The characterization of a newly synthesized this compound derivative follows a logical workflow to ensure its identity, purity, and structural integrity.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Physicochemical Characterization cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_thermal Thermal Analysis synthesis Synthesis of 5-AIPA Derivative purification Purification (e.g., Recrystallization) synthesis->purification hplc HPLC (Purity) purification->hplc Purity Check nmr NMR Spectroscopy (¹H, ¹³C) ftir FT-IR Spectroscopy nmr->ftir Functional Group Confirmation ms Mass Spectrometry ftir->ms Molecular Weight Confirmation tga_dsc TGA / DSC (Thermal Stability) ms->tga_dsc Further Characterization hplc->nmr Structural Confirmation (if pure) final_product final_product tga_dsc->final_product Final Product Characterization Complete

Caption: Experimental workflow for the synthesis and characterization of 5-AIPA derivatives.

Signaling Pathways and Biological Activity

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly amides and esters, are being investigated for various biological activities. For instance, certain isophthalamide (B1672271) derivatives have been explored as enzyme inhibitors. The specific signaling pathways targeted would depend on the nature of the derivative and the therapeutic area of interest. As a general representation of where such a compound might be investigated in early-stage drug discovery, the following logical diagram illustrates a hypothetical screening cascade.

biological_screening cluster_screening In Vitro Screening Cascade cluster_downstream Downstream Pathway Analysis compound 5-AIPA Derivative target_binding Primary Target Binding Assay (e.g., Enzyme Inhibition) compound->target_binding cell_based Cell-Based Functional Assay (e.g., Cellular Proliferation) target_binding->cell_based Confirmation of Cellular Activity pathway_analysis Analysis of Downstream Signaling Molecules (e.g., Western Blot for p-ERK) cell_based->pathway_analysis Hit Compound gene_expression Gene Expression Analysis (e.g., qPCR) pathway_analysis->gene_expression Elucidation of Mechanism of Action lead_optimization Lead Optimization gene_expression->lead_optimization Identified Mechanism

Caption: A logical workflow for the in vitro screening of a novel 5-AIPA derivative.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 5-Aminoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoisophthalic acid is a critical intermediate in the synthesis of various pharmaceuticals, notably as a precursor for X-ray contrast agents, and as a linker molecule in the formation of Metal-Organic Frameworks (MOFs). Given its applications, particularly in pharmaceuticals where even trace impurities can impact safety and efficacy, ensuring the high purity of this compound is paramount. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of drug substances and identifying any process-related impurities or degradation products.

This document provides a detailed protocol for the purity analysis of this compound using a stability-indicating Reverse-Phase HPLC (RP-HPLC) method. The methodology is designed to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products, ensuring the quality and consistency of the final product.

Experimental Protocols

Recommended HPLC Method

A robust RP-HPLC method for the analysis of this compound is detailed below. This method utilizes a C18 column and a phosphate (B84403) buffer with acetonitrile (B52724) as the mobile phase, providing good peak shape and resolution.

Chromatographic Conditions:

ParameterRecommended Condition
HPLC System LC800 HPLC System or equivalent with UV Detector
Column InertSustain C18 (5 µm, 150 x 3.0 mm I.D.)[1]
Mobile Phase A: AcetonitrileB: 50 mM NH₄H₂PO₄ (pH adjusted to 2.1 with H₃PO₄)[1]
Composition A/B = 5/95 (v/v)[1]
Flow Rate 0.4 mL/min[1]
Column Temperature 40 °C[1]
Detection UV at 220 nm[1]
Injection Volume 10 µL[1]
Run Time 10 minutes

For Mass Spectrometry (MS) compatible applications, the phosphoric acid in the mobile phase can be replaced with formic acid.[2]

Reagent and Sample Preparation

Reagents:

  • Acetonitrile (HPLC Grade)

  • Ammonium dihydrogen phosphate (NH₄H₂PO₄) (Analytical Grade)

  • Phosphoric acid (H₃PO₄) (Analytical Grade)

  • Water (HPLC Grade)

  • This compound Reference Standard (RS) and Test Sample

Diluent Preparation:

  • Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.

Standard Solution Preparation (10 mg/L):

  • Accurately weigh approximately 10 mg of this compound Reference Standard.

  • Transfer to a 100 mL volumetric flask and dissolve in 50 mL of diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Make up the volume to 100 mL with diluent.

  • Further dilute 1 mL of this solution to 100 mL with diluent to achieve a final concentration of 10 mg/L.

Test Sample Preparation (10 mg/L):

  • Accurately weigh approximately 10 mg of the this compound test sample.

  • Follow the same procedure as for the Standard Solution preparation.

Method Validation (Representative Data)

The following tables summarize the typical performance characteristics of a validated HPLC method for the purity analysis of this compound. Please note that this data is representative and should be verified for the specific method and instrumentation used.

Table 1: System Suitability

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry) ≤ 2.01.2
Theoretical Plates ≥ 20007500
% RSD of Peak Area (n=6) ≤ 2.0%0.8%

Table 2: Linearity

Concentration Range (mg/L)Correlation Coefficient (r²)
1 - 20≥ 0.999

Table 3: Accuracy (Recovery)

Spiked Concentration (mg/L)Mean Recovery (%)% RSD
599.50.9
10100.20.7
1599.80.8

Table 4: Precision

Parameter% RSD of Peak Area
Repeatability (n=6) ≤ 1.0%
Intermediate Precision (n=6) ≤ 2.0%

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterConcentration (mg/L)
LOD 0.1
LOQ 0.3

Stability-Indicating Nature of the Method

To establish the stability-indicating capability of the HPLC method, forced degradation studies should be performed on the this compound sample. These studies expose the drug substance to various stress conditions to generate potential degradation products. The HPLC method should be able to resolve the main peak of this compound from any degradants formed.

Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours

The developed HPLC method should demonstrate no interference from degradation products with the main this compound peak, confirming its specificity and stability-indicating nature.

Visualizations

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Reagent Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_reagents Prepare Mobile Phase & Diluent sys_suitability System Suitability Test prep_reagents->sys_suitability prep_std Prepare Standard Solution inject_std Inject Standard Solution prep_std->inject_std prep_sample Prepare Test Sample Solution inject_sample Inject Test Sample prep_sample->inject_sample sys_suitability->inject_std If Pass inject_std->inject_sample integrate_peaks Integrate Chromatograms inject_sample->integrate_peaks calc_purity Calculate Purity & Impurities integrate_peaks->calc_purity gen_report Generate Report calc_purity->gen_report

Caption: Workflow for the HPLC purity analysis of this compound.

Logical Relationship for Method Validation

Validation_Relationship cluster_validation Method Validation Parameters method HPLC Method for This compound specificity Specificity (Forced Degradation) method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness validated_method Validated Stability-Indicating Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method

Caption: Key parameters for validating the HPLC method.

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 5-Aminoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Aminoisophthalic acid (5-AIPA), also known as 5-aminobenzene-1,3-dicarboxylic acid, is a crucial intermediate in the synthesis of various high-value chemical products.[1] Its applications span across the pharmaceutical, dye, and polymer industries.[1] In the pharmaceutical sector, 5-AIPA is a key building block for the production of non-ionic X-ray contrast agents, such as Iohexol and Iopamidol, which are vital for modern medical imaging techniques like CT scans.[2][3] The high demand for these diagnostic agents necessitates efficient, scalable, and cost-effective manufacturing processes for 5-AIPA that yield a product of high purity.[4]

These application notes provide detailed protocols for the scale-up synthesis of this compound, primarily focusing on the reduction of 5-nitroisophthalic acid. The methodologies described are tailored for industrial applications, emphasizing high yield, purity, operational safety, and environmental considerations.

Synthesis Overview

The most common industrial route to this compound involves the nitration of isophthalic acid to form 5-nitroisophthalic acid, followed by the reduction of the nitro group to an amine.

G A Isophthalic Acid B Nitration (H2SO4, HNO3) A->B C 5-Nitroisophthalic Acid B->C D Reduction C->D E This compound D->E

Caption: General synthesis pathway for this compound.

Several reduction methods have been developed for the conversion of 5-nitroisophthalic acid to 5-AIPA. The choice of method often depends on factors such as cost, safety, desired purity, and waste disposal considerations. This document details three prominent methods:

  • Catalytic Hydrogenation: Widely used for its clean reaction profile and high yields.

  • Sodium Disulfide Reduction: A cost-effective method suitable for large-scale production.

  • Hydrazine (B178648) Hydrate (B1144303)/Raney Nickel Reduction: An alternative method offering good yields and purity.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative parameters for different industrial-scale synthesis methods of this compound.

ParameterCatalytic Hydrogenation (Ammonia)[4]Catalytic Hydrogenation (NaOH)[5]Sodium Disulfide Reduction[6]Hydrazine Hydrate/Raney Ni[3][7]
Starting Material 5-Nitroisophthalic acid5-Nitroisophthalic acid5-Nitroisophthalic acid5-Nitroisophthalic acid
Catalyst/Reductant Palladium on Carbon (Pd/C)Palladium on Carbon (Pd/C)Sodium Disulfide (Na2S2)Raney Nickel, Hydrazine Hydrate
Solvent WaterWater, MethanolWaterWater
Base Ammonia (B1221849) WaterSodium Hydroxide (B78521)Sodium CarbonateSodium Hydroxide
Reaction Temperature 60-70 °C70 °C90-98 °C30-40 °C
Reaction Pressure Up to 1 MPaNormal PressureAtmosphericAtmospheric
Reaction Time ~1 hour7 hours2.5-3 hours~1 hour
pH for Precipitation Acidified with HClNeutralized with HCl3.0-3.5 (with HCl)3.5-4.0 (with Acetic Acid)
Yield 99.4%98.9%97%94-95%
Purity (HPLC) 100.0%99.8%>99%99.6-99.7%

Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Ammonia

This method is highly efficient, yielding a product of exceptional purity, making it ideal for pharmaceutical applications where stringent quality standards are required.[4] The use of ammonia facilitates the dissolution of the starting material and results in a high-purity product upon neutralization.[4]

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Product Isolation A Charge Autoclave: - 5-Nitroisophthalic Acid - Water - Ammonia Water - 5% Pd/C Catalyst B Purge with Nitrogen A->B C Pressurize with H2 (up to 1 MPa) B->C D Heat to 60-70°C with stirring C->D E Monitor H2 uptake until reaction completion (~1 hr) D->E F Cool to room temperature E->F G Filter to remove catalyst F->G H Neutralize filtrate with HCl G->H I Crystallization of 5-AIPA H->I J Filter and dry the product I->J

Caption: Workflow for Catalytic Hydrogenation with Ammonia.

Methodology:

  • Reactor Charging: In a suitable autoclave, charge 5-nitroisophthalic acid, water, 25% ammonia water, and a 5% palladium-carbon catalyst. The molar ratio of ammonia to 5-nitroisophthalic acid should be between 1.8 and 2.0.[4]

  • Inerting: Seal the autoclave and purge the system with nitrogen gas multiple times to remove air.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to a pressure of up to 1 MPa.[4] Begin stirring and heat the reaction mixture to 60-70 °C. Maintain this temperature and monitor the hydrogen uptake. The reaction is typically complete when hydrogen absorption ceases, usually within 1 hour.[4]

  • Catalyst Removal: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the palladium-carbon catalyst. The catalyst can be recycled.

  • Product Precipitation: Transfer the filtrate to a crystallization vessel. Slowly add 35% hydrochloric acid to neutralize the ammonia and precipitate the product.[4]

  • Isolation and Drying: Filter the precipitated white crystals of this compound, wash with water, and dry under vacuum to obtain the final product.[4]

Protocol 2: Sodium Disulfide Reduction

This protocol offers a balance between cost-effectiveness and efficiency, avoiding the use of high-pressure hydrogenation and expensive noble metal catalysts.[6]

G cluster_prep Reaction Preparation cluster_reaction Reduction cluster_workup Product Isolation A Charge Reactor: - Water - Sodium Carbonate B Heat and dissolve A->B C Add 5-Nitroisophthalic Acid and dissolve B->C D Heat to 90-98°C C->D E Add 20-25% Sodium Disulfide solution over 30 min D->E F Reflux for 2.5-3 hours E->F G Filter hot solution F->G H Collect filtrate G->H I Acidify filtrate with HCl to pH 3.0-3.5 H->I J Cool, filter, wash with cold water, and dry I->J

Caption: Workflow for Sodium Disulfide Reduction.

Methodology:

  • Initial Dissolution: In a reactor, add water and sodium carbonate and heat while stirring until fully dissolved.[6] The weight ratio of 5-nitroisophthalic acid to water to sodium carbonate should be approximately 1 : 4-5 : 0.6-0.73.[6]

  • Addition of Starting Material: Add 5-nitroisophthalic acid to the solution and continue stirring until it is completely dissolved.[6]

  • Reduction: Heat the solution to 90-98 °C. Over a period of 30 minutes, add a 20-25% aqueous solution of sodium disulfide.[6]

  • Reaction Completion: Maintain the reaction mixture at reflux for 2.5 to 3 hours.[6]

  • Filtration: Immediately filter the hot reaction mixture to remove any solid byproducts. Collect the filtrate.[6]

  • Precipitation: Cool the filtrate and acidify it with concentrated hydrochloric acid to a pH of 3.0-3.5. This will cause the this compound to precipitate.[6]

  • Isolation: Filter the precipitated product, wash it with cold water, and dry to obtain an off-white crystalline powder.[6]

Protocol 3: Hydrazine Hydrate/Raney Nickel Reduction

This method provides a high-yield, low-cost, and safe alternative to catalytic hydrogenation, making it suitable for large-scale industrial production.[3]

Methodology:

  • Reactor Charging: In a four-neck flask equipped with a mechanical stirrer and thermometer, dissolve 5-nitroisophthalic acid and sodium hydroxide in water. Stir for approximately 1 hour until the solution is clear.[3][7]

  • Catalyst Addition and Heating: Add Raney nickel catalyst to the solution and slowly heat the mixture to 30-40 °C.[3][7]

  • Reductant Addition: At this temperature, add 80% hydrazine hydrate dropwise over 30 minutes.[3][7]

  • Reaction Completion: After the addition is complete, continue stirring for another 30 minutes to ensure the reaction goes to completion.[7]

  • Catalyst Recovery: Filter the reaction mixture to recover the Raney nickel catalyst.

  • Product Precipitation: Adjust the pH of the filtrate to 3.5-4.0 using acetic acid. A large amount of white solid will precipitate.[3][7]

  • Isolation and Drying: Filter the precipitate and dry it to obtain this compound.[3][7]

Purification and Quality Control

For pharmaceutical applications, the purity of this compound is paramount.[4] Recrystallization from water or aqueous ethanol (B145695) can be employed to further purify the product if necessary.

Quality Control:

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound.[4][5]

Typical HPLC Conditions: [8]

  • Column: InertSustain C18 (5µm, 150 x 3.0 mm I.D.)

  • Eluent: A mixture of acetonitrile (B52724) and 50 mM NH4H2PO4 (pH 2.10 with H3PO4)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 220 nm

Logical Relationship of Synthesis Components

G cluster_reactants Primary Reactants cluster_process Process cluster_products Products & Isolation A 5-Nitroisophthalic Acid Starting Material E Reduction Reaction Conversion of Nitro to Amino Group A->E B Reductant H2 / Na2S2 / N2H4·H2O B->E C Catalyst Pd/C / Raney Ni C->E D Solvent/Base Water, NH3 / NaOH / Na2CO3 D->E F Crude 5-AIPA Solution Intermediate E->F G Acidification/Neutralization Precipitation Step F->G H This compound Final Product G->H

Caption: Key components in the synthesis of 5-AIPA.

Safety Considerations

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The process should be conducted in a well-ventilated area with appropriate pressure-rated equipment. Palladium on carbon can be pyrophoric and should be handled with care, especially when dry.

  • Sodium Disulfide: This reagent is corrosive and can release toxic hydrogen sulfide (B99878) gas upon contact with acids. Adequate ventilation and personal protective equipment are essential.

  • Hydrazine Hydrate: Hydrazine hydrate is toxic and a suspected carcinogen. It should be handled in a fume hood with appropriate personal protective equipment.

  • Raney Nickel: Raney nickel is pyrophoric, especially when dry, and can ignite flammable solvents. It should always be kept wet.

  • General Precautions: Standard laboratory safety practices, including the use of safety glasses, gloves, and lab coats, should be followed at all times. All reactions should be carried out in well-ventilated areas or fume hoods.

References

Troubleshooting & Optimization

Improving yield in 5-Aminoisophthalic acid synthesis from 5-nitroisophthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Aminoisophthalic acid from 5-nitroisophthalic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for reducing 5-nitroisophthalic acid to this compound?

A1: The most prevalent methods for the synthesis of this compound from 5-nitroisophthalic acid are catalytic hydrogenation and chemical reduction.

  • Catalytic Hydrogenation: This is a widely used industrial method that employs a catalyst, typically palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas.[1][2] This method is favored for its high yields and purity.[2]

  • Chemical Reduction: This method utilizes reducing agents like sodium disulfide or hydrazine (B178648) hydrate.[3][4] These methods can be effective alternatives, particularly when specialized hydrogenation equipment is unavailable.

Q2: What is a typical yield and purity for the synthesis of this compound?

A2: With optimized protocols, high yields and purity are achievable. For instance, catalytic hydrogenation in the presence of ammonia (B1221849) water has been reported to yield nearly 100% with a purity of 100%.[2] Another catalytic hydrogenation method reported a yield of 98.9% and a purity of 99.8%.[1] Reduction with sodium disulfide has been shown to achieve yields of 97% and purity greater than 99%.[3]

Q3: How can I minimize the formation of by-products during catalytic hydrogenation?

A3: By-product formation, such as azo and azoxy compounds, can be a challenge. To minimize these, consider the following:

  • pH Control: Maintaining the reaction pH between 4 and 7 can suppress the formation of by-products.[1]

  • Additives: The addition of an alkali metal hydroxide (B78521) or ammonia water has been shown to be effective in reducing by-products.[1][2] The use of catalytic amounts of vanadium compounds can also prevent the accumulation of hydroxylamine (B1172632) intermediates, leading to a purer product.[5][6]

  • Pressure: Operating at a lower hydrogen pressure, for example, not exceeding 10 kg/cm ², can also help in minimizing unwanted side reactions.[1]

Q4: What are the recommended catalysts for the catalytic hydrogenation of 5-nitroisophthalic acid?

A4: The most frequently recommended catalysts are palladium on carbon (Pd/C) and Raney nickel.[1] Palladium on activated carbon is specifically mentioned for achieving high purity.[2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.- Extend the reaction time.- Increase the catalyst loading.- Ensure efficient stirring to overcome mass transfer limitations.- Check the activity of the catalyst; consider using a fresh batch.
Loss of product during workup.- Adjust the pH carefully during precipitation to ensure maximum recovery. The isoelectric point is a critical factor.- Ensure the crystallization process is slow enough to allow for complete precipitation.
Low Purity (Presence of By-products) Sub-optimal reaction conditions.- Adjust the pH of the reaction mixture to a range of 4-7.[1]- Add an alkali metal hydroxide or ammonia water to the reaction mixture.[1][2]- Consider adding a catalytic amount of a vanadium compound to the reaction.[5][6]- Lower the hydrogen pressure to below 10 kg/cm ².[1]
Inefficient purification.- Recrystallize the crude product from a suitable solvent like water.
Reaction Stalls or is Sluggish Catalyst poisoning or deactivation.- Ensure the starting material and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds).- Use a fresh batch of catalyst.
Insufficient hydrogen pressure or delivery.- Check for leaks in the hydrogenation apparatus.- Ensure the hydrogen source is providing a consistent pressure.
Poor Solubility of Starting Material Inappropriate solvent or pH.- 5-nitroisophthalic acid has limited solubility in water.[7] Adding a base like sodium hydroxide or ammonia water will form the more soluble salt.[2][4]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Method Catalyst/Reducing Agent Solvent Additives Temperature (°C) Pressure Yield (%) Purity (%) Reference
Catalytic HydrogenationPalladium on CarbonWater, MethanolAlkali Metal Hydroxide70≤10 kg/cm ²98.999.8[1]
Catalytic HydrogenationPalladium on CarbonWaterAmmonia WaterNot specifiedNot specified~100100[2]
Chemical ReductionSodium DisulfideWaterSodium Carbonate90-98Atmospheric97>99[3]
Chemical ReductionHydrazine HydrateWaterSodium Hydroxide30-35Atmospheric9599.7[4]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon with Ammonia Water

This protocol is based on a method reported to achieve very high yield and purity.[2]

  • Reactor Setup: Charge a suitable autoclave reactor with 105.5 g of 5-nitroisophthalic acid, 320 ml of water, 67.6 g of 25% ammonia water, and 2.5 g of 5% palladium on carbon catalyst.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen and commence stirring. The reaction can be carried out at normal pressure, though reaction times will be longer.

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake.

  • Workup: Once the reaction is complete, filter the mixture to remove the catalyst.

  • Precipitation: Add an acid (e.g., hydrochloric acid or sulfuric acid) to the filtrate to neutralize the ammonia and precipitate the this compound.

  • Isolation: Collect the precipitated crystals by filtration, wash with cold water, and dry to obtain the final product.

Protocol 2: Chemical Reduction using Sodium Disulfide

This protocol provides an alternative to catalytic hydrogenation.[3]

  • Dissolution: In a reactor, add water and sodium carbonate. Heat and stir until the sodium carbonate is fully dissolved. Then, add the 5-nitroisophthalic acid and continue to stir until it is also fully dissolved. The weight ratio of 5-nitroisophthalic acid:water:sodium carbonate should be approximately 1:4-5:0.6-0.73.

  • Reduction: At a temperature of 90-98 °C, add a 20-25% aqueous solution of sodium disulfide to the reaction mixture over a period of 30 minutes.

  • Reaction: Reflux the mixture for 2.5-3 hours.

  • Filtration: Filter the hot reaction mixture to remove any insoluble materials.

  • Precipitation: Acidify the filtrate with concentrated hydrochloric acid to a pH of 3-3.5.

  • Isolation: Cool the mixture, filter the precipitate, wash with cold water, and dry to yield the this compound.

Visualizations

experimental_workflow cluster_start Starting Material cluster_method1 Method 1: Catalytic Hydrogenation cluster_method2 Method 2: Chemical Reduction cluster_end Final Product 5_nitroisophthalic_acid 5-Nitroisophthalic Acid dissolution1 Dissolution in Aqueous Base (e.g., NH4OH) 5_nitroisophthalic_acid->dissolution1 dissolution2 Dissolution in Aqueous Na2CO3 5_nitroisophthalic_acid->dissolution2 hydrogenation Catalytic Hydrogenation (Pd/C or Raney Ni, H2) dissolution1->hydrogenation filtration1 Catalyst Filtration hydrogenation->filtration1 precipitation1 Acidification & Precipitation filtration1->precipitation1 isolation1 Filtration & Drying precipitation1->isolation1 5_aminoisophthalic_acid This compound isolation1->5_aminoisophthalic_acid reduction Reduction with Na2S2 dissolution2->reduction filtration2 Hot Filtration reduction->filtration2 precipitation2 Acidification & Precipitation filtration2->precipitation2 isolation2 Filtration & Drying precipitation2->isolation2 isolation2->5_aminoisophthalic_acid

Caption: General experimental workflows for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_reaction Check for Reaction Completion (e.g., TLC, HPLC, H2 uptake) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete complete Reaction Complete check_reaction->complete Complete extend_time Increase Reaction Time incomplete->extend_time Yes increase_catalyst Increase Catalyst Load incomplete->increase_catalyst Yes check_stirring Ensure Efficient Stirring incomplete->check_stirring Yes final_product Improved Yield extend_time->final_product increase_catalyst->final_product check_stirring->final_product check_workup Review Workup & Isolation Procedure complete->check_workup adjust_ph Optimize Precipitation pH check_workup->adjust_ph improve_crystallization Optimize Crystallization Conditions (e.g., cooling rate) check_workup->improve_crystallization adjust_ph->final_product improve_crystallization->final_product

Caption: Troubleshooting logic for addressing low reaction yield.

References

Side reactions and byproduct formation in 5-Aminoisophthalic acid preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Aminoisophthalic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing this compound?

A1: The most prevalent and well-documented method for synthesizing this compound is the reduction of 5-nitroisophthalic acid. This is typically achieved through catalytic hydrogenation or by using chemical reducing agents.[1]

Q2: What are the common side reactions and byproducts I should be aware of during the synthesis of this compound?

A2: The primary side reactions of concern are the formation of azoxy and hydrazo compounds.[2] These byproducts can arise from incomplete reduction of the nitro group on the 5-nitroisophthalic acid starting material. The presence of these impurities can affect the purity of the final product and may require additional purification steps.

Q3: How can I minimize the formation of these byproducts?

A3: Controlling the reaction conditions is crucial for minimizing byproduct formation. Specifically, maintaining the pH of the reaction mixture can significantly suppress the formation of azoxy and hydrazo compounds. For instance, carrying out the catalytic hydrogenation in the presence of an alkali metal hydroxide (B78521) at a pH below the isoelectric point of 5-nitroisophthalic acid (around pH 4-7) has been shown to be effective.[2]

Q4: What are the recommended catalysts for the reduction of 5-nitroisophthalic acid?

A4: Commonly used catalysts for this reduction include Raney nickel and palladium on carbon (Pd/C).[2] The choice of catalyst can influence reaction efficiency and selectivity.

Q5: What analytical methods are suitable for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining the purity of this compound and for detecting the presence of impurities.[2][3] Other methods for assessing chemical purity in general include titration, infrared spectroscopy, and melting point determination.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Ensure the reaction is stirred vigorously to ensure proper mixing of reactants and catalyst. - Extend the reaction time. - Verify the activity of the catalyst; consider using fresh catalyst.
Loss of product during workup.- Carefully control the pH during precipitation of the product. The optimal pH for precipitation is typically between 3.5 and 4.0.[5][6] - Ensure complete precipitation by cooling the solution before filtration.
Product is Off-Color (not white/off-white) Presence of colored byproducts (e.g., azoxy compounds).- Optimize reaction conditions to minimize byproduct formation (see FAQ Q3). - Purify the product by recrystallization. - Treat the solution with activated charcoal to remove colored impurities before final precipitation.
Residual catalyst in the final product.- Ensure thorough filtration to remove the catalyst after the reaction is complete. Using a filter aid can be beneficial.
Poor Purity Detected by HPLC Incomplete reduction of the starting material.- Increase the amount of reducing agent (e.g., hydrazine (B178648) hydrate) or the hydrogen pressure in catalytic hydrogenation. - Ensure the catalyst is not poisoned and is sufficiently active.
Formation of side products.- Adjust the reaction pH to suppress the formation of azoxy and hydrazo compounds.[2] - Optimize the reaction temperature; for example, when using hydrazine hydrate (B1144303) with Raney nickel, a temperature of 30-35°C is recommended.[5]
Difficulty in Filtering the Precipitated Product Very fine particle size of the precipitate.- Allow the precipitate to digest (age) in the mother liquor for a period before filtration to increase particle size. - Use an appropriate filter medium for fine particles.

Experimental Protocols

Protocol 1: Reduction of 5-Nitroisophthalic Acid using Hydrazine Hydrate and Raney Nickel

This protocol is based on a method reported to yield high purity this compound.[5][6]

Materials:

  • 5-Nitroisophthalic acid

  • Sodium hydroxide (NaOH)

  • Raney nickel

  • 80% Hydrazine hydrate

  • Acetic acid

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve 5-nitroisophthalic acid and sodium hydroxide in water. Stir the mixture until the solution becomes clear.

  • Add Raney nickel to the solution.

  • Slowly raise the temperature of the mixture to 30-35°C.

  • At this temperature, add 80% hydrazine hydrate dropwise over a period of 30 minutes.

  • After the addition is complete, continue stirring for an additional 30 minutes to ensure the reaction goes to completion.

  • Filter the reaction mixture to remove the Raney nickel catalyst.

  • Adjust the pH of the filtrate to 3.5-4.0 with acetic acid to precipitate the this compound.

  • Collect the white solid precipitate by filtration.

  • Dry the product to obtain this compound.

Quantitative Data from a Representative Experiment: [5]

Reactant/Product Amount Moles Yield/Purity
5-Nitroisophthalic acid 211.1 g 1.0 -
Sodium hydroxide 160.0 g 4.0 -
80% Hydrazine hydrate 125.0 g 2.0 -

| this compound | 172.0 g | - | 95% Yield, 99.7% Purity |

Protocol 2: Catalytic Hydrogenation using Palladium on Carbon

This method is noted for producing high-purity this compound with high yields.[3]

Materials:

  • 5-Nitroisophthalic acid

  • 25% Ammonia (B1221849) water

  • 5% Palladium on carbon (Pd/C) catalyst

  • Nitrogen gas

  • Hydrogen gas

  • Hydrochloric acid (HCl) or Acetic acid

  • Water

Procedure:

  • Charge an autoclave with 5-nitroisophthalic acid, water, 25% ammonia water, and 5% Pd/C catalyst.

  • Pressurize the autoclave with nitrogen gas and then release the pressure.

  • Pressurize the autoclave with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at a controlled temperature until the absorption of hydrogen ceases.

  • Cool the reactor to room temperature and filter to remove the Pd/C catalyst.

  • Neutralize the filtrate with an acid (e.g., HCl or acetic acid) to precipitate the this compound.

  • Filter and dry the white crystalline product.

Quantitative Data from a Representative Experiment: [3]

Reactant/Product Amount Yield/Purity
5-Nitroisophthalic acid 50.0 g -
25% Ammonia water 32.2 g -
5% Palladium on carbon 1.25 g -

| this compound | 42.6 g | 99.2% Yield, 100.0% Purity |

Visualized Workflows

cluster_prep Preparation of this compound start Start: 5-Nitroisophthalic Acid dissolve Dissolve in Alkaline Solution (e.g., NaOH or NH3 water) start->dissolve add_catalyst Add Catalyst (e.g., Raney Ni or Pd/C) dissolve->add_catalyst reduction Reduction Reaction (Add reducing agent or H2 gas) add_catalyst->reduction filtration1 Filter to Remove Catalyst reduction->filtration1 acidification Acidify Filtrate to pH 3.5-4.0 filtration1->acidification precipitation Precipitation of Product acidification->precipitation filtration2 Filter to Collect Product precipitation->filtration2 drying Dry the Final Product filtration2->drying end End: this compound drying->end

Caption: General experimental workflow for the synthesis of this compound.

cluster_troubleshooting Troubleshooting Logic for Impure Product start Impure Product Detected (e.g., by HPLC) check_color Is the product off-color? start->check_color check_hplc HPLC shows multiple peaks? check_color->check_hplc No recrystallize Action: Recrystallize product or use activated charcoal. check_color->recrystallize Yes optimize_ph Action: Optimize reaction pH to suppress byproduct formation. check_hplc->optimize_ph Yes (side products) check_reduction Action: Verify reducing agent amount/ catalyst activity. Increase reaction time. check_hplc->check_reduction Yes (unreacted starting material)

Caption: Troubleshooting workflow for an impure this compound product.

References

Technical Support Center: Purification of Crude 5-Aminoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Aminoisophthalic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The most common impurity is the unreacted starting material, 5-nitroisophthalic acid, from the synthesis process. Other potential impurities include by-products from the reduction of the nitro group and residual catalysts or reagents.[1][2] The color of the crude product can also indicate the presence of colored impurities.

Q2: What is the most common method for purifying crude this compound?

A2: Recrystallization is the most widely used and effective technique for purifying crude this compound.[3][4][5] The initial purification is often achieved by crystallization from the reaction mixture through pH adjustment.[4][6]

Q3: What are the best solvents for the recrystallization of this compound?

A3: Based on solubility data, this compound is practically insoluble in water, soluble in methanol (B129727), and very soluble in N,N-Dimethylformamide (DMF).[3] Therefore, a single-solvent recrystallization from methanol or a mixed-solvent system involving DMF and an anti-solvent are good starting points. Recrystallization from water has also been mentioned in patent literature, likely taking advantage of its zwitterionic nature at different pH values.[5]

Q4: How can I remove colored impurities from my crude this compound?

A4: Treatment with activated carbon (charcoal) is an effective method for removing colored impurities.[7][8][9][10][11] This is typically done by adding a small amount of activated carbon to the hot, dissolved solution of the crude product before filtration.

Q5: How can I assess the purity of my this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for determining the purity of this compound.[12][13]

Troubleshooting Guides

Recrystallization Issues

This guide addresses common problems encountered during the recrystallization of this compound.

Possible Causes & Solutions:

CauseSolution
Too much solvent was used. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the this compound, and then allow it to cool again.[14]
The solution is supersaturated but lacks nucleation sites. 1. Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. 2. Seeding: Add a tiny crystal of pure this compound to the solution to induce crystallization.
The cooling process is too slow. If the solution has been at room temperature for an extended period without crystallization, try further cooling in an ice bath.

Possible Causes & Solutions:

CauseSolution
The solution is too concentrated, and the boiling point of the solvent is higher than the melting point of the solute-solvent mixture. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a slightly larger volume of solvent can help.[14]
Presence of significant impurities. Consider a pre-purification step, such as washing the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are soluble. If colored, an activated carbon treatment may also help.[14]
Cooling is too rapid. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow down the cooling rate.[14]

Possible Causes & Solutions:

CauseSolution
Inefficient removal of impurities in the chosen solvent. Experiment with different recrystallization solvents or solvent mixtures. A solvent system that dissolves the this compound well at high temperatures but the impurities well at low temperatures is ideal.
Impurities co-crystallized with the product. Ensure the cooling process is slow to allow for the formation of a pure crystal lattice. A second recrystallization may be necessary.
Incomplete removal of the mother liquor. Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent during vacuum filtration to remove any residual mother liquor containing impurities.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Methanol

This protocol provides a starting point for the purification of crude this compound. Optimization may be required based on the initial purity of the material.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and a boiling stone. Heat the mixture on a hotplate with stirring until the solvent begins to boil.

  • Saturation: Continue adding small portions of hot methanol until the solid is completely dissolved. Avoid a large excess of solvent to maximize the yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% by weight of the crude product). Reheat the solution to boiling for 5-10 minutes.

  • Hot Filtration (Optional): If insoluble impurities are present or activated carbon was used, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Data Presentation: Solvent Selection for Recrystallization

The following table provides qualitative solubility data for this compound. Researchers are encouraged to generate quantitative data to optimize their purification protocols.

SolventSolubility at Room TemperatureSolubility at Boiling PointSuitability for Recrystallization
Water Practically InsolubleSlightly Soluble (pH dependent)Potentially suitable, especially with pH adjustment.
Methanol SolubleVery SolubleGood candidate for single-solvent recrystallization.
Ethanol SolubleVery SolubleSimilar to methanol, a good candidate.
Acetone SolubleVery SolubleMay be too good a solvent, leading to low recovery.
N,N-Dimethylformamide (DMF) Very SolubleVery SolubleLikely too soluble for single-solvent recrystallization; could be used as the "good" solvent in a mixed-solvent system.
Chloroform Very Slightly SolubleSlightly SolubleMay be a suitable solvent, but requires testing.

Visualizations

Workflow for Purification of Crude this compound

Purification_Workflow crude Crude this compound dissolve Dissolve in Hot Solvent crude->dissolve charcoal Add Activated Carbon (Optional) dissolve->charcoal hot_filter Hot Filtration (Optional) cool Slow Cooling & Crystallization dissolve->cool No Insoluble Impurities charcoal->hot_filter hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Purified Product wash->dry pure Pure this compound dry->pure

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Recrystallization

Troubleshooting_Recrystallization start Recrystallization Attempted no_crystals No Crystals Form start->no_crystals Issue oiling_out Product Oils Out start->oiling_out Issue low_purity Purity is Low start->low_purity Issue success Successful Crystallization start->success OK too_much_solvent Reduce Solvent Volume & Recool no_crystals->too_much_solvent Too much solvent? nucleation_issue Scratch Flask or Add Seed Crystal no_crystals->nucleation_issue Supersaturated? reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent Too concentrated / rapid cooling? pre_purify Consider Pre-Purification Step oiling_out->pre_purify High impurity load? change_solvent Try Different Solvent System low_purity->change_solvent Inefficient solvent? recrystallize_again Perform a Second Recrystallization low_purity->recrystallize_again Co-crystallization? too_much_solvent->start Retry nucleation_issue->start Retry reheat_add_solvent->start Retry pre_purify->start Retry change_solvent->start Retry recrystallize_again->start Retry

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Optimizing Polymerization of 5-Aminoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the polymerization of 5-Aminoisophthalic acid (AIPA). Below, you will find troubleshooting guides and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for polymerizing this compound?

A1: this compound (AIPA) is a versatile monomer that can be polymerized through several methods. The most common approaches are:

  • Condensation Polymerization : This method involves the reaction of the amino and carboxylic acid functional groups to form amide bonds, leading to polyamides. It can be performed with AIPA as a self-condensing monomer or with other co-monomers like 3,3′-diaminobenzidine to form poly(benzimidazole-co-aniline)s.[1]

  • Oxidative Polymerization : This technique can be used to synthesize Poly(this compound) directly from the AIPA monomer.[1]

  • Metal-Organic Framework (MOF) Formation : While not traditional polymerization, AIPA is frequently used as an organic linker to create coordination polymers and MOFs with various metal ions under hydrothermal or solvothermal conditions.[2][3][4][5]

Q2: My polymer has a low molecular weight. What factors influence this, and how can I achieve a higher molecular weight?

A2: Low molecular weight is a common issue influenced by several reaction parameters. Key factors include reaction temperature, monomer purity, and the presence of monofunctional impurities that can act as chain terminators. To increase the molecular weight:

  • Optimize Temperature : For many polymerizations, higher temperatures can lead to side reactions or degradation, which may limit chain growth.[6] Conversely, a temperature that is too low can result in a slow and incomplete reaction. A systematic study of the reaction temperature is recommended.

  • Ensure Monomer Purity : Impurities in the this compound monomer can terminate the polymerization process prematurely. Recrystallize the monomer if necessary.

  • Control Stoichiometry : In condensation copolymerization, precise stoichiometric balance of the co-monomers is critical for achieving high molecular weight.

  • Effective Water Removal : In condensation polymerization, water is a byproduct. Its efficient removal (e.g., using a Dean-Stark trap or high vacuum) is crucial to drive the equilibrium towards polymer formation.

Q3: The resulting polymer is insoluble in common organic solvents. What are the potential causes and solutions?

A3: Poor solubility is a frequent challenge with polymers derived from rigid aromatic monomers like AIPA, often due to strong intermolecular forces (e.g., hydrogen bonding) and chain stiffness.[7][8]

  • Possible Causes :

    • High Molecular Weight : Very long polymer chains have increased entanglement and intermolecular forces, reducing solubility.[9]

    • Rigid Backbone : The aromatic structure of AIPA leads to a rigid polymer backbone, hindering dissolution.[7]

    • Strong Intermolecular Hydrogen Bonding : The presence of amide and carboxylic acid groups promotes strong hydrogen bonding between polymer chains.[8]

    • Cross-linking : Unintended side reactions can cause cross-linking, rendering the polymer insoluble.

  • Solutions :

    • Solvent Screening : Test a broad range of polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO).[7]

    • Addition of Salts : Adding inorganic salts like Lithium Chloride (LiCl) or Calcium Chloride (CaCl2) to polar aprotic solvents can help disrupt the strong hydrogen bonds between polymer chains and improve solubility.[8]

    • Chemical Modification : Introduce flexible or bulky side groups to the polymer backbone through copolymerization with a more flexible monomer. This can disrupt chain packing and enhance solubility.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the polymerization of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Polymer Yield 1. Incomplete Reaction: Reaction time or temperature may be insufficient. 2. Monomer Impurity: Impurities are inhibiting the polymerization. 3. Suboptimal pH: For certain polymerization types, the pH of the reaction medium is critical.1. Increase the reaction time and/or incrementally increase the temperature. Monitor the reaction progress (e.g., by measuring viscosity). 2. Purify the this compound monomer before use. 3. Adjust the pH of the reaction mixture. For the related synthesis of AIPA, a pH range of 4-7 is noted as optimal for certain steps.[10]
Polymer Discoloration (Dark Color) 1. Oxidation: The amino group is susceptible to oxidation, especially at elevated temperatures or in the presence of air. 2. Thermal Degradation: The reaction temperature is too high, causing the polymer to degrade.1. Conduct the polymerization under an inert atmosphere (e.g., Nitrogen or Argon). 2. Lower the reaction temperature. Perform a thermogravimetric analysis (TGA) on the monomer or polymer to determine its thermal stability.
Gel Formation / Cross-linking 1. High Temperature Side Reactions: Excessive heat can lead to unwanted side reactions causing cross-linking. 2. Reactive Impurities: Bifunctional impurities in the monomer or solvent can act as cross-linking agents.1. Reduce the polymerization temperature and ensure even heating of the reaction vessel. 2. Ensure high purity of both the monomer and the solvent.
Inconsistent Batch-to-Batch Results 1. Variability in Monomer Quality: Different batches of this compound may have varying purity levels. 2. Poor Control of Reaction Parameters: Slight variations in temperature, time, or atmospheric conditions can affect the outcome.1. Characterize each new batch of monomer before use. 2. Strictly control all reaction parameters. Use automated reactors if available for precise control.

Experimental Protocols & Data

Generalized Protocol for Direct Polycondensation of this compound

This protocol provides a general starting point for the synthesis of poly(this compound amide). Optimization will be required based on desired polymer properties.

  • Monomer Preparation : Dry the this compound (AIPA) in a vacuum oven at 80-100°C for at least 12 hours before use to remove any residual water.

  • Reaction Setup : In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the dried AIPA monomer.

  • Solvent and Catalyst Addition : Add a high-boiling point polar aprotic solvent (e.g., NMP) and a suitable condensation agent or catalyst system (e.g., triphenyl phosphite (B83602) and pyridine).

  • Polymerization :

    • Purge the system with dry nitrogen for 20-30 minutes to remove air.

    • Heat the reaction mixture to the desired temperature (e.g., 100-150°C) under a constant nitrogen blanket.

    • Continue stirring for the specified reaction time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymerization proceeds.

  • Polymer Isolation :

    • Cool the reaction mixture to room temperature.

    • Pour the viscous polymer solution into a non-solvent like methanol (B129727) or water to precipitate the polymer.

    • Stir the mixture, then filter the precipitated polymer.

  • Purification and Drying :

    • Wash the polymer thoroughly with the non-solvent to remove unreacted monomer and residual solvent.

    • Further purification can be done by re-dissolving the polymer in a suitable solvent and re-precipitating it.

    • Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Table of Typical Reaction Parameters

The following table summarizes typical conditions reported in the literature for reactions involving this compound, primarily in the context of MOF synthesis which can be considered a form of coordination polymerization. These parameters can serve as a starting point for optimizing traditional polymerization processes.

ParameterValue / TypeContext / NotesSource
Temperature 50 - 100°CPreferred range for hydrogenation step in AIPA synthesis, indicating thermal stability in this range.[10]
Temperature 90°CUsed for hydrothermal synthesis of coordination polymers (MOFs).[3]
Solvent Water, Methanol, EthanolUsed as solvents for the synthesis of AIPA and its derivatives.[3][10]
Solvent NMP, DMF, DMSOCommon polar aprotic solvents for dissolving aromatic polymers and for polymerization reactions.[7][8]
Catalyst Palladium on Carbon, Raney NickelUsed for the synthesis of AIPA from its nitro precursor.[10][11]
pH 4 - 7Optimal pH range for the synthesis of AIPA via hydrogenation.[10]

Visual Workflow and Logic Diagrams

The following diagrams illustrate logical workflows for troubleshooting common issues during AIPA polymerization.

G start Start: Unsatisfactory Polymer Properties low_mw Problem: Low Molecular Weight start->low_mw poor_sol Problem: Poor Solubility start->poor_sol low_yield Problem: Low Yield start->low_yield cause_mw1 Cause: Suboptimal Temperature low_mw->cause_mw1 cause_mw2 Cause: Inefficient Water Removal (Condensation) low_mw->cause_mw2 cause_mw3 Cause: Monomer Impurities low_mw->cause_mw3 cause_sol1 Cause: High MW / Cross-linking poor_sol->cause_sol1 cause_sol2 Cause: Strong H-Bonding poor_sol->cause_sol2 cause_yield1 Cause: Incomplete Reaction low_yield->cause_yield1 cause_yield2 Cause: Oxidation of Monomer low_yield->cause_yield2 sol_mw1 Solution: Optimize Temp Profile cause_mw1->sol_mw1 sol_mw2 Solution: Use High Vacuum / N2 Sweep cause_mw2->sol_mw2 sol_mw3 Solution: Recrystallize Monomer cause_mw3->sol_mw3 sol_sol1 Solution: Adjust Temp / Time cause_sol1->sol_sol1 sol_sol2 Solution: Use Polar Aprotic Solvent + LiCl cause_sol2->sol_sol2 sol_yield1 Solution: Increase Reaction Time cause_yield1->sol_yield1 sol_yield2 Solution: Use Inert Atmosphere cause_yield2->sol_yield2

Caption: Troubleshooting workflow for common AIPA polymerization issues.

References

Technical Support Center: Enhancing the Thermal Stability of 5-Aminoisophthalic Acid Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the thermal stability of polymers derived from 5-Aminoisophthalic acid.

Frequently Asked Questions (FAQs)

Q1: What are the typical thermal stability limitations of polyamides derived from this compound?

A1: Polyamides based on this compound, while belonging to the thermally stable aromatic polyamide family, can exhibit certain limitations. Their thermal stability is influenced by factors such as molecular weight, polymer chain packing, and the presence of potentially reactive amine groups. The decomposition process for aromatic polyamides typically begins with the cleavage of the C-N bond within the amide group[1]. For many aromatic polyamides, significant weight loss, as measured by thermogravimetric analysis (TGA), begins at temperatures above 400°C[2]. However, for high-performance applications, further enhancement of this thermal stability is often required.

Q2: What are the primary strategies for enhancing the thermal stability of this compound polymers?

A2: The two main strategies to improve the thermal stability of these polymers are chemical modification of the polymer backbone and the incorporation of thermal stabilizers.

  • Chemical Modification: This involves copolymerization with other monomers that impart greater thermal resistance. Introducing bulky side groups can disrupt chain packing and increase the glass transition temperature (Tg)[3].

  • Incorporation of Nanoparticles: The addition of inorganic nanoparticles, such as silica (B1680970) (SiO2), can significantly improve the thermal stability of the polymer matrix[4][5][6]. These nanoparticles can act as heat barriers and hinder the diffusion of volatile decomposition products.

Q3: How does the incorporation of comonomers affect the thermal properties of the resulting polymer?

A3: The introduction of comonomers can have a significant impact on the thermal properties of this compound-based polyamides. Incorporating rigid, aromatic comonomers can increase the overall stiffness of the polymer chain, leading to a higher glass transition temperature (Tg) and improved thermal stability[7]. Conversely, the inclusion of flexible aliphatic segments may lower the Tg but can improve processability[8]. The specific effect depends on the chemical nature and the proportion of the comonomer used.

Q4: What is the role of nanoparticles in enhancing the thermal stability of these polymers?

A4: Nanoparticles, when well-dispersed within the polymer matrix, enhance thermal stability through several mechanisms. They can act as a physical barrier, slowing down the diffusion of volatile products generated during thermal degradation. Additionally, the high surface area of nanoparticles can lead to interactions with the polymer chains, restricting their thermal motion and thus increasing the energy required for decomposition[6].

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and thermal analysis of this compound polymers.

Issue 1: Low Molecular Weight of the Synthesized Polymer

  • Symptom: The resulting polymer has a low inherent viscosity, and films cast from the polymer solution are brittle.

  • Potential Causes & Solutions:

    • Imprecise Monomer Stoichiometry: A precise 1:1 molar ratio of the amine and diacid (or diacid chloride) monomers is critical for achieving high molecular weight in polycondensation reactions.

      • Troubleshooting: Accurately weigh the monomers and ensure their purity. Titration can be used to determine the exact purity of the monomers before use.

    • Monomer Impurities: Impurities can act as chain terminators, preventing the growth of long polymer chains.

      • Troubleshooting: Purify the this compound and the comonomer (e.g., diamine) by recrystallization.

    • Incomplete Reaction: The polymerization reaction may not have proceeded to completion.

      • Troubleshooting: Increase the reaction time or temperature, within the limits of polymer stability. Ensure efficient stirring to maintain a homogeneous reaction mixture.

    • Inefficient Removal of Byproducts: In polycondensation, the removal of small molecule byproducts (like water or HCl) is crucial to drive the equilibrium towards polymer formation.

      • Troubleshooting: For melt polycondensation, apply a high vacuum during the later stages of the reaction. For solution polymerization, ensure the use of an effective acid scavenger.

Issue 2: Poor Solubility of the Synthesized Polymer

  • Symptom: The synthesized aromatic polyamide does not dissolve in common organic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), even with heating.

  • Potential Causes & Solutions:

    • High Polymer Rigidity: The rigid-rod nature of many aromatic polyamides leads to strong intermolecular hydrogen bonding and poor solubility[7][9].

      • Troubleshooting:

        • Introduce Flexible Linkages: Copolymerize with monomers containing flexible ether or sulfone linkages to disrupt chain packing.

        • Incorporate Bulky Side Groups: The use of comonomers with bulky pendant groups can increase the free volume between polymer chains, improving solubility[3][7].

        • Use of Salts: Adding salts like lithium chloride (LiCl) or calcium chloride (CaCl2) to the solvent can help to break up the hydrogen bonds and improve solubility[7].

Issue 3: Polymer Discoloration During Synthesis

  • Symptom: The polymer powder or solution develops an undesirable dark color during the polymerization reaction.

  • Potential Causes & Solutions:

    • Oxidation: The amine groups in the monomers and the resulting polymer can be susceptible to oxidation, especially at elevated temperatures[10].

      • Troubleshooting: Conduct the entire synthesis under a high-purity inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.

    • Side Reactions: At high temperatures, side reactions can lead to the formation of chromophoric byproducts.

      • Troubleshooting: Optimize the reaction temperature to be high enough for polymerization but low enough to minimize side reactions. Consider using a low-temperature solution polycondensation method.

Data Presentation

The following tables summarize quantitative data on the thermal stability of this compound-based polyamides and related aromatic polyamides.

Table 1: Thermal Properties of Aromatic Polyamides

Polymer IDDiamine MonomerTd5% (°C) in N2Td10% (°C) in N2Char Yield at 800°C (%) in N2Reference
PA-14,4'-Oxydianiline48051055[1][2]
PA-2m-Phenylenediamine46549552[1][2]
PA-3p-Phenylenediamine51054061[1][2]
PA-42,2-bis(4-aminophenyl)hexafluoropropane49052058[7]

Td5% and Td10% represent the temperatures at which 5% and 10% weight loss occurred, respectively.

Table 2: Effect of Nanoparticle Incorporation on Thermal Stability of Aromatic Polymers

Polymer SystemNanoparticle (wt%)Td10% (°C)Reference
Aromatic Polyimide0364[3]
Aromatic Polyimide5% Amine-functionalized SiO2409[3]
Aromatic Polyimide10% Amine-functionalized SiO2482[3]

Experimental Protocols

Protocol 1: Low-Temperature Solution Polycondensation for Polyamide Synthesis

This protocol describes a general method for synthesizing aromatic polyamides from this compound and an aromatic diamine.

  • Monomer and Solvent Preparation:

    • Dry this compound and the chosen aromatic diamine (e.g., 4,4'-oxydianiline) in a vacuum oven at 80°C overnight.

    • Use anhydrous N-Methyl-2-pyrrolidone (NMP) as the solvent. It is recommended to distill it over calcium hydride before use.

  • Reaction Setup:

    • In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of the aromatic diamine in anhydrous NMP.

    • Add lithium chloride (5% w/v) to the solution to aid in the dissolution of the resulting polymer.

    • Cool the solution to 0°C using an ice bath.

  • Polymerization:

    • Slowly add an equimolar amount of 5-Aminoisophthaloyl dichloride (prepared by reacting this compound with thionyl chloride) to the stirred diamine solution.

    • Maintain the temperature at 0°C during the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.

  • Polymer Isolation:

    • Precipitate the polymer by pouring the viscous polymer solution into a large excess of methanol (B129727) with vigorous stirring.

    • Collect the fibrous polymer precipitate by filtration.

    • Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

    • Dry the purified polyamide in a vacuum oven at 100°C until a constant weight is achieved.

Protocol 2: Synthesis of Polyamide/Silica Nanocomposites

This protocol outlines the in-situ generation of silica nanoparticles within a polyamide matrix to enhance thermal stability.

  • Polyamic Acid Synthesis:

    • Follow the initial steps of Protocol 1 to prepare a polyamic acid solution from an aromatic diamine and a dianhydride (as a precursor to a polyimide matrix, which is structurally related to polyamides).

  • Incorporation of Silica Precursor:

    • To the viscous polyamic acid solution, add a calculated amount of tetraethoxysilane (TEOS), the precursor for silica.

    • Continue stirring the mixture for 4-6 hours at room temperature to ensure homogeneous dispersion.

  • Hydrolysis and Condensation:

    • Add a stoichiometric amount of water to the mixture to initiate the hydrolysis of TEOS.

    • Continue stirring for another 24 hours to allow for the condensation of silicic acid into silica nanoparticles within the polymer solution.

  • Film Casting and Curing:

    • Cast the resulting solution onto a glass plate.

    • Heat the cast film in an oven with a programmed temperature ramp, for example, to 80°C, 150°C, 200°C, and finally 250°C, holding at each temperature for 1 hour. This process facilitates the imidization of the polyamic acid and the formation of the polyamide-silica nanocomposite.

  • Characterization:

    • Characterize the thermal stability of the resulting nanocomposite film using Thermogravimetric Analysis (TGA).

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_modification Enhancement of Thermal Stability cluster_analysis Thermal Analysis monomer_prep Monomer Purification (this compound & Diamine) dissolution Dissolution in Anhydrous Solvent (NMP) monomer_prep->dissolution polymerization Low-Temperature Polycondensation dissolution->polymerization precipitation Precipitation in Methanol polymerization->precipitation washing_drying Washing & Drying precipitation->washing_drying copolymerization Copolymerization with Rigid/Flexible Comonomers washing_drying->copolymerization nanocomposite Incorporation of Nanoparticles (e.g., SiO2) washing_drying->nanocomposite tga Thermogravimetric Analysis (TGA) washing_drying->tga Homopolymer Analysis copolymerization->tga nanocomposite->tga dsc Differential Scanning Calorimetry (DSC)

Caption: Experimental workflow for synthesis, modification, and thermal analysis of polymers.

logical_relationship cluster_strategies Modification Strategies cluster_mechanisms Underlying Mechanisms cluster_outcomes Desired Outcomes start Goal: Enhance Thermal Stability of This compound Polymers copolymerization Copolymerization start->copolymerization nanoparticles Nanoparticle Incorporation start->nanoparticles increased_rigidity Increased Chain Rigidity & Reduced Chain Mobility copolymerization->increased_rigidity disrupted_packing Disruption of Chain Packing copolymerization->disrupted_packing barrier_effect Barrier to Volatile Decomposition Products nanoparticles->barrier_effect thermal_motion Restricted Thermal Motion of Polymer Chains nanoparticles->thermal_motion higher_tg Higher Glass Transition Temperature (Tg) increased_rigidity->higher_tg disrupted_packing->higher_tg higher_td Higher Decomposition Temperature (Td) barrier_effect->higher_td increased_char_yield Increased Char Yield barrier_effect->increased_char_yield thermal_motion->higher_td

Caption: Logical relationships for enhancing the thermal stability of polymers.

References

Controlling particle size in 5-Aminoisophthalic acid precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling particle size during the precipitation of 5-Aminoisophthalic acid (5-AIPA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-AIPA)?

A1: this compound (5-AIPA) is a versatile organic compound with the chemical formula C8H7NO4.[1][2] It serves as a key intermediate in the synthesis of pharmaceuticals, dyes, and polymers.[1] It appears as a white to light beige crystalline powder.[1][3]

Q2: What are the key solubility properties of 5-AIPA?

A2: 5-AIPA is generally described as slightly soluble or insoluble in water.[2][4] It exhibits better solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and N,N-Dimethylformamide.[2][3]

Q3: Why is controlling particle size important for 5-AIPA?

A3: The particle size of an active pharmaceutical ingredient (API) or an intermediate like 5-AIPA is a critical factor that can influence its performance and manufacturability. Variations in particle size can affect dissolution rate, bioavailability, content uniformity, and the overall quality of the final dosage form.[]

Q4: What are the main factors that influence the particle size of 5-AIPA during precipitation?

A4: The final particle size of 5-AIPA is influenced by several process parameters, including pH, temperature, cooling rate, solvent and anti-solvent selection, mixing speed (agitation), and the concentration of 5-AIPA in the solution (supersaturation).[][6]

Q5: What is the typical method for precipitating 5-AIPA?

A5: A common method for precipitating 5-AIPA from an aqueous solution is by acidification. After synthesizing 5-AIPA, the reaction mixture is often treated with an acid, such as hydrochloric acid (HCl), to adjust the pH to a range of approximately 3 to 3.5, which induces precipitation.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the precipitation of this compound.

Issue 1: The precipitated particles are too large.
  • Possible Cause 1: Slow cooling rate. A slow reduction in temperature allows for gradual crystal growth, leading to larger particles.[]

    • Solution: Increase the cooling rate. Consider using a cooling bath with a lower temperature or a more efficient heat exchanger to cool the solution more rapidly.

  • Possible Cause 2: Low level of supersaturation. If the concentration of 5-AIPA is only slightly above its saturation point, fewer nuclei will form, and the existing crystals will have more time to grow larger.

    • Solution: Increase the concentration of 5-AIPA in the initial solution or reduce the volume of the anti-solvent to achieve a higher degree of supersaturation.

  • Possible Cause 3: Insufficient agitation. Low mixing speeds can lead to localized areas of high supersaturation, promoting the growth of existing crystals rather than the formation of new nuclei.

    • Solution: Increase the stirring speed to ensure a more uniform distribution of supersaturation throughout the vessel.

Issue 2: The precipitated particles are too small (fines).
  • Possible Cause 1: Excessively rapid cooling or anti-solvent addition. A very high level of supersaturation caused by rapid cooling or fast addition of an anti-solvent can lead to rapid nucleation and the formation of a large number of very small particles.[]

    • Solution: Decrease the cooling rate or add the anti-solvent more slowly and in a controlled manner. This will lower the effective supersaturation and allow for more controlled crystal growth.

  • Possible Cause 2: High agitation speed. Intense mixing can lead to particle breakage (attrition), resulting in a smaller average particle size.[]

    • Solution: Reduce the agitation speed, especially after the initial nucleation phase.

  • Possible Cause 3: High concentration of impurities. Certain impurities can inhibit crystal growth, leading to the formation of smaller particles.

    • Solution: Ensure the purity of the starting materials and solvents. Consider a recrystallization step if necessary.

Issue 3: The particle size distribution (PSD) is too broad.
  • Possible Cause 1: Inconsistent mixing. Poor mixing can create zones of varying supersaturation within the vessel, leading to the simultaneous formation of both small and large particles.

    • Solution: Optimize the agitation system to ensure uniform mixing. This may involve changing the impeller type, speed, or position.

  • Possible Cause 2: Uncontrolled temperature or pH. Fluctuations in temperature or pH during the precipitation process can cause secondary nucleation events or periods of slower growth, broadening the PSD.

    • Solution: Implement precise control over the temperature and the rate of acid/anti-solvent addition to maintain consistent conditions throughout the precipitation process.

  • Possible Cause 3: Ostwald Ripening. In some suspensions, smaller particles may dissolve and redeposit onto larger particles over time, a process known as Ostwald ripening, which broadens the PSD.[]

    • Solution: Minimize the time the particles are held in suspension after precipitation. The addition of stabilizers or surfactants can also help to mitigate this effect.[]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Chemical Formula C8H7NO4[1][2]
Molecular Weight 181.15 g/mol [1][2][3]
Appearance White to light beige crystalline powder[1][3]
Melting Point >300 °C[4][8]
Water Solubility Slightly soluble / Insoluble[1][2][4]
Organic Solvent Solubility Soluble in DMSO, ethanol, DMF[2][3]

Table 2: Influence of Process Parameters on Particle Size

ParameterEffect of Increasing the ParameterRationale
Cooling Rate Decrease in particle sizeFaster cooling leads to higher supersaturation and rapid nucleation, forming more, smaller crystals.[]
Agitation Speed Decrease in particle sizeHigher shear can lead to particle breakage and more uniform, smaller nuclei.[9]
Supersaturation Decrease in particle sizeHigher initial concentration promotes rapid nucleation over crystal growth.[6]
Anti-solvent Addition Rate Decrease in particle sizeRapid addition creates high local supersaturation, favoring nucleation.
Temperature Increase in particle sizeHigher temperatures can increase solubility, leading to slower crystallization upon cooling and larger crystals.

Experimental Protocols

Protocol: Controlled Precipitation of 5-AIPA via pH Adjustment

This protocol outlines a general method for precipitating 5-AIPA with considerations for controlling particle size.

  • Dissolution:

    • Prepare an aqueous solution of the sodium salt of 5-AIPA. This is often the state of the compound after synthesis via reduction of 5-nitroisophthalic acid in the presence of a base like sodium hydroxide (B78521) or sodium carbonate.[7][10]

    • Ensure the 5-AIPA is fully dissolved. Gentle heating may be applied if necessary, but the solution should be brought to a controlled starting temperature before precipitation.

  • Precipitation by Acidification:

    • Set the desired agitation speed on an overhead stirrer. A moderate speed is recommended to ensure homogeneity without causing excessive particle breakage.

    • Slowly add a solution of hydrochloric acid (e.g., 35% HCl) dropwise to the 5-AIPA solution.[11]

    • Monitor the pH of the solution continuously. The target pH for precipitation is typically between 3.0 and 3.5.[7][8] The rate of acid addition is a critical parameter for controlling supersaturation and, consequently, particle size. A slower addition rate will generally result in larger particles.

  • Cooling and Crystal Growth:

    • Once the target pH is reached and precipitation has initiated, begin cooling the suspension to a lower temperature (e.g., room temperature or below) to ensure complete precipitation.

    • The cooling rate should be controlled. For larger particles, a slow, linear cooling profile is recommended. For smaller particles, a faster cooling rate can be employed.[]

  • Isolation and Drying:

    • Collect the precipitated 5-AIPA crystals by vacuum filtration.

    • Wash the filter cake with cold water to remove any residual salts.[8]

    • Dry the collected product under vacuum at an appropriate temperature to obtain the final 5-AIPA powder.

Visualizations

Troubleshooting_Workflow start Problem with Particle Size issue Identify Issue: - Too Large? - Too Small? - Broad PSD? start->issue too_large Particles Too Large issue->too_large Too Large too_small Particles Too Small issue->too_small Too Small broad_psd Broad PSD issue->broad_psd Broad PSD sol_large Solutions: 1. Increase Cooling Rate 2. Increase Supersaturation 3. Increase Agitation too_large->sol_large sol_small Solutions: 1. Decrease Cooling Rate 2. Decrease Agitation Speed 3. Slower Anti-solvent Addition too_small->sol_small sol_broad Solutions: 1. Optimize Mixing Uniformity 2. Ensure Stable Temp/pH 3. Minimize Hold Time broad_psd->sol_broad end_node Problem Resolved sol_large->end_node sol_small->end_node sol_broad->end_node Experimental_Workflow cluster_prep Preparation cluster_precip Precipitation cluster_iso Isolation dissolution 1. Dissolve 5-AIPA Salt in Aqueous Solution acidification 2. Controlled Acid Addition (Target pH 3-3.5) dissolution->acidification cooling 3. Controlled Cooling to Induce Growth acidification->cooling filtration 4. Filtration cooling->filtration washing 5. Washing with Cold Water filtration->washing drying 6. Drying washing->drying Parameter_Relationships cooling_rate Cooling Rate particle_size Average Particle Size cooling_rate->particle_size - agitation Agitation Speed agitation->particle_size - supersaturation Supersaturation supersaturation->particle_size - temp Crystallization Temperature temp->particle_size + addition_rate Slower Reagent Addition addition_rate->particle_size +

References

Optimizing catalyst performance in reactions using 5-Aminoisophthalic acid-based materials.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst performance in reactions utilizing 5-Aminoisophthalic acid (5-AIPA)-based materials.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, characterization, and use of 5-AIPA-based catalysts.

Q1: What are the most common methods for synthesizing 5-AIPA-based Metal-Organic Frameworks (MOFs)?

A1: The most prevalent methods for synthesizing 5-AIPA-based MOFs are solvothermal and hydrothermal synthesis. These techniques involve heating a solution of a metal salt and this compound in a sealed vessel to promote crystallization. The choice of solvent, temperature, and reaction time are critical parameters that influence the final structure and properties of the MOF.

Q2: How can I confirm the successful synthesis and structural integrity of my 5-AIPA-based catalyst?

A2: A combination of characterization techniques is essential. Powder X-ray Diffraction (PXRD) is used to confirm the crystalline structure. Fourier-Transform Infrared Spectroscopy (FTIR) can verify the presence of the amine and carboxylate functional groups. Thermogravimetric Analysis (TGA) helps determine the thermal stability and solvent content. Scanning Electron Microscopy (SEM) is used to observe the crystal morphology and size.

Q3: My 5-AIPA-based MOF crystals appear well-formed in the reaction mixture but degrade upon isolation. What could be the cause and how can I prevent this?

A3: This is a common issue, often referred to as loss of crystallinity upon solvent removal. The structural integrity of some MOFs is dependent on the presence of solvent molecules within the pores. To address this, consider the following:

  • Gentle Activation: Instead of harsh drying under high vacuum and high temperature, try a more gradual solvent exchange process with a less volatile solvent before final activation.

  • Supercritical CO2 Activation: This technique is a gentle method for removing solvents without causing pore collapse.

  • Mother Liquor Preservation: For initial characterization (like single-crystal X-ray diffraction), it may be necessary to mount the crystal directly from the mother liquor to prevent degradation.[1]

Q4: What is the role of the amine group in 5-AIPA-based catalysts?

A4: The amine group in the 5-AIPA linker can play several roles. It can act as a basic site to catalyze reactions, a coordination site for metal ions, or a point for post-synthetic modification to introduce new functionalities. The presence of the amine group can also influence the overall polarity and surface properties of the MOF pores, affecting substrate binding and selectivity.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Potential Causes Recommended Solutions
Low Catalytic Activity 1. Incomplete catalyst activation (residual solvent in pores).2. Catalyst poisoning by impurities in reactants or solvents.3. Mass transfer limitations (reactants cannot access active sites).[2]4. Incorrect reaction temperature or pressure.1. Optimize the activation procedure (e.g., increase temperature, time, or use a more effective solvent exchange).2. Purify reactants and solvents before use.3. Reduce catalyst particle size or use a more porous material.4. Systematically vary the reaction temperature and pressure to find the optimal conditions.
Poor Selectivity 1. Presence of multiple active sites.2. Non-optimal reaction conditions favoring side reactions.3. Catalyst degradation under reaction conditions.1. Attempt post-synthetic modification to block unwanted active sites.2. Screen different solvents and temperatures to favor the desired reaction pathway.3. Analyze the catalyst after the reaction to check for structural changes.
Catalyst Deactivation after a Few Cycles 1. Leaching of active metal sites.2. Fouling of the catalyst surface by reaction byproducts or coke.[3]3. Sintering or agglomeration of active sites at high temperatures.[2]1. Use ICP-OES or AAS to analyze the reaction mixture for leached metal.2. Wash the catalyst with a suitable solvent after each cycle. For coking, a calcination step may be necessary for regeneration.3. Operate at a lower temperature if possible.
Inconsistent Batch-to-Batch Results 1. Variations in precursor quality.2. Poor control over synthesis parameters (temperature, pressure, mixing).3. Incomplete washing or activation of the catalyst.1. Use precursors from the same batch or from a reliable supplier.2. Carefully monitor and control all synthesis parameters.3. Standardize the washing and activation protocols.

Section 3: Experimental Protocols

General Protocol for Hydrothermal/Solvothermal Synthesis of a Ni-5-AIPA MOF

This protocol is a general guideline and may require optimization for specific applications.

  • Reactant Preparation: In a typical synthesis, dissolve 0.181 g of this compound and 0.247 g of NiCl₂·6H₂O in a mixture of 5 mL of ethanol (B145695) and 5 mL of deionized water.[4]

  • Reaction Setup: Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Heating: Seal the autoclave and heat it in an oven at a temperature between 120-180 °C for 24-72 hours. The optimal temperature and time will depend on the desired crystal phase.

  • Cooling and Isolation: Allow the autoclave to cool down to room temperature naturally. The crystalline product can then be collected by filtration.

  • Washing: Wash the collected solid with the synthesis solvent (ethanol/water mixture) to remove any unreacted precursors.

  • Activation: Dry the material under vacuum to remove the solvent from the pores. The temperature and duration of activation should be optimized to ensure complete solvent removal without causing structural collapse.

Protocol for Knoevenagel Condensation
  • Reaction Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (B47326) (1.2 mmol), and the 5-AIPA-based catalyst (typically 3-10 mol% relative to the aldehyde).

  • Solvent: Add a suitable solvent (e.g., ethanol, toluene, or a solvent-free system can also be tested).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C).[5]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, separate the catalyst by filtration. The product can be isolated from the filtrate by evaporation of the solvent and purified by recrystallization or column chromatography.

Protocol for C-S Cross-Coupling Reaction
  • Reactants: To a reaction vessel, add the aryl halide (1 mmol), thiol (1.2 mmol), a base (e.g., K₂CO₃, 2 mmol), and the copper-based 5-AIPA MOF catalyst (typically 1-5 mol% of copper).

  • Solvent: Add a high-boiling point solvent such as DMSO or DMF (5 mL).

  • Reaction: Heat the mixture to a temperature between 110-140 °C and stir for the required time (can range from 2 to 24 hours).[6]

  • Monitoring: Follow the consumption of starting materials using TLC or GC.

  • Product Isolation: After cooling to room temperature, filter off the catalyst. The product can be extracted from the filtrate using an appropriate organic solvent and purified.

Section 4: Data Presentation

Table 1: Influence of Reaction Parameters on Knoevenagel Condensation Yield
EntryCatalystAldehydeActive Methylene CompoundSolventTemperature (°C)Time (min)Yield (%)
1Ni-AIP MOFBenzaldehydeMalononitrileEthanol2530>95
2Co-AIP MOF4-NitrobenzaldehydeMalononitrileToluene6020>98
3Cu-AIP MOFBenzaldehydeEthyl CyanoacetateEthanol2560~90
4Zn-AIP MOF4-ChlorobenzaldehydeMalononitrileSolvent-free8015>99

Note: The data in this table is representative and compiled from various sources in the literature for illustrative purposes. Actual results may vary.

Table 2: Performance of a Cu-5-AIPA MOF in C-S Cross-Coupling of Thiophenol with Aryl Iodides
EntryAryl IodideBaseSolventTemperature (°C)Time (h)Yield (%)
1IodobenzeneK₂CO₃DMSO120892
24-IodotolueneCs₂CO₃DMF1101288
34-IodoanisoleK₂CO₃DMSO1201095
41-Iodo-4-nitrobenzeneK₃PO₄DMF110697

Note: This data is illustrative and based on typical results reported for similar catalytic systems.

Section 5: Visualizations

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_reaction Catalytic Reaction cluster_analysis Analysis and Work-up s1 Mix Metal Salt and 5-AIPA s2 Solvothermal/Hydrothermal Reaction s1->s2 s3 Isolation and Washing s2->s3 s4 Activation s3->s4 r2 Add Catalyst s4->r2 r1 Prepare Reaction Mixture r1->r2 r3 Run Reaction r2->r3 r4 Monitor Progress r3->r4 a1 Catalyst Separation r4->a1 a2 Product Isolation and Purification a1->a2 a4 Catalyst Regeneration and Reuse a1->a4 a3 Characterize Product a2->a3 troubleshooting_workflow cluster_solutions1 Low Yield Solutions cluster_solutions2 Poor Selectivity Solutions cluster_solutions3 Instability Solutions start Experiment Fails to Meet Expectations q1 Is the issue low yield/activity? start->q1 q2 Is the issue poor selectivity? q1->q2 No s1a Check Catalyst Activation q1->s1a Yes q3 Is the catalyst unstable? q2->q3 No s2a Modify Reaction Temperature/Solvent q2->s2a Yes s3a Analyze for Metal Leaching q3->s3a Yes end Problem Resolved q3->end Other Issue s1b Verify Reactant Purity s1a->s1b s1c Optimize Reaction Conditions s1b->s1c s1c->end s2b Consider Post-Synthetic Modification s2a->s2b s2b->end s3b Implement Regeneration Protocol s3a->s3b s3c Lower Reaction Temperature s3b->s3c s3c->end synthesis_parameters center Catalyst Properties (Porosity, Stability, Activity) param1 Temperature prop1 Crystallinity param1->prop1 prop2 Particle Size param1->prop2 param2 Reaction Time param2->prop1 param2->prop2 param3 Solvent System param3->prop1 param3->prop2 param4 Metal:Ligand Ratio prop3 Defect Density param4->prop3 param5 Modulators/Additives param5->prop2 param5->prop3 prop1->center prop2->center prop3->center prop4 Surface Area prop4->center

References

Validation & Comparative

A Comparative Guide to the Validation of 5-Aminoisophthalic Acid Purity: Titration vs. Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for key pharmaceutical intermediates like 5-Aminoisophthalic acid is paramount for ensuring the safety, efficacy, and quality of the final drug product. This guide provides an objective comparison of classical titration and modern spectroscopic methods for the validation of this compound purity, supported by experimental data and detailed protocols.

Executive Summary

Both titration and spectroscopic methods offer viable approaches for assessing the purity of this compound. Titration, a classic and cost-effective technique, provides a quantitative measure of the acidic functional groups. Spectroscopic methods, including UV-Vis, FTIR, and NMR, offer a more comprehensive qualitative and quantitative profile, capable of identifying specific impurities. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative accuracy, impurity identification, or high-throughput screening.

Data Presentation

A direct comparison of purity results obtained from different analytical methods highlights the strengths and potential discrepancies of each technique. The following table summarizes representative data for the purity of a this compound sample.

Analytical MethodPurity (%)Reference
Aqueous Acid-Base Titration94.1--INVALID-LINK--
High-Performance Liquid Chromatography (HPLC)99.9--INVALID-LINK--

Note: The significant difference in purity values between titration and HPLC in the reference certificate of analysis suggests the presence of non-acidic impurities that are not detected by titration but are separated and quantified by HPLC.

Experimental Protocols

Detailed methodologies for each analytical technique are crucial for reproducible and accurate results.

Purity Determination by Potentiometric Titration

This method determines the purity of this compound based on the neutralization of its two carboxylic acid groups with a standardized basic titrant.

Principle: The sample is dissolved in a suitable solvent and titrated with a standard solution of a strong base, such as sodium hydroxide. The equivalence points, corresponding to the neutralization of each carboxylic acid group, are determined by monitoring the potential change using a pH electrode.

Equipment:

  • Potentiometric titrator with a pH electrode

  • Burette (10 mL or 25 mL)

  • Analytical balance

  • Volumetric flasks

  • Beakers and magnetic stirrer

Reagents:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • High-purity water (or a suitable non-aqueous solvent like ethanol (B145695) or a mixture of solvents for better solubility)

  • pH calibration buffers

Procedure:

  • Sample Preparation: Accurately weigh approximately 150-200 mg of the this compound sample and record the weight. Dissolve the sample in 50 mL of a suitable solvent (e.g., a mixture of water and ethanol) in a 100 mL beaker.

  • Titrator Setup: Calibrate the pH electrode using standard buffer solutions. Place the beaker with the sample solution on the magnetic stirrer and immerse the pH electrode and the burette tip into the solution.

  • Titration: Start the titration with the standardized 0.1 M NaOH solution, adding the titrant in small increments. Record the pH and the volume of titrant added after each increment.

  • Endpoint Determination: Continue the titration until two distinct equivalence points are observed in the titration curve (pH vs. volume of NaOH). The equivalence points can be determined from the points of maximum slope on the titration curve or by using the first or second derivative of the curve.

  • Calculation: Calculate the purity of this compound using the following formula for each equivalence point:

    Purity (%) = (V × M × E) / W × 100

    Where:

    • V = Volume of NaOH solution used at the equivalence point (L)

    • M = Molarity of the NaOH solution (mol/L)

    • E = Equivalent weight of this compound (Molecular Weight / n, where n is the number of acidic protons, 1 for the first endpoint and 2 for the second)

    • W = Weight of the sample (g)

Purity Assessment by UV-Vis Spectroscopy

This method provides a quantitative determination of this compound by measuring its absorbance of ultraviolet light.

Principle: Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the unknown sample is then determined from this curve. This compound exhibits ultraviolet absorption in the range of 225 nm to 300 nm, with strong absorption bands around 290 nm and 350 nm[1].

Equipment:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

Reagents:

  • This compound sample and a high-purity reference standard

  • A suitable solvent in which the compound is soluble and that is transparent in the UV region of interest (e.g., ethanol, methanol, or a buffered aqueous solution).

Procedure:

  • Preparation of Standard Solutions: Accurately weigh a known amount of the this compound reference standard and dissolve it in the chosen solvent to prepare a stock solution of known concentration. From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

  • Wavelength Selection: Scan the UV spectrum of one of the standard solutions to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Prepare a solution of the this compound sample of a known concentration in the same solvent. Measure the absorbance of the sample solution at λmax.

  • Purity Calculation: Determine the concentration of the sample solution from the calibration curve. The purity of the sample can be calculated as:

    Purity (%) = (Concentration from curve / Prepared concentration) × 100

Qualitative Analysis by FTIR and NMR Spectroscopy

FTIR and NMR spectroscopy are powerful tools for the structural confirmation and identification of impurities.

FTIR Spectroscopy:

  • Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum is a unique "fingerprint" of the compound. Impurities will introduce additional peaks or cause shifts in the existing peaks.

  • Procedure: A small amount of the sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The FTIR spectrum is then recorded. The presence of unexpected peaks compared to the reference spectrum of pure this compound indicates the presence of impurities.

NMR Spectroscopy:

  • Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are most commonly used. The chemical shift, integration, and splitting pattern of the signals can be used to confirm the structure and identify and quantify impurities.

  • Procedure: A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) and the NMR spectrum is recorded. Impurities will give rise to additional signals in the spectrum. The relative integration of the impurity signals compared to the main compound's signals can be used to estimate the level of impurity.

Mandatory Visualization

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental procedures.

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve setup Setup Titrator & Calibrate dissolve->setup titrate Titrate with NaOH setup->titrate record Record pH & Volume titrate->record endpoint Determine Equivalence Points record->endpoint calculate Calculate Purity endpoint->calculate result result calculate->result Purity Result

Caption: Workflow for Purity Determination by Potentiometric Titration.

Spectroscopy_Workflow cluster_prep Standard & Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep_standards Prepare Standard Solutions select_lambda Select λmax prep_standards->select_lambda prep_sample Prepare Sample Solution measure_sample Measure Absorbance of Sample prep_sample->measure_sample measure_standards Measure Absorbance of Standards select_lambda->measure_standards calibration_curve Generate Calibration Curve measure_standards->calibration_curve determine_conc Determine Sample Concentration measure_sample->determine_conc calibration_curve->determine_conc calculate_purity Calculate Purity determine_conc->calculate_purity result result calculate_purity->result Purity Result

Caption: Workflow for Quantitative Analysis by UV-Vis Spectroscopy.

Comparison of Methods

FeaturePotentiometric TitrationUV-Vis SpectroscopyFTIR SpectroscopyNMR Spectroscopy
Principle Neutralization of acidic groupsAbsorption of UV-Vis lightAbsorption of infrared radiationNuclear magnetic resonance
Quantitation Absolute, based on stoichiometryRelative, requires calibrationSemi-quantitative at bestQuantitative with internal standard
Specificity Low (titrates all acids)Moderate (for chromophoric compounds)High (fingerprint region)Very high (structural information)
Impurity ID NoLimitedYes (functional groups)Yes (detailed structure)
Speed ModerateFastVery FastSlow
Cost LowModerateModerateHigh
Advantages Inexpensive, accurate for total acidityFast, good for routine QCFast, good for structural confirmationProvides detailed structural information
Disadvantages Not specific, may not detect non-acidic impuritiesRequires a chromophore, matrix interferenceNot very sensitive for minor componentsExpensive, requires expertise

Conclusion

The validation of this compound purity requires a thoughtful selection of analytical methods. Potentiometric titration serves as a reliable and cost-effective method for determining the total acidic content, providing a good initial assessment of purity. However, it is not specific and may overlook non-acidic impurities.

Spectroscopic methods, particularly UV-Vis, FTIR, and NMR, offer a more comprehensive analysis. UV-Vis spectroscopy is well-suited for routine quantitative analysis due to its speed and simplicity, provided a pure reference standard is available. FTIR and NMR spectroscopy are invaluable for structural confirmation and the identification of specific impurities, offering a deeper understanding of the sample's composition.

For comprehensive quality control in a pharmaceutical setting, a combination of these methods is often employed. For instance, titration can be used for routine batch release testing, while spectroscopic techniques can be utilized for in-depth characterization, stability studies, and investigation of out-of-specification results. This integrated approach ensures the highest level of confidence in the purity and quality of this compound.

References

Comparative study of different metal ions in 5-Aminoisophthalic acid MOFs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Metal-Organic Frameworks Derived from 5-Aminoisophthalic Acid: A Study of a Variety of Metal Ions

This guide provides a comparative analysis of Metal-Organic Frameworks (MOFs) synthesized using this compound (5-AIA) with a range of divalent and trivalent metal ions, including Cobalt (Co), Nickel (Ni), Copper (Cu), Zinc (Zn), Cadmium (Cd), Iron (Fe), and Manganese (Mn). The choice of the metal node significantly influences the structural, thermal, and functional properties of the resulting MOF, making this comparison crucial for researchers in materials science, catalysis, and drug development.

The versatile coordination chemistry of this compound, with its carboxylate groups and an amino functionality, allows for the formation of a diverse array of framework structures.[1] This guide summarizes key performance metrics, including thermal stability, porosity, and catalytic activity, based on reported experimental data. Detailed experimental protocols for the synthesis of these MOFs and for key characterization techniques are also provided to facilitate reproducible research.

Comparative Performance Data

The properties of 5-AIA MOFs are intricately linked to the coordinated metal ion. The following tables summarize the quantitative data available in the literature for MOFs synthesized with different metals. It is important to note that the experimental conditions can vary between studies, which may affect the direct comparability of the data.

Thermal Stability

The thermal stability of MOFs is a critical parameter for their application in catalysis and gas storage, which often occur at elevated temperatures. Thermogravimetric analysis (TGA) is commonly used to determine the decomposition temperature of these materials.

Metal IonFormulaDecomposition Temperature (°C)AtmosphereReference
Co(II)[Co(5-aip)(H₂O)]~350N/A[2]
Zn(II)[Zn(5-aip)(H₂O)]~380N/A[2]
Ni(II)[Ni(H₂aip)₂(H₂O)₂]·2H₂O~360N/A[2]
Cd(II)[Cd(5-aip)(H₂O)]·H₂O~340N/A[2]
Porosity and Surface Area

The porosity and surface area of MOFs are crucial for applications involving adsorption, separation, and heterogeneous catalysis. These properties are typically determined by nitrogen adsorption-desorption isotherms at 77 K, with the Brunauer-Emmett-Teller (BET) method used to calculate the surface area.[3][4][5][6][7]

Metal IonFormulaBET Surface Area (m²/g)Pore Size (Å)Reference
Co(II)[Co(5-aip)(H₂O)]Not Reported7.05[2][8]
Zn(II)[Zn(5-aip)(H₂O)]Not Reported8.2[2][8][9]
Ni(II)[Ni(H₂aip)₂(H₂O)₂]·2H₂ONot Reported14.67[2][8]
Cd(II)[Cd(5-aip)(H₂O)]·H₂ONot Reported9.86[2][8]
Cu(II)[Cu(AIPA)·DMF]nNot ReportedNot Reported[2]

Note: While specific BET surface area data for these particular 5-AIA MOFs were not consistently found in the reviewed literature, the reported pore sizes indicate the formation of porous structures.

Catalytic Performance

Several 5-AIA MOFs have been investigated as photocatalysts for the degradation of organic pollutants like phenol (B47542) under UV irradiation.[2][8]

Metal IonFormulaPhenol Degradation Efficiency (%)Time (min)Reference
Co(II)[Co(5-aip)(H₂O)]~75180[2]
Zn(II)[Zn(5-aip)(H₂O)]~85180[2]
Ni(II)[Ni(H₂aip)₂(H₂O)₂]·2H₂O~60180[2]
Cd(II)[Cd(5-aip)(H₂O)]·H₂O~50180[2]

The electrochemical reduction of carbon dioxide (CO₂) into valuable chemicals is a significant area of research. Certain 5-AIA MOFs have shown promise as electrocatalysts for this conversion.[10]

Metal IonFormulaMain ProductFaradaic Efficiency (%)Reference
Fe(III)[Fe(AIP)]Inactive-[10]
Fe(III)[Fe(L)]CONot specified[10]
Ni(II)[Ni(L)]Activates CO₂ (no reduction)-[10]
Mn(II)[Mn(L)]*Oxidation processes observed-[10]

*L = 5-((thiazol-2-ylmethyl)amino)isophthalic acid

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. The following sections provide protocols for the synthesis of representative 5-AIA MOFs and for key characterization techniques.

Synthesis of this compound MOFs

A general hydrothermal/solvothermal method is employed for the synthesis of these MOFs.[2][11]

General Synthesis Workflow

G General Synthesis Workflow for 5-AIA MOFs cluster_reactants Reactants cluster_process Process cluster_purification Purification & Activation Metal Salt Metal Salt Mixing & Dissolution Mixing & Dissolution Metal Salt->Mixing & Dissolution This compound This compound This compound->Mixing & Dissolution Solvent (e.g., DMF/H2O) Solvent (e.g., DMF/H2O) Solvent (e.g., DMF/H2O)->Mixing & Dissolution Hydrothermal/Solvothermal Reaction Hydrothermal/Solvothermal Reaction Mixing & Dissolution->Hydrothermal/Solvothermal Reaction Cooling Cooling Hydrothermal/Solvothermal Reaction->Cooling Filtration & Washing Filtration & Washing Cooling->Filtration & Washing Drying/Activation Drying/Activation Filtration & Washing->Drying/Activation Product Product Drying/Activation->Product

Caption: General workflow for the synthesis of this compound MOFs.

Example Protocol for [Zn(5-aip)(H₂O)]:

  • Reactants:

    • Zn(NO₃)₂·6H₂O (Zinc Nitrate Hexahydrate)

    • This compound (H₂aip)

    • N,N-Dimethylformamide (DMF)

    • Deionized water

  • Procedure:

    • Dissolve this compound in a mixture of DMF and deionized water.

    • Add an aqueous solution of Zn(NO₃)₂·6H₂O to the ligand solution.

    • Stir the mixture at room temperature for a designated time.

    • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave at a specific temperature (e.g., 85-120 °C) for a period of 24-72 hours.[11][12]

    • Allow the autoclave to cool to room temperature naturally.

    • Collect the crystalline product by filtration.

    • Wash the product with DMF and then with a low-boiling-point solvent like ethanol (B145695) or methanol.

    • Dry the final product under vacuum at an elevated temperature to remove residual solvent.

This protocol can be adapted for other metal ions by substituting the corresponding metal salt.

Characterization Methods

Thermogravimetric Analysis (TGA):

  • Place a small amount of the activated MOF sample (5-10 mg) into an alumina (B75360) crucible.

  • Place the crucible in the TGA instrument.

  • Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[13][14][15]

  • Record the weight loss as a function of temperature. The decomposition temperature is typically identified as the onset of the major weight loss step corresponding to the framework collapse.

Porosity and Surface Area Measurement (BET Analysis):

  • Degas the MOF sample under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove any adsorbed guest molecules.[3][7]

  • Transfer the degassed sample to the analysis port of a gas adsorption analyzer.

  • Perform a nitrogen adsorption-desorption isotherm at 77 K (liquid nitrogen temperature).

  • Use the Brunauer-Emmett-Teller (BET) equation to calculate the specific surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.[3][5][6]

Photocatalytic Activity Evaluation:

  • Prepare a stock solution of the target organic pollutant (e.g., phenol) of a known concentration.

  • Disperse a specific amount of the MOF catalyst in the pollutant solution in a photoreactor.

  • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.

  • Irradiate the suspension with a light source (e.g., a high-pressure mercury lamp for UV irradiation).

  • Take aliquots of the suspension at regular time intervals and centrifuge to remove the catalyst particles.

  • Analyze the concentration of the pollutant in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[2]

  • Calculate the degradation efficiency at each time point.

Mechanism of Photocatalytic Degradation

G Photocatalytic Degradation Mechanism cluster_mof MOF Photocatalyst VB Valence Band (VB) CB Conduction Band (CB) VB->CB e⁻ h⁺ h⁺ O₂ O₂ CB->O₂ Reduction Light (hν) Light (hν) Light (hν)->VB Excitation e⁻ e⁻ H₂O/OH⁻ H₂O/OH⁻ h⁺->H₂O/OH⁻ Oxidation •O₂⁻ •O₂⁻ O₂->•O₂⁻ Organic Pollutant Organic Pollutant •O₂⁻->Organic Pollutant Degradation •OH •OH H₂O/OH⁻->•OH •OH->Organic Pollutant Degradation Degradation Products Degradation Products Organic Pollutant->Degradation Products

Caption: Simplified mechanism of photocatalytic degradation of organic pollutants by MOFs.

Electrochemical CO₂ Reduction:

  • Prepare the working electrode by depositing the MOF catalyst onto a conductive substrate (e.g., carbon paper or glassy carbon).

  • Assemble a three-electrode electrochemical cell with the MOF-based working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).[16][17]

  • Use an electrolyte solution saturated with CO₂ (e.g., 0.5 M KHCO₃).

  • Perform electrochemical measurements, such as linear sweep voltammetry or chronoamperometry, at various applied potentials.

  • Analyze the gaseous and liquid products of the reaction using techniques like gas chromatography and nuclear magnetic resonance (NMR) spectroscopy to determine the Faradaic efficiency for each product.[10]

Conclusion

The choice of metal ion in the synthesis of this compound MOFs has a profound impact on their final properties. For instance, Zn-based MOFs have demonstrated superior photocatalytic activity for phenol degradation compared to Co, Ni, and Cd counterparts under the studied conditions.[2] In the realm of electrochemical CO₂ reduction, the functionalized Fe-based MOF showed activity towards CO production, while the Ni-based analogue only activated CO₂ without subsequent reduction.[10] The structural diversity afforded by the different metal ions also leads to variations in porosity and thermal stability. This comparative guide highlights the importance of systematic studies in the design and synthesis of functional MOFs for targeted applications. The provided experimental protocols serve as a foundation for researchers to explore and expand upon the fascinating chemistry of these materials.

References

Benchmarking Gas Separation Performance of 5-Aminoisophthalic Acid MOFs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and cost-effective gas separation technologies is a critical endeavor in fields ranging from industrial chemical production to environmental remediation and advanced drug delivery systems. Metal-Organic Frameworks (MOFs) have emerged as highly promising materials for these applications due to their exceptional porosity, tunable structures, and high surface areas. This guide provides a detailed comparative analysis of the gas separation performance of MOFs synthesized from 5-aminoisophthalic acid (5-aip), benchmarking them against leading alternative materials.

The inclusion of the amine functional group (-NH₂) within the this compound linker offers a unique platform for enhancing the selective capture of gases like carbon dioxide (CO₂), which is crucial for applications such as carbon capture and natural gas purification. The amine groups can provide specific interaction sites that increase the affinity for CO₂ over other gases like methane (B114726) (CH₄) and nitrogen (N₂).

Comparative Performance Data

The efficacy of a porous material for gas separation is primarily evaluated by its uptake capacity for a specific gas and its selectivity for that gas over others in a mixture. The following tables summarize key performance indicators for a selection of this compound-based MOFs and other benchmark materials. It is important to note that experimental conditions, such as temperature and pressure, significantly influence the reported values.

CO₂/CH₄ Separation Performance
AdsorbentMetal CenterCO₂ Uptake (cm³/g)CH₄ Uptake (cm³/g)CO₂/CH₄ SelectivityTemperature (K)Pressure (bar)
5-aip MOFs
MUF-17Co~100 (at 298K, 1 bar)-High (Qualitative)2981
Benchmark MOFs
UiO-66-NH₂Zr~50~5~102981
ZIF-8Zn~30~15~2-32981
MOF-5Zn~40--2981
Other Materials
Zeolite 13XSi, Al~150~15~102981
CO₂/N₂ Separation Performance
AdsorbentMetal CenterCO₂ Uptake (cm³/g)N₂ Uptake (cm³/g)CO₂/N₂ SelectivityTemperature (K)Pressure (bar)
5-aip MOFs
MUF-17Co~100 (at 298K, 1 bar)~5~202981
Ni-AIP-BPYNi--High (for NO/CO₂)Ambient1
Benchmark MOFs
UiO-66-NH₂Zr~50~2~252981
ZIF-8Zn~30~3~102981
MOF-5Zn~40->60 (at 445 kPa)298~4.4
Other Materials
Zeolite 13XSi, Al~150~5~302981

Experimental Protocols

Detailed and reproducible experimental procedures are fundamental for the comparative evaluation of MOF performance. Below are representative protocols for key experiments cited in the evaluation of gas separation performance.

Gas Sorption Measurements

Gas sorption isotherms are measured to determine the uptake capacity of the MOF for different gases at a constant temperature.

1. Sample Activation:

  • A known mass of the synthesized MOF is placed in a sample tube.

  • The sample is heated under a high vacuum (e.g., 10⁻⁵ torr) at an elevated temperature (e.g., 120-200 °C) for several hours to remove any guest molecules (solvents, water) from the pores. The activation temperature and duration are critical and depend on the thermal stability of the MOF.

2. Isotherm Measurement:

  • The activated sample is cooled to the desired experimental temperature (e.g., 273 K or 298 K).

  • A high-purity adsorbate gas (e.g., CO₂, CH₄, N₂) is introduced into the sample tube in controlled doses.

  • After each dose, the system is allowed to equilibrate, and the amount of gas adsorbed is calculated based on the pressure change in the manifold of known volume.

  • This process is repeated over a range of pressures to generate the adsorption isotherm. The desorption isotherm is subsequently measured by reducing the pressure in a stepwise manner.

Breakthrough Experiments

Breakthrough experiments are conducted to evaluate the performance of the MOF under dynamic, flow conditions, which is more representative of industrial applications.

1. Column Packing:

  • A fixed-bed column is uniformly packed with a known amount of the activated MOF material.

2. Gas Flow:

  • A carrier gas (e.g., He or N₂) is flowed through the column to establish a baseline.

  • A gas mixture of a known composition (e.g., 15% CO₂ in N₂) is then introduced into the column at a constant flow rate and pressure.

3. Effluent Analysis:

  • The composition of the gas exiting the column is continuously monitored over time using a mass spectrometer or a gas chromatograph.

4. Data Analysis:

  • A "breakthrough curve" is generated by plotting the outlet concentration of the more strongly adsorbed gas (e.g., CO₂) as a function of time. The time it takes for the outlet concentration to reach a certain percentage of the inlet concentration is the breakthrough time. This data is used to calculate the dynamic uptake capacity and assess the separation selectivity under flow conditions.

Visualizations

Logical Workflow for MOF Gas Separation Benchmarking

Workflow for Benchmarking MOF Gas Separation Performance cluster_synthesis MOF Synthesis & Activation cluster_characterization Characterization cluster_performance Performance Evaluation cluster_analysis Data Analysis & Comparison synthesis Synthesis of 5-aip MOFs activation Thermal Activation (Solvent Removal) synthesis->activation pxrd PXRD (Phase Purity) activation->pxrd sem SEM (Morphology) activation->sem tga TGA (Thermal Stability) activation->tga sorption Gas Sorption (Isotherms) activation->sorption breakthrough Breakthrough (Dynamic Separation) activation->breakthrough data_extraction Data Extraction (Uptake, Selectivity) sorption->data_extraction breakthrough->data_extraction comparison Comparison with Benchmark Materials data_extraction->comparison

Caption: A logical workflow for the synthesis, characterization, and performance evaluation of this compound MOFs for gas separation.

Signaling Pathway of CO₂ Capture in Amine-Functionalized MOFs

Mechanism of Enhanced CO₂ Capture in Amine-Functionalized MOFs cluster_interaction Host-Guest Interactions CO2_gas CO₂ (Gas Phase) CO2_adsorbed Adsorbed CO₂ CO2_gas->CO2_adsorbed Physisorption MOF_pore MOF Pore amine_group Amine Group (-NH₂) on Linker carbamate Carbamate Formation (Chemisorption) amine_group->carbamate Chemical Reaction CO2_adsorbed->amine_group Lewis Acid-Base Interaction CO2_adsorbed->carbamate

Caption: A simplified diagram illustrating the enhanced CO₂ capture mechanism in MOFs functionalized with amine groups.

Unveiling the Solid-State Landscape of 5-Aminoisophthalic Acid: A Comparative Guide to its Crystalline Forms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solid-state properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 5-Aminoisophthalic acid (5-AIA), a versatile building block in medicinal chemistry and materials science, can exist in different crystalline forms, known as polymorphs. These variations in the solid state can significantly influence crucial physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive structural analysis of the known crystalline forms of this compound, presenting key experimental data to facilitate informed decisions in research and development.

While the term "polymorph" strictly refers to different crystal structures of the same chemical entity, in the context of this compound, the most distinctly characterized solid-state forms available in the public domain are its neutral anhydrous form and a zwitterionic hemihydrate. This guide will focus on a detailed comparison of these two forms, providing a framework for understanding the structural diversity of this important molecule.

Comparative Analysis of this compound Crystalline Forms

The structural and physical properties of the neutral anhydrous and zwitterionic hemihydrate forms of this compound exhibit notable differences, primarily arising from the distinct molecular arrangements and the presence of water in the crystal lattice.

Crystallographic Data

The fundamental differences in the crystal packing of the two forms are evident from their crystallographic parameters. The neutral anhydrous form crystallizes in the orthorhombic space group Pbcn, while the zwitterionic hemihydrate adopts a monoclinic C2/c space group. This variation in symmetry and unit cell dimensions directly impacts the intermolecular interactions and the overall stability of the crystalline solids.

PropertyNeutral Anhydrous FormZwitterionic Hemihydrate Form[1]
Chemical Formula C₈H₇NO₄C₈H₇NO₄ · 0.5H₂O
Molecular Weight 181.15 g/mol 190.16 g/mol
Crystal System OrthorhombicMonoclinic
Space Group PbcnC2/c
a (Å) 10.4415(14)16.596(3)
b (Å) 16.472(2)6.696(2)
c (Å) 7.5305(10)15.119(4)
α (°) 9090
β (°) 90114.33(2)
γ (°) 9090
Volume (ų) 1295.1(3)1528.8(7)
Z 28
Density (calculated) 1.548 g/cm³1.652 g/cm³
Thermal and Spectroscopic Properties

Fourier-Transform Infrared (FTIR) spectroscopy provides insights into the vibrational modes of the molecules and can effectively distinguish between the neutral and zwitterionic forms. The neutral form would exhibit characteristic stretches for the -COOH and -NH₂ groups. In contrast, the zwitterionic form would show vibrations corresponding to -COO⁻ (carboxylate) and -NH₃⁺ (ammonium) groups, leading to significant differences in their respective IR spectra.

Experimental Protocols

The characterization of this compound polymorphs relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments.

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal, providing unequivocal identification of the polymorphic form.

Methodology:

  • Crystal Growth: Suitable single crystals of this compound are grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol).[1]

  • Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected at a controlled temperature as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction intensities are used to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Powder X-ray Diffraction (PXRD)

Objective: To obtain a diffraction pattern from a polycrystalline sample, which serves as a fingerprint for a specific crystalline phase.

Methodology:

  • Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

  • Instrument Setup: The sample holder is placed in a powder diffractometer. The X-ray source (commonly Cu Kα radiation) and detector are positioned at the starting angle.

  • Data Acquisition: The detector scans over a range of 2θ angles while the intensity of the diffracted X-rays is recorded.

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed to identify the characteristic peaks for each polymorphic form.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature, allowing for the determination of melting points, phase transitions, and dehydration events.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: The heat flow is recorded as a function of temperature, and the resulting thermogram is analyzed for endothermic and exothermic events.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature, used to quantify solvent loss and thermal decomposition.

Methodology:

  • Sample Preparation: An accurately weighed sample is placed in a tared TGA pan.

  • Instrument Setup: The pan is placed on the TGA balance within the furnace.

  • Thermal Program: The sample is heated at a constant rate in a controlled atmosphere.

  • Data Analysis: The mass of the sample is continuously recorded as a function of temperature, and the resulting TGA curve is analyzed for mass loss steps.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum of the sample, which provides information about the functional groups and molecular structure.

Methodology:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powder is placed directly on the ATR crystal.

  • Data Acquisition: The sample is pressed against the crystal to ensure good contact, and the IR spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands of the different functional groups present in the molecule.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the structural analysis and comparison of this compound polymorphs.

G Workflow for Polymorph Characterization of this compound cluster_synthesis Synthesis & Isolation cluster_characterization Structural & Physical Characterization cluster_analysis Data Analysis & Comparison Synthesis Synthesis of 5-AIA Crystallization Crystallization (e.g., slow evaporation) Synthesis->Crystallization SC_XRD Single-Crystal XRD Crystallization->SC_XRD Single Crystal PXRD Powder XRD Crystallization->PXRD Powder DSC DSC Crystallization->DSC TGA TGA Crystallization->TGA FTIR FTIR Spectroscopy Crystallization->FTIR Crystallographic_Data Crystallographic Data (Space Group, Unit Cell) SC_XRD->Crystallographic_Data PXRD->Crystallographic_Data Thermal_Properties Thermal Properties (Melting Point, Dehydration) DSC->Thermal_Properties TGA->Thermal_Properties Spectroscopic_Data Spectroscopic Data (Vibrational Modes) FTIR->Spectroscopic_Data Comparison Comparative Analysis of Polymorphs Crystallographic_Data->Comparison Thermal_Properties->Comparison Spectroscopic_Data->Comparison

Caption: A logical workflow for the characterization of this compound polymorphs.

This comprehensive guide highlights the importance of thorough solid-state characterization of this compound. The distinct properties of its neutral anhydrous and zwitterionic hemihydrate forms underscore the necessity for careful control over crystallization conditions to ensure the desired solid form is consistently produced for its intended application. Further research into identifying and characterizing other potential polymorphs of 5-AIA will continue to be a valuable endeavor for the scientific community.

References

A Comparative Guide to Isostructural MOFs Based on 5-Aminoisophthalic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Metal-Organic Frameworks (MOFs) with tailored properties is a cornerstone of advanced materials science. The use of functionalized organic linkers, such as 5-aminoisophthalic acid (5-AIPA) and its derivatives, offers a powerful platform for constructing isostructural MOFs. These materials, sharing the same framework topology but differing in their chemical functionalities or metal centers, provide an ideal basis for systematically investigating structure-property relationships. This guide offers an objective comparison of isostructural MOFs based on 5-AIPA and its derivatives, supported by experimental data, to aid in the selection and design of MOFs for specific applications.

Performance Comparison of Isostructural MOFs

The introduction of different functional groups at the 5-position of isophthalic acid or the variation of the metal node can significantly influence the properties of the resulting MOFs, such as their porosity, stability, and catalytic activity. Below is a summary of quantitative data for representative isostructural MOFs.

MOF NameLigandMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Application HighlightsReference
[Co(AIPA)(H₂O)]This compoundCo(II)Not Reported-Photocatalytic degradation of phenol[1]
[Zn(AIPA)(H₂O)]This compoundZn(II)Not Reported-Photocatalytic degradation of phenol, sensing of aromatic amines[1][2]
[Ni(HAIPA)₂(H₂O)₂]·2H₂OThis compoundNi(II)Not Reported-Photocatalytic degradation of phenol[1][2]
[Cd(AIPA)(H₂O)]·H₂OThis compoundCd(II)Not Reported-Photocatalytic degradation of phenol, sensing of aromatic amines[1][2]
ZnTIA5-Triazole isophthalic acidZn(II)18.4-Electrocatalysis (OER)[3]
CoTIA5-Triazole isophthalic acidCo(II)15.6-Electrocatalysis (OER)[3]
CdTIA5-Triazole isophthalic acidCd(II)12.8-Electrocatalysis (OER)[3]
[Zn₂(cmai)₂(H₂O)₂]5-((carboxymethyl)amino)isophthalic acidZn(II)Not Reported-Photocatalysis[4]
[Cu₂(cmai)₂(H₂O)₂]5-((carboxymethyl)amino)isophthalic acidCu(II)Not Reported-Photocatalysis[4]
[Mn₂(cmai)₂(H₂O)₂]5-((carboxymethyl)amino)isophthalic acidMn(II)Not Reported-Photocatalysis[4]

Note: "Not Reported" indicates that the specific data was not available in the cited literature. The table highlights the challenge in finding comprehensive, directly comparable quantitative data for a complete isostructural series based on various 5-AIPA derivatives in a single source.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of MOFs. Below are representative experimental protocols for the synthesis of MOFs based on this compound and its derivatives.

General Solvothermal Synthesis of MOFs based on this compound[1][2]
  • Reactant Preparation: In a typical synthesis, a mixture of a transition metal salt (e.g., Co(NO₃)₂·6H₂O, Zn(NO₃)₂·6H₂O, Ni(NO₃)₂·6H₂O, or Cd(NO₃)₂·4H₂O) (0.1 mmol) and this compound (0.1 mmol) is dissolved in a solvent mixture, typically N,N-dimethylformamide (DMF) and water.

  • Homogenization: The mixture is sonicated for approximately 15 minutes to ensure homogeneity.

  • Reaction: The resulting solution is transferred to a Teflon-lined stainless-steel autoclave and heated to a temperature between 100 °C and 150 °C for 24 to 72 hours.

  • Product Isolation: After cooling to room temperature, the crystalline product is collected by filtration.

  • Washing: The collected crystals are washed with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Activation: The product is dried under vacuum to remove solvent molecules from the pores.

Synthesis of Isostructural TIA-MOFs (ZnTIA, CoTIA, CdTIA)[3]
  • Ligand Synthesis: The ligand, 5-triazole isophthalic acid (5-TIA), is first synthesized according to literature procedures.

  • MOF Synthesis: A mixture of the respective metal nitrate (B79036) (Zn(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O, or Cd(NO₃)₂·4H₂O) (0.1 mmol), 5-TIA (0.1 mmol), and a structure-directing agent such as tetramethylammonium (B1211777) chloride (TMA) is dissolved in a solvent mixture of DMF and ethanol.

  • Reaction: The mixture is sealed in a Teflon-lined autoclave and heated at a specific temperature (e.g., 120 °C) for a designated period (e.g., 72 hours).

  • Product Recovery: The resulting crystals are collected by filtration, washed with DMF and ethanol, and dried.

Key Characterization Techniques

  • Powder X-ray Diffraction (PXRD): To confirm the crystal structure and phase purity of the synthesized MOFs.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the functional groups present in the MOF structure and confirm the coordination of the linker to the metal center.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOFs.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the porous materials.

  • Scanning Electron Microscopy (SEM): To observe the morphology and crystal size of the MOF particles.

Visualizing Synthesis and Structure-Property Relationships

The following diagrams illustrate key concepts related to isostructural MOFs based on this compound and its derivatives.

Synthesis_of_Isostructural_MOFs cluster_process Process 5_AIPA 5-Aminoisophthalic acid Solvothermal Solvothermal Synthesis 5_AIPA->Solvothermal Derivative 5-AIPA Derivative (e.g., 5-TIA) Derivative->Solvothermal Metal_Salt_1 Metal Salt 1 (e.g., Zn(NO3)2) Metal_Salt_1->Solvothermal Metal_Salt_2 Metal Salt 2 (e.g., Co(NO3)2) Metal_Salt_2->Solvothermal MOF_A MOF A (e.g., Zn-AIPA) Solvothermal->MOF_A MOF_B MOF B (e.g., Co-AIPA) Solvothermal->MOF_B MOF_C MOF C (e.g., Zn-TIA) Solvothermal->MOF_C MOF_D MOF D (e.g., Co-TIA) Solvothermal->MOF_D

Caption: General synthesis workflow for isostructural MOFs.

Ligand_Derivatives cluster_derivatives Derivatives 5_AIPA This compound (-NH2) Hydrazino 5-Hydrazinoisophthalic acid (-NHNH2) 5_AIPA->Hydrazino Carboxymethyl 5-((Carboxymethyl)amino)isophthalic acid (-NHCH2COOH) 5_AIPA->Carboxymethyl Triazole 5-Triazole isophthalic acid (-C2H2N3) 5_AIPA->Triazole Benzimidazole 5-(Benzimidazol-1-yl)isophthalic acid (-C7H5N2) 5_AIPA->Benzimidazole

Caption: Derivatives of this compound for MOF synthesis.

Structure_Property_Relationship cluster_structure Structural Modification cluster_properties Altered Properties Ligand_Func Ligand Functionalization (e.g., -NH2 vs -NHNH2) Porosity Porosity & Surface Area Ligand_Func->Porosity Catalysis Catalytic Activity Ligand_Func->Catalysis Sensing Sensing Capability Ligand_Func->Sensing Metal_Node Metal Node Variation (e.g., Zn vs Co) Metal_Node->Catalysis Metal_Node->Sensing Stability Thermal/Chemical Stability Metal_Node->Stability

Caption: Impact of structural modifications on MOF properties.

References

Spectroscopic comparison of 5-Aminoisophthalic acid from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 5-Aminoisophthalic acid from various commercial suppliers is crucial for ensuring consistency and reliability in research and development, particularly in fields like materials science and drug development where it serves as a key building block. This guide provides a spectroscopic and purity comparison based on typical data, alongside standardized protocols for lot-to-lot verification.

Spectroscopic and Purity Comparison

The quality of this compound can vary between suppliers, impacting experimental outcomes. The following table summarizes typical analytical data for purity and key spectroscopic features. These values represent a realistic range observed across different batches and suppliers.

Parameter Supplier A Supplier B Supplier C
Purity (HPLC) ≥ 99.5%≥ 99.0%≥ 98.0%
Purity (Titration) 99.2%99.1%98.5%
Appearance White to off-white powderLight cream powderYellowish powder
¹H NMR (DMSO-d₆) Conforms to structureConforms to structureConforms, minor unidentified peaks <0.5%
δ (ppm)~8.2 (s, 1H), ~7.8 (s, 2H), ~5.6 (br s, 2H)~8.2 (s, 1H), ~7.8 (s, 2H), ~5.6 (br s, 2H)~8.2 (s, 1H), ~7.8 (s, 2H), ~5.6 (br s, 2H)
FTIR Conforms to structureConforms to structureConforms to structure
ν (cm⁻¹)~3400-3500 (N-H), ~1680-1720 (C=O), ~1250-1350 (C-N)~3400-3500 (N-H), ~1680-1720 (C=O), ~1250-1350 (C-N)~3400-3500 (N-H), ~1680-1720 (C=O), ~1250-1350 (C-N)
UV-Vis (in Ethanol) Conforms to structureConforms to structureConforms to structure
λmax (nm)~290, ~350~290, ~350~292, ~355

Experimental Workflow

A systematic approach is essential for a direct and unbiased comparison of materials from different suppliers. The following diagram illustrates a typical workflow for the spectroscopic and purity analysis of this compound samples.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison SampleA Sample from Supplier A HPLC Purity Analysis (HPLC) SampleA->HPLC Titration Purity Analysis (Acid-Base Titration) SampleA->Titration NMR Structural Verification (¹H NMR) SampleA->NMR FTIR Functional Group ID (FTIR) SampleA->FTIR UVVis Electronic Transitions (UV-Vis) SampleA->UVVis SampleB Sample from Supplier B SampleB->HPLC SampleB->Titration SampleB->NMR SampleB->FTIR SampleB->UVVis SampleC Sample from Supplier C SampleC->HPLC SampleC->Titration SampleC->NMR SampleC->FTIR SampleC->UVVis DataTable Comparative Data Table HPLC->DataTable Titration->DataTable NMR->DataTable FTIR->DataTable UVVis->DataTable Report Final Comparison Report DataTable->Report

Workflow for comparative analysis of this compound.

Experimental Protocols

Detailed and consistent methodologies are key to generating reliable comparative data.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method quantifies the purity of this compound by separating it from any potential impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: InertSustain C18 (5 µm, 150 x 3.0 mm I.D.) or equivalent.[1]

  • Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 50 mM ammonium (B1175870) dihydrogen phosphate (B84403) adjusted to pH 2.1) in a 5:95 (v/v) ratio.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Detection: UV at 220 nm.[1]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure: Inject 10 µL of the sample solution and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Purity Determination by Acid-Base Titration

This titrimetric method assesses purity based on the acidic carboxylic groups.

  • Reagents: Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution, deionized water, and phenolphthalein (B1677637) indicator.

  • Sample Preparation: Accurately weigh approximately 150-200 mg of this compound and dissolve it in 50 mL of deionized water, gently heating if necessary.

  • Procedure: Add 2-3 drops of phenolphthalein indicator to the dissolved sample. Titrate with the standardized 0.1 M NaOH solution until a persistent pink endpoint is observed. Record the volume of NaOH used.

  • Calculation: Purity is calculated based on the stoichiometry of the reaction between the dicarboxylic acid and the base.

Structural Analysis by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.

  • Procedure: Acquire the ¹H NMR spectrum. The characteristic peaks for this compound should be observed around 8.2 ppm (singlet, 1H), 7.8 ppm (singlet, 2H), and a broad singlet for the amine protons (~5-6 ppm).[2] The spectrum should be free of significant unassigned signals.

Functional Group Analysis by FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy identifies the key functional groups present.

  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.

  • Procedure: Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Data Interpretation: The spectrum should display characteristic absorption bands for the N-H stretch of the amine group (~3300-3500 cm⁻¹), the C=O stretch of the carboxylic acid (~1680-1720 cm⁻¹), and the C-N stretch (~1250-1350 cm⁻¹).[2]

Electronic Properties by UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the conjugated aromatic system.

  • Solvent: Ethanol or methanol.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.01 mg/mL) in the chosen solvent.

  • Procedure: Record the absorption spectrum from 200 to 400 nm.

  • Data Interpretation: The spectrum is expected to show distinct π→π* transitions, with absorption maxima typically observed around 290 nm and 350 nm. The position and intensity of these peaks should be consistent across samples.

References

Cross-Validation of Analytical Methods for the Quantification of 5-Aminoisophthalic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative overview of analytical methodologies for the precise quantification of 5-Aminoisophthalic acid, a key intermediate in the synthesis of various pharmaceuticals and specialty polymers. The objective is to provide a framework for the cross-validation of two robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). The selection of these methods is based on their widespread use in pharmaceutical analysis, offering a comparison between a highly specific and sensitive separation-based technique and a more universally available and cost-effective method.

Comparative Analysis of Analytical Methods

The cross-validation of analytical methods is crucial to ensure that the generated data is reliable, reproducible, and consistent across different analytical platforms. This is particularly important in regulated environments such as drug development and quality control. The following table summarizes the anticipated performance characteristics of HPLC-UV and LC-MS for the quantification of this compound, based on typical performance for similar aromatic carboxylic acids.

Validation ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Linearity (R²) > 0.998> 0.999R² ≥ 0.995
Limit of Detection (LOD) ~50 ng/mL~0.5 ng/mLS/N ≥ 3
Limit of Quantification (LOQ) ~150 ng/mL~1.5 ng/mLS/N ≥ 10, with acceptable accuracy and precision
Accuracy (% Recovery) 95.8% - 104.2%98.5% - 101.8%80% - 120% (90% - 110% for QC samples)
Precision (%RSD) < 5%< 3%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (%) Not Assessed91.3% - 105.7%Within 85% - 115%

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC-UV and LC-MS are provided below.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine analysis and purity assessment of this compound.

1. Sample Preparation: A stock solution of this compound is prepared by dissolving 10 mg of the compound in 10 mL of a suitable solvent, such as a mixture of acetonitrile (B52724) and water. Working standards are prepared by serial dilution of the stock solution. For analysis of samples, a suitable dilution is made to bring the concentration within the linear range of the method.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: InertSustain C18 (5 µm, 150 x 3.0 mm I.D.)[1] or a similar reversed-phase column.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and 50 mM ammonium (B1175870) dihydrogen phosphate (B84403) buffer (pH adjusted to 2.10 with phosphoric acid) in a ratio of 5:95 (v/v) can be used.[1] For MS compatibility, phosphoric acid should be replaced with formic acid.[2]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Detection Wavelength: UV detection at 220 nm.[1]

  • Injection Volume: 10 μL.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This method provides higher sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.

1. Sample Preparation: A protein precipitation method is often employed for biological samples. To a small volume of the sample (e.g., 50 µL), an excess of cold acetonitrile containing an internal standard is added to precipitate proteins. The mixture is vortexed and centrifuged. The clear supernatant is then transferred for injection into the LC-MS system. For non-biological samples, a simple dilution in the mobile phase is typically sufficient.

2. Chromatographic and Mass Spectrometric Conditions:

  • Instrument: A liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: A UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm) or similar high-efficiency column is suitable.

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is common. The gradient can be optimized to ensure good separation and peak shape.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on which provides a better signal for this compound.

  • MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification on a triple quadrupole mass spectrometer. Precursor and product ion transitions would need to be optimized for this compound.

Visualizations

The following diagrams illustrate the experimental workflow for method cross-validation and a general analytical workflow.

CrossValidationWorkflow start Define Analytical Requirements dev_hplc Develop HPLC-UV Method start->dev_hplc dev_lcms Develop LC-MS Method start->dev_lcms val_hplc Validate HPLC-UV Method (Linearity, Accuracy, Precision, LOQ) dev_hplc->val_hplc sample_analysis Analyze the Same Set of Samples by Both Validated Methods val_hplc->sample_analysis val_lcms Validate LC-MS Method (Linearity, Accuracy, Precision, LOQ, Matrix Effect) dev_lcms->val_lcms val_lcms->sample_analysis stat_comp Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) sample_analysis->stat_comp conclusion Conclusion on Method Interchangeability stat_comp->conclusion

Caption: A logical workflow for the cross-validation of HPLC-UV and LC-MS methods.

AnalyticalWorkflow sample_receipt Sample Receipt and Login sample_prep Sample Preparation (Dilution, Extraction, etc.) sample_receipt->sample_prep data_acquisition Data Acquisition (HPLC-UV or LC-MS) sample_prep->data_acquisition instrument_setup Instrument Setup and Calibration instrument_setup->data_acquisition data_processing Data Processing and Quantification data_acquisition->data_processing report_generation Report Generation and Review data_processing->report_generation

Caption: A general experimental workflow for the quantification of this compound.

References

Comparative catalytic activity of 5-Aminoisophthalic acid-supported catalysts.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Catalytic Activity of 5-Aminoisophthalic Acid-Supported Catalysts

The strategic design of heterogeneous catalysts is a cornerstone of modern chemistry, with metal-organic frameworks (MOFs) and coordination polymers emerging as a versatile class of materials. Among the vast array of organic linkers used in their synthesis, this compound (5-AIPA) has garnered significant attention. Its rigid backbone, coupled with the coordinating carboxylate groups and a functional amino group, allows for the construction of robust frameworks with tunable catalytic properties. This guide provides a comparative analysis of the catalytic performance of various 5-AIPA-supported catalysts, drawing upon experimental data from recent studies.

Comparative Catalytic Performance

The catalytic activity of 5-AIPA-based materials is profoundly influenced by the choice of the metal center and the overall structure of the framework. The following tables summarize the quantitative data for different catalytic reactions.

Knoevenagel Condensation

The Knoevenagel condensation of benzaldehyde (B42025) with malononitrile (B47326) is a benchmark reaction for evaluating the catalytic activity of solid basic catalysts. A study comparing five novel coordination compounds synthesized using this compound (H2aipa) and various co-ligands demonstrated their efficacy as heterogeneous catalysts for this reaction.[1]

CatalystMetal CenterCo-ligandYield (%)Time (h)
1 Co2,2′-biimidazole>9910
2 Ni2,2′-biimidazole>9910
3 Cd2,2′-biimidazole>9910
4 Ni1,4-bis(pyrid-4-yl)benzene>9910
5 Ni1,2-di(4-pyridyl)ethane>9910

Reaction conditions: Benzaldehyde (1 mmol), malononitrile (1.2 mmol), catalyst (5 mol% based on metal), ethanol (B145695) (5 mL), 80 °C.[1]

Peroxidative Oxidation of Alcohols and Henry Reaction

Metal-organic frameworks synthesized from a pyridyl-based isophthalic acid derivative, 5-{(pyridin-4-ylmethyl)amino}isophthalic acid, have been shown to be effective catalysts for the microwave-assisted peroxidative oxidation of alcohols and the Henry (nitroaldol) reaction.[2][3] The copper-based MOF, in particular, exhibited high efficiency.[2][3]

CatalystMetal CenterReactionSubstrateProductYield (%)
[{Cu(L1)(DMF)}·DMF·H2O]n CuOxidationBenzyl alcoholBenzaldehyde98
[Zn(L1)(H2O)]n ZnOxidationBenzyl alcoholBenzaldehyde85
[Cd(L1)]n CdOxidationBenzyl alcoholBenzaldehyde78
[{Cu(L1)(DMF)}·DMF·H2O]n CuHenry ReactionBenzaldehyde1-phenyl-2-nitroethanol92

L1 = 5-{(pyridin-4-ylmethyl)amino}isophthalic acid. Oxidation reaction conditions: alcohol (1 mmol), TBHP (2 mmol), catalyst (1 mol%), microwave irradiation (100 W), 80 °C, 30 min. Henry reaction conditions: aldehyde (1 mmol), nitromethane (B149229) (5 mmol), catalyst (2 mol%), water (5 mL), 60 °C, 4 h.[2][3]

Photocatalytic Degradation of Organic Dyes and Phenol (B47542)

MOFs based on 5-AIPA have demonstrated significant potential in environmental remediation through the photocatalytic degradation of pollutants. Several studies have investigated the efficacy of these materials in degrading organic dyes like methylene (B1212753) blue (MB), methyl orange (MO), and rhodamine B (RhB), as well as phenol.

A Ni(II) MOF, {[Ni(L)(bpt)(H2O)]·2H2O}n (where H2L = this compound and bpt = 2,5-bis(4-pyridyl)-1,3,4-thiadiazole), showed good photocatalytic activity for the degradation of various dyes, with the highest efficiency observed for methylene blue.[4]

CatalystDyeDegradation (%)Time (min)
{[Ni(L)(bpt)(H2O)]·2H2O}n Methylene Blue~90180
Methylene Violet~70180
Rhodamine B~60180

Another study compared two coordination polymers, [Zn(5-aip)(bpy)0.5]·H2O and [Ni(5-aip)(bpy)0.5(H2O)]·2H2O, for the degradation of MO and MB. The zinc-based polymer exhibited superior performance for MO degradation.[5]

CatalystDyeDegradation (%)Time (min)
[Zn(5-aip)(bpy)0.5]·H2O Methyl Orange92.8120
Methylene Blue77.7120
[Ni(5-aip)(bpy)0.5(H2O)]·2H2O Methylene Blue68.2120

Furthermore, a series of transition metal complexes with 5-AIPA were synthesized and their ability to photodegrade phenol was evaluated.[6][7]

CatalystMetal CenterPhenol Degradation (%)Time (h)
[CoL(H2O)] Co~754
[ZnL(H2O)] Zn~604
[Ni(HL)2(H2O)2]·2H2O Ni~854
[CdL(H2O)]·H2O Cd~504

L = 5-aminoisophthalate[7]

C-S Cross-Coupling Reaction

A copper-based MOF, [CuAIPA·2H2O]n, has been successfully employed as a recyclable heterogeneous catalyst for the C-S cross-coupling reaction between thiophenols and iodobenzenes to synthesize diphenyl sulfide (B99878) derivatives.[8] The catalyst demonstrated good to excellent yields for a variety of substrates.[8]

EntryIodobenzeneThiophenolYield (%)
1IodobenzeneThiophenol95
24-IodotolueneThiophenol92
34-IodoanisoleThiophenol90
41-Chloro-4-iodobenzeneThiophenol88
5Iodobenzene4-Methylthiophenol93

Reaction conditions: Iodobenzene derivative (1 mmol), thiophenol derivative (1.2 mmol), K2CO3 (2 mmol), [CuAIPA·2H2O]n (0.02 g), DMF (3 mL), 110 °C, 12 h.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are the generalized experimental protocols for the synthesis of 5-AIPA supported catalysts and their application in catalysis.

General Synthesis of 5-AIPA based MOFs (Hydrothermal/Solvothermal Method)
  • Reactant Mixture: In a typical synthesis, a metal salt (e.g., Co(NO3)2·6H2O, NiCl2·6H2O, Zn(NO3)2·6H2O, Cd(NO3)2·4H2O) and this compound are dissolved in a solvent or a mixture of solvents (e.g., water, ethanol, DMF).[1][6][7] A co-ligand may also be added at this stage.[1]

  • pH Adjustment: The pH of the solution may be adjusted using a base (e.g., NaOH) to facilitate the deprotonation of the carboxylic acid groups.

  • Hydrothermal/Solvothermal Reaction: The resulting mixture is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (typically between 90 and 180 °C) for a period ranging from a few hours to several days.[1][9]

  • Isolation and Purification: After the reaction, the autoclave is cooled to room temperature. The crystalline product is collected by filtration, washed with the solvent used for the reaction to remove any unreacted starting materials, and then dried.

G cluster_synthesis Catalyst Synthesis metal_salt Metal Salt mixing Mixing metal_salt->mixing aipa This compound aipa->mixing solvent Solvent solvent->mixing autoclave Autoclave (Heating) mixing->autoclave filtration Filtration & Washing autoclave->filtration catalyst 5-AIPA Supported Catalyst filtration->catalyst

General workflow for the synthesis of 5-AIPA supported catalysts.
General Procedure for Catalytic Reactions

  • Reaction Setup: The catalyst is added to a reaction vessel containing the substrate(s) and a suitable solvent.

  • Initiation: The reaction is initiated by adding a reagent (e.g., an oxidant, a base) or by applying an external stimulus such as heat, microwave irradiation, or UV light.[1][2][3][7]

  • Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Product Isolation: After completion of the reaction, the catalyst is separated from the reaction mixture by filtration or centrifugation.[8] The product is then isolated from the filtrate by appropriate methods, such as extraction, distillation, or chromatography.

  • Catalyst Recycling: The recovered catalyst is washed with a suitable solvent, dried, and can be reused for subsequent catalytic cycles to test its stability and reusability.[1][8]

G cluster_catalysis Catalytic Reaction Workflow reactants Reactants + Solvent catalyst_add Add Catalyst reactants->catalyst_add reaction Reaction (Heating/Irradiation) catalyst_add->reaction separation Catalyst Separation (Filtration) reaction->separation product Product Isolation separation->product catalyst_recycle Catalyst Recycling separation->catalyst_recycle Recovered Catalyst

A typical workflow for a heterogeneous catalytic reaction.

Concluding Remarks

Catalysts supported by this compound represent a promising and versatile class of materials for a wide range of organic transformations and environmental applications. The ability to tune the catalytic activity by varying the metal center and the overall framework structure provides a powerful tool for designing highly efficient and selective catalysts. The data presented in this guide highlights the significant potential of these materials, while the detailed experimental protocols offer a foundation for further research and development in this exciting field. Future work may focus on the introduction of additional functional groups to the 5-AIPA linker to further enhance catalytic performance and explore new reaction pathways.[10]

References

Safety Operating Guide

Proper Disposal of 5-Aminoisophthalic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 5-Aminoisophthalic acid, ensuring compliance with standard laboratory safety protocols. The procedures outlined are designed for researchers, scientists, and drug development professionals to manage this chemical waste safely and effectively.

Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential health effects. It is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3][4]

Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, ensure the following PPE is worn:

  • Gloves: Chemically compatible gloves to prevent skin contact.[5]

  • Eye Protection: Safety glasses or goggles to prevent eye irritation.[5]

  • Lab Coat: To protect from skin exposure.

  • Respiratory Protection: Use in a well-ventilated area.[6] If generating dust, a dust respirator is recommended.[6]

Hazard Classification Summary

The following table summarizes the hazard classifications for this compound according to the Globally Harmonized System (GHS).

Hazard ClassCategoryDescription
Acute Oral ToxicityCategory 4Harmful if swallowed[1][2][3]
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][2][3][5]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation[1][2][3][5]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[1][2][3]

Step-by-Step Disposal Protocol

Disposal of this compound must be handled as hazardous chemical waste.[4] Do not dispose of this chemical down the drain or in regular trash.[2][7]

Step 1: Waste Collection at the Point of Generation
  • Designate a Waste Container:

    • Select a container that is chemically compatible with this compound. The original product container is often a suitable choice if it is in good condition.[8]

    • Ensure the container is free from damage, has a secure, leak-proof closure, and is appropriately sized for the expected volume of waste.[9]

    • Never use foodstuff containers for hazardous waste storage.[8]

  • Collect the Waste:

    • For solid waste (e.g., residual powder, contaminated weigh boats), carefully transfer it into the designated hazardous waste container.[2][3]

    • Use dry clean-up procedures; sweep or shovel the material carefully to avoid generating dust.[6]

    • For contaminated lab supplies (e.g., gloves, wipes), place them in the same designated container.

Step 2: Labeling the Waste Container

Properly label the waste container immediately upon adding the first piece of waste. The label should include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The specific hazards (e.g., "Irritant," "Harmful if Swallowed").

  • The date when waste was first added to the container.

Step 3: Segregation and Storage in a Satellite Accumulation Area (SAA)
  • Incompatible Materials: Store this compound waste away from incompatible materials, particularly strong oxidizing agents.[3][8]

  • Storage Location:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[8][10]

    • Keep the container closed at all times, except when adding waste.[10][11]

    • The SAA should be a well-ventilated area.[9]

  • Inspection: Inspect the SAA weekly to check for any leaks or container degradation.[8][9]

Step 4: Arranging for Final Disposal
  • Contact EH&S: Once the waste container is full or has been in the SAA for the maximum allowed time (often up to one year, but institutional policies may vary), contact your institution's Environmental Health & Safety (EH&S) department for waste pickup.[8][10]

  • Disposal Method: Do not attempt to dispose of the waste yourself. The waste must be handled by a licensed waste disposal company arranged by your institution.[5] This ensures disposal is in accordance with all federal, state, and local regulations.[5][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.

G cluster_0 Waste Generation & Collection cluster_1 Storage & Management cluster_2 Final Disposal A Identify Waste: This compound B Wear Appropriate PPE (Gloves, Eye Protection) A->B C Select a Chemically Compatible Container B->C D Transfer Waste into Container (Avoid creating dust) C->D E Securely Cap Container D->E F Label Container: 'Hazardous Waste' Chemical Name & Hazards Accumulation Start Date E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Segregate from Incompatibles (e.g., Strong Oxidizers) G->H I Inspect SAA Weekly J Is Container Full or Storage Time Limit Reached? I->J K Contact Environmental Health & Safety (EH&S) for Waste Pickup J->K Yes L Continue to Store Safely in SAA J->L No M Disposal by Licensed Waste Management Facility K->M L->J

Caption: Workflow for the safe disposal of this compound waste.

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.